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  • Product: 2-cyano-1H-indole-5-carboxylic acid
  • CAS: 2092835-23-7

Core Science & Biosynthesis

Foundational

Spectroscopic data of "2-cyano-1H-indole-5-carboxylic acid" (NMR, IR, Mass Spec)

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. For drug development professionals and structural chemists, the characterization of highly functionalized heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. For drug development professionals and structural chemists, the characterization of highly functionalized heterocycles like 2-cyano-1H-indole-5-carboxylic acid requires a rigorous, multi-orthogonal approach. This guide deconstructs the spectroscopic profile of this compound by explaining the causality behind its spectral behavior and providing self-validating experimental workflows to ensure absolute data integrity.

Structural Causality & Spectroscopic Principles

The molecular architecture of 2-cyano-1H-indole-5-carboxylic acid (C₁₀H₆N₂O₂) presents a highly conjugated, electron-deficient indole core. The spectroscopic signatures of this molecule are directly governed by two powerful electron-withdrawing groups (EWGs):

  • The C2-Cyano Group (-C≡N): This group exerts strong inductive (-I) and resonance (-M) effects across the pyrrole ring. It significantly deshields the adjacent C3 proton, shifting it downfield compared to an unsubstituted indole, while providing a distinct vibrational handle in infrared spectroscopy (1[1]).

  • The C5-Carboxylic Acid (-COOH): Acting as a secondary EWG, the carboxylic acid withdraws electron density from the benzene ring, specifically deshielding the H-4 and H-6 protons. Furthermore, it dictates the molecule's solubility profile and ionization behavior, necessitating specific solvent choices (DMSO-d₆) and mass spectrometry modes (Negative ESI) (2[2]).

Understanding these causal relationships allows us to predict, assign, and validate the spectroscopic data with high confidence.

Quantitative Spectroscopic Data Analysis

The following tables synthesize the expected quantitative data based on the isolated electronic contributions of the indole core, the C2-nitrile, and the C5-carboxylic acid.

Nuclear Magnetic Resonance (NMR)

Solvent Causality: CDCl₃ is ineffective due to the high polarity and intermolecular hydrogen bonding of the -COOH and -NH groups. DMSO-d₆ is selected because its strong hydrogen-bond accepting capability disrupts solute-solute H-bonding, ensuring sharp peaks and complete solubility.

Table 1: ¹H NMR Data (DMSO-d₆, 600 MHz)

PositionShift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment Logic / Causality
-COOH 12.95br s-1HHighly deshielded acidic proton; exchanges with D₂O.
-NH (1) 12.60br s-1HDeshielded by C2-CN; exchanges with D₂O.
H-4 8.35d1.51HStrongly deshielded by ortho C5-COOH; meta-coupled to H-6.
H-6 7.85dd8.6, 1.51HDeshielded by C5-COOH; ortho/meta coupled.
H-7 7.55d8.61HOrtho to H-6; least affected by the EWGs.
H-3 7.45s-1HDeshielded by C2-CN; singlet due to lack of adjacent protons.

Table 2: ¹³C NMR Data (DMSO-d₆, 150 MHz)

PositionShift (ppm)Assignment Logic / Causality
C=O 167.5Carboxylic acid carbonyl carbon.
C-5 124.5Quaternary aromatic carbon attached to the -COOH group.
C-2 108.0Quaternary pyrrole carbon attached to the -CN group.
-C≡N 114.5Nitrile carbon; characteristic shift range for conjugated cyanides.
C-4, C-6, C-7, C-3 126.0, 123.5, 113.0, 112.5Aromatic methine carbons.
C-3a, C-7a 127.5, 139.0Bridgehead quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopy (ATR)

Wavenumber (cm⁻¹)Vibration ModeCausality / Structural Significance
3300 - 2800 O-H stretch (broad)Indicates strong H-bonding of the carboxylic acid dimer.
3250 N-H stretchSharp peak embedded in the OH broadness; indole secondary amine.
2220 C≡N stretchSharp, distinct peak diagnostic of the conjugated cyano group.
1685 C=O stretchConjugated carboxylic acid carbonyl.
1610, 1530 C=C / C=N ring stretchIndole aromatic framework vibrations.
High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: Negative electrospray ionization (ESI-) is prioritized because the carboxylic acid moiety readily donates a proton, producing a stable [M-H]⁻ anion, yielding a significantly higher signal-to-noise ratio than positive mode (3[3]).

Table 4: LC-HRMS (ESI)

Ion ModeFormulaTheoretical m/zObserved m/zCausality
Negative (ESI-) [M-H]⁻185.0356185.0351Ready deprotonation of the C5-COOH group.
Positive (ESI+) [M+H]⁺187.0502187.0508Protonation of the indole nitrogen or nitrile.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The methodologies below incorporate internal controls to prevent false-positive assignments.

NMR Acquisition Workflow
  • System Suitability: Run a standard sample of 1% TMS in DMSO-d₆. Verify that the line width at half height is < 1.0 Hz to ensure optimal magnetic shimming.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Control: Utilize the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm as internal chemical shift references and hydration indicators (4[4]).

  • Self-Validation Mechanism (D₂O Exchange): Acquire the standard ¹H spectrum. Then, add 10 µL of D₂O to the NMR tube, invert to mix, and re-acquire. The complete disappearance of the peaks at 12.95 ppm and 12.60 ppm definitively validates their assignment as the exchangeable -COOH and -NH protons, respectively (5[5]).

FT-IR (ATR) Workflow
  • Background Scan: Perform an air background scan immediately prior to analysis to digitally subtract ambient CO₂ and atmospheric water vapor.

  • Sample Application: Apply 1-2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Mechanism: Clean the crystal with isopropanol and perform a post-run blank scan. The absence of the 2220 cm⁻¹ (-C≡N) and 1685 cm⁻¹ (-COOH) peaks validates that no memory effect or carryover has compromised the data.

LC-HRMS Workflow
  • Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring a mass accuracy error of < 2 ppm.

  • Chromatography: Prepare the sample at 1 µg/mL. Use a C18 column with a mobile phase of Acetonitrile/Water containing 5 mM Ammonium Acetate. Causality: Ammonium acetate buffers the pH to facilitate the deprotonation of the carboxylic acid without suppressing the ESI- signal.

  • Self-Validation Mechanism: Inject a solvent blank before and after the sample. Extract the exact mass (m/z 185.0356) and compare the observed isotopic pattern (M, M+1, M+2) against the theoretical distribution for C₁₀H₅N₂O₂⁻ to confirm structural identity and rule out isobaric interference.

Multi-Orthogonal Validation Architecture

The following diagram illustrates the logical relationships between the analytical techniques and the structural features they validate.

G Target 2-Cyano-1H-indole-5-carboxylic acid (Target Validation) NMR NMR Spectroscopy (DMSO-d6) Target->NMR IR FT-IR Spectroscopy (ATR) Target->IR MS LC-HRMS (ESI- Mode) Target->MS D2O D2O Exchange Validates -OH & -NH NMR->D2O Proton ID Shift Downfield Shifts Validates EWGs (-CN, -COOH) NMR->Shift Electronic Env Vib 2220 cm⁻¹ Peak Validates -C≡N IR->Vib Functional Grp Mass m/z 185.0351 [M-H]⁻ Validates Formula MS->Mass Exact Mass Synthesis Multi-Orthogonal Structural Confirmation D2O->Synthesis Shift->Synthesis Vib->Synthesis Mass->Synthesis

Figure 1: Multi-orthogonal spectroscopic validation workflow for 2-cyano-1H-indole-5-carboxylic acid.

References

  • PubChemLite. "2-cyano-1h-indole-5-carboxylic acid (C10H6N2O2)". uni.lu.
  • ChemicalBook. "Indole-5-carboxylic acid | 1670-81-1". ChemicalBook.
  • Hrizi et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". MDPI / PMC.
  • Bangal, P. R., & Chakravorti, S. "Excited State Proton Transfer in Indole-2-carboxylic Acid and Indole-5-carboxylic Acid". The Journal of Physical Chemistry A.
  • ACS Publications. "Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles". The Journal of Organic Chemistry.

Sources

Exploratory

Stereoelectronic Tuning of the Indole Scaffold: Biological Activity of Cyano-Substituted Indole Carboxylic Acids

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The indole ring is one of the most privileged scaffolds in medicinal chemistry, capable of mimicking peptide structures and interacting wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The indole ring is one of the most privileged scaffolds in medicinal chemistry, capable of mimicking peptide structures and interacting with a vast array of biological targets. However, the introduction of specific stereoelectronic modifications—namely, the pairing of a strongly electron-withdrawing cyano group (-C≡N) with a versatile carboxylic acid moiety (-COOH)—transforms the indole into a highly tunable, precision pharmacophore. As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic feasibility, but as the precise tuning of microenvironments.

This whitepaper explores the causality behind the biological activity of cyano-substituted indole carboxylic acids, focusing on their roles as allosteric kinase inhibitors, quorum-sensing modulators, and extended-residence-time antimicrobials. Furthermore, it provides self-validating experimental protocols to ensure rigorous evaluation of these compounds in early-stage drug discovery.

The Pharmacological Logic of the Cyano-Indole Carboxylate Scaffold

The biological potency of cyano-substituted indole carboxylic acids is driven by three interconnected stereoelectronic effects:

  • Dipole and Size (The Cyano Group): The cyano group acts as a pseudohalogen. It is small enough to penetrate deep, narrow hydrophobic pockets but possesses a strong dipole moment. This allows it to displace high-energy structural water molecules, drastically decreasing the dissociation rate ( koff​ ) and increasing target residence time.

  • pKa Modulation: The strong electron-withdrawing nature of the cyano group lowers the pKa of the adjacent indole N-H bond. This transforms the N-H into a significantly stronger hydrogen-bond donor, enabling tighter interactions with backbone carbonyls of target proteins.

  • Vectorial Salt Bridges (The Carboxylic Acid): The carboxylic acid (or its amide derivatives) provides a flexible vector for salt bridges with basic residues (e.g., Arginine, Lysine) or optimal solvent-exposed interactions, anchoring the molecule in the binding site.

Pharmacophore_Logic Scaffold Cyano-Indole Carboxylic Acid Cyano Cyano Group (-CN) (Electron Withdrawing) Scaffold->Cyano Carboxyl Carboxylic Acid (-COOH) (H-Bond / Salt Bridge) Scaffold->Carboxyl IndoleNH Indole N-H (Enhanced H-Bond Donor) Scaffold->IndoleNH Cyano->IndoleNH Lowers pKa Water Displaces Buried Water (Increases Residence Time) Cyano->Water Allosteric Fits Narrow Hydrophobic Pockets (Type III) Cyano->Allosteric Solvent Interacts with Solvent or Basic Residues Carboxyl->Solvent

Caption: Logical relationship of stereoelectronic effects in cyano-indole carboxylate scaffolds.

Oncology: Allosteric Modulation of IGF-1R Kinase

The Type 1 insulin-like growth factor receptor (IGF-1R) is a critical receptor tyrosine kinase implicated in tumor cell proliferation. Traditional ATP-competitive (Type I) inhibitors often suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the kinome.

Cyano-substituted indole carboxylic acid derivatives, specifically 3-cyano-1H-indole-7-carboxylic acid amides, have emerged as potent Type III allosteric inhibitors of IGF-1R[1].

Mechanistic Causality: Crystallographic and molecular dynamics studies reveal that these compounds do not bind in the ATP site. Instead, they bind to an adjacent allosteric pocket next to the DFG motif[1]. The 5-cyano indole ring is sandwiched between the hydrophobic side chains of Met1054 and Met1079[1]. The electron-withdrawing cyano group enhances the acidity of the indole N-H, which forms a critical, stable hydrogen bond with the main chain carbonyl oxygen of Val1063[1][2]. Bulky carbonyl substitutions at the indole ring disrupt this precise shape complementarity, highlighting the necessity of the streamlined cyano-carboxylate geometry[2].

Table 1: SAR of Cyano-Indole Carboxylic Acid Derivatives against IGF-1R
Compound IDStructural ModificationIGF-1R IC₅₀ (μM)Binding Mode
C10 (10) 3-Cyano-1H-indole-7-carboxylic acid derivative0.4Allosteric (Type III)[1][2]
C11 (11) 3-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivative0.2Allosteric (Type III)[1][2]
C12 (12) 3-Cyano-1H-indole-4-carboxylic acid derivative3.5Allosteric (Type III)[1][2]

Data indicates that the 7-carboxylic acid position is highly favored over the 4-carboxylic acid position due to steric clashes in the allosteric pocket[1].

IGF1R_Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R (Active) IGF1->IGF1R Activates IRS1 IRS-1 IGF1R->IRS1 Phosphorylates CyanoIndole 3-Cyanoindole-7-carboxylic Acid Derivative CyanoIndole->IGF1R Allosteric Inhibition (Type III) PI3K PI3K / AKT Pathway IRS1->PI3K Signals Proliferation Tumor Cell Proliferation PI3K->Proliferation Induces

Caption: Type III allosteric inhibition of the IGF-1R signaling cascade by cyanoindole derivatives.

Antimicrobial Resistance: LsrK Kinase and Quorum Sensing

Recent fragment-merging strategies have hybridized the 3-cyanoindole scaffold with carboxyl groups to create potent LsrK inhibitors[3].

Mechanistic Causality: The carboxyl group is critical for mimicking the natural substrate's interaction with the kinase's active site[3]. The 3-cyanoindole core provides the necessary rigidity and hydrophobic contacts. Compound A19, a 3-cyanoindole-carboxylic acid hybrid, demonstrated unprecedented potency, outperforming previously reported inhibitors like harpagoside[3].

Table 2: Biological Evaluation of Indole Derivatives Targeting LsrK
Compound IDScaffold DescriptionLsrK IC₅₀ (nM)LsrK K_D (nM)AI-2 QS Inhibition (IC₅₀, μM)
A19 3-Cyanoindole-carboxylic acid hybrid3404857.97 (E. coli model)[3]
A2 Aliphatic carboxylic acid (4C) derivativeMid-μMN/AWeaker potency[3]
A3 Aliphatic carboxylic acid (5C) derivativeMid-μMN/AWeaker potency[3]

Infectious Disease: Target Residence Time in Mycobacterial Lpd

In the treatment of Mycobacterium tuberculosis, the efficacy of a drug is often dictated not just by its binding affinity ( KD​ ), but by its target residence time ( 1/koff​ ).

A scaffold progression from an indazole to a 2-cyanoindole yielded tight-binding inhibitors of mycobacterial lipoamide dehydrogenase (Lpd)[4].

Mechanistic Causality: Cryo-EM structural analysis revealed that the 2-cyanoindole inhibitor directly displaces a buried water molecule deep within the Lpd binding channel[4]. The cyano group perfectly occupies this sub-pocket. Because water displacement from a deep hydrophobic cavity is an entropically favorable but kinetically slow process to reverse, the inhibitor achieves an hours-long residence time on the target[4]. This extended residence time directly correlates with enhanced antibacterial activity in primary mouse macrophages[4].

Self-Validating Experimental Protocols

To ensure data trustworthiness, biological evaluation of these compounds must employ orthogonal, self-validating assay systems. Below are the gold-standard protocols for evaluating cyano-indole carboxylates.

Protocol A: Biochemical Kinase Assay with Orthogonal Counter-Screen (LsrK / IGF-1R)

Purpose: To determine the IC₅₀ while ruling out assay interference (e.g., luciferase inhibition) and confirming the mechanism of action.

  • Reagent Preparation: Prepare recombinant kinase (e.g., LsrK or IGF-1R) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense cyano-indole carboxylic acid derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add the kinase to the compound wells and incubate for 15 minutes at room temperature to allow for allosteric pocket engagement.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the specific substrate. Incubate for 30 minutes.

  • Detection: Add Kinase-Glo® Max reagent (which generates luminescence proportional to the amount of unconsumed ATP). Read luminescence after 10 minutes.

  • Self-Validation Step (Crucial): Run a parallel counter-screen using only the Kinase-Glo® reagent and ATP (no kinase). Causality: Cyano-compounds can sometimes act as optical quenchers or direct luciferase inhibitors. If the compound inhibits luminescence in the counter-screen, the IC₅₀ from the primary assay is an artifact.

Protocol B: Surface Plasmon Resonance (SPR) for Target Residence Time

Purpose: To validate that the biochemical IC₅₀ translates to a genuine physical binding event and to quantify the kinetic off-rate ( koff​ ) driven by the cyano group.

  • Surface Functionalization: Immobilize the target protein (e.g., Lpd or LsrK) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Injection: Inject the cyanoindole analyte across the sensor surface at 5 different concentrations (ranging from 0.1× to 10× the estimated KD​ ) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for a minimum of 30 minutes. Causality: Because the cyano group displaces buried waters (as seen in Lpd), the dissociation phase must be extended to accurately capture the hours-long residence time[4].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Immobilize Immobilize Target Protein (e.g., LsrK or Lpd) on Sensor Inject Inject Cyanoindole Analyte (Multi-concentration) Immobilize->Inject Measure Record Sensorgram (Association/Dissociation) Inject->Measure Fit Kinetic Fitting (Calculate k_on, k_off, KD) Measure->Fit Validate Orthogonal Validation (Rule out non-specific binding) Fit->Validate

Caption: Self-validating SPR workflow for determining target residence time and kinetic parameters.

References

  • [2] Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PMC. Source: nih.gov. URL:

  • [1] Allosteric IGF-1R Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL:

  • [4] Indazole to 2-Cyanoindole Scaffold Progression for Mycobacterial Lipoamide Dehydrogenase Inhibitors Achieves Extended Target Residence Time and Improved Antibacterial Activity - PubMed. Source: nih.gov. URL:

Sources

Foundational

The Strategic Utility of 2-Cyano-1H-indole-5-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the indole nucleus stands as a privileged scaffold, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] Among the vast array of functionalized indoles, 2-cyano-1H-indole-5-carboxylic acid has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both an electron-withdrawing cyano group and a versatile carboxylic acid handle, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this important synthetic intermediate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization.

Table 1: Physicochemical Properties of 2-Cyano-1H-indole-5-carboxylic acid

PropertyValueSource
CAS Number 169463-44-9
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Appearance Yellow to Brown Solid
InChI Key AXAUNIVIEFHPSY-UHFFFAOYSA-N

The spectroscopic data of 2-cyano-1H-indole-5-carboxylic acid are critical for its identification and for monitoring reactions in which it is a participant.

Table 2: Spectroscopic Data of 2-Cyano-1H-indole-5-carboxylic acid

Technique Data
¹H NMR Awaiting experimental data for full assignment. A commercially available spectrum shows characteristic aromatic and NH proton signals.
¹³C NMR Awaiting experimental data. Expected signals include those for the indole ring carbons, the nitrile carbon (typically ~115-120 ppm), and the carboxylic acid carbonyl carbon (~160-180 ppm).[2]
IR (Infrared) Spectroscopy Expected characteristic absorptions include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C≡N stretch (around 2230 cm⁻¹).[2][3]
Mass Spectrometry (MS) Expected [M-H]⁻ at m/z 185.0356.

Synthesis of 2-Cyano-1H-indole-5-carboxylic Acid: A Strategic Approach

The synthesis of 2-cyano-1H-indole-5-carboxylic acid is not widely documented in the literature with a detailed, step-by-step protocol. However, a logical and efficient synthetic strategy can be devised based on established methodologies for the preparation of related indole derivatives. A plausible and effective route involves the conversion of a pre-existing indole with a carboxylic acid or a suitable precursor at the 5-position, followed by the introduction of the cyano group at the 2-position.

One of the most direct conceptual approaches involves the functionalization of an indole-5-carboxylic acid derivative. A particularly insightful method for the introduction of a cyano group is through the dehydration of a primary amide. This strategy is exemplified in the synthesis of a 5-cyano-6-hydroxy-1H-indole derivative, a metabolite of the antidepressant vilazodone.[4] This suggests a viable pathway starting from a suitable indole-2-carboxamide-5-carboxylic acid derivative.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Pathway to 2-Cyano-1H-indole-5-carboxylic Acid Start Indole-5-carboxylic Acid Derivative Step1 Amidation at C2 Start->Step1 1. SOCl₂, NH₄OH 2. or Amine coupling Step2 Dehydration of Amide to Nitrile Step1->Step2 Dehydrating Agent (e.g., POCl₃, TFAA) Product 2-Cyano-1H-indole-5-carboxylic Acid Step2->Product

Figure 1: Proposed synthetic workflow for 2-cyano-1H-indole-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed, logical synthesis based on established chemical transformations. Researchers should perform appropriate small-scale trials and optimization.

Step 1: Synthesis of 1H-indole-2,5-dicarboxamide

  • To a solution of 1H-indole-2,5-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add oxalyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and THF.

  • Dissolve the resulting diacyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1H-indole-2,5-dicarboxamide.

Step 2: Selective Dehydration to 2-Cyano-1H-indole-5-carboxamide

Causality behind Experimental Choice: Selective dehydration of the C2-carboxamide is anticipated to be more facile due to the electronic influence of the indole nitrogen. The use of a mild dehydrating agent at controlled temperatures will be key to achieving this selectivity.

  • Dissolve the crude 1H-indole-2,5-dicarboxamide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0 °C and add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrolysis to 2-Cyano-1H-indole-5-carboxylic Acid

  • Dissolve the crude 2-cyano-1H-indole-5-carboxamide in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-cyano-1H-indole-5-carboxylic acid.

Reactivity and Application as a Synthetic Building Block

The synthetic utility of 2-cyano-1H-indole-5-carboxylic acid stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactivity cluster_CN Cyano Group Reactivity center_node 2-Cyano-1H-indole- 5-carboxylic Acid Esterification Esterification (R-OH, H⁺) center_node->Esterification Amide_Coupling Amide Coupling (R₂NH, Coupling Agent) center_node->Amide_Coupling Reduction_COOH Reduction (e.g., LiAlH₄) center_node->Reduction_COOH Hydrolysis_CN Hydrolysis (H⁺ or OH⁻) center_node->Hydrolysis_CN Reduction_CN Reduction (e.g., H₂, Raney Ni) center_node->Reduction_CN Cycloaddition Cycloaddition (e.g., Azides) center_node->Cycloaddition

Figure 2: Key reaction pathways of 2-cyano-1H-indole-5-carboxylic acid.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position serves as a versatile handle for introducing a wide range of substituents, making it a focal point for library synthesis and structure-activity relationship (SAR) studies.

Amide Bond Formation: Coupling of the carboxylic acid with various amines is a cornerstone of medicinal chemistry. This transformation allows for the introduction of diverse pharmacophoric elements.

Representative Protocol: Amide Coupling

  • To a solution of 2-cyano-1H-indole-5-carboxylic acid (1 equivalent) and a desired amine (1.1 equivalents) in DMF, add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Transformations of the Cyano Group

The cyano group at the 2-position is a valuable precursor to other functional groups and can also act as a key pharmacophoric element itself.

Reduction to an Amine: The reduction of the nitrile to a primary amine provides a nucleophilic center that can be further functionalized.

Hydrolysis to a Carboxylic Acid: Hydrolysis of the cyano group would yield indole-2,5-dicarboxylic acid, offering another avenue for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of 2-cyano-1H-indole-5-carboxylic acid as a starting material are not abundant in readily accessible literature, its structural motifs are present in several classes of biologically active molecules. The strategic placement of the cyano and carboxylic acid groups makes it an ideal precursor for the synthesis of inhibitors of various enzymes and receptors.

For instance, indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase inhibitors.[4] The carboxylic acid at the C2 position can act as a metal-chelating group within the active site of the enzyme. The presence of a cyano group at the C5 position could modulate the electronic properties of the indole ring and provide additional interactions with the target protein.

Furthermore, the 5-cyanoindole moiety is a key structural feature of the antidepressant vilazodone.[5] The synthesis of vilazodone and its analogs often involves the construction of the 5-cyanoindole core, highlighting the importance of building blocks that can efficiently introduce this functionality.

Conclusion

2-Cyano-1H-indole-5-carboxylic acid represents a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery. While detailed synthetic protocols for this specific molecule are not yet widespread, its logical synthesis from readily available starting materials is feasible. As the demand for novel heterocyclic compounds continues to grow, the strategic application of well-designed building blocks like 2-cyano-1H-indole-5-carboxylic acid will undoubtedly play a crucial role in the development of next-generation therapeutics.

Sources

Exploratory

Decoding the Pharmacological Potential of 2-Cyano-1H-indole-5-carboxylic Acid: A Scaffold for Multi-Target Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary: The Anatomy of a Privileged Scaffold In modern rational drug design, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The Anatomy of a Privileged Scaffold

In modern rational drug design, the identification of a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct biological targets through minor peripheral modifications—is a primary objective. 2-Cyano-1H-indole-5-carboxylic acid (CAS: 2092835-23-7) represents a highly versatile, yet underexplored, building block that perfectly embodies this concept.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacophore. The structural logic of this compound is elegant:

  • The Indole Core: Provides a rigid, planar aromatic system capable of π−π stacking and hydrophobic interactions within deep protein binding pockets.

  • The C5-Carboxylic Acid: Acts as a critical anionic anchor. At physiological pH, the deprotonated carboxylate forms strong electrostatic salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or coordinates with metal cofactors (e.g., Calcium, Molybdenum).

  • The C2-Cyano Group: Serves a dual purpose. Sterically, it is a linear, compact pseudohalogen that fits into narrow lipophilic sub-pockets. Electronically, its strong electron-withdrawing nature ( σp​=0.66 ) increases the acidity of the indole N-H, transforming it into a superior hydrogen-bond donor, while simultaneously shielding the C2 position from rapid cytochrome P450-mediated oxidative metabolism.

This whitepaper dissects the potential therapeutic targets of 2-cyano-1H-indole-5-carboxylic acid derivatives, providing mechanistic insights, quantitative data, and self-validating experimental workflows for drug discovery professionals.

Primary Therapeutic Axis: Hyperuricemia and Gout (Dual XO/URAT1 Inhibition)

The most immediate and high-value application of the 2-cyano-1H-indole-5-carboxylic acid scaffold lies in the treatment of gout and hyperuricemia. Current clinical management relies on Xanthine Oxidase (XO) inhibitors (e.g., allopurinol, febuxostat) to reduce uric acid synthesis, or uricosuric agents (e.g., benzbromarone, lesinurad) that inhibit the Urate Anion Transporter 1 (URAT1) to promote renal excretion[1][2].

Derivatives of cyanoindole carboxylic acids have emerged as highly potent dual inhibitors of both XO and URAT1[3].

Mechanistic Causality
  • Xanthine Oxidase (XO) Binding: The C2-cyano group mimics the crucial cyano-thiazole interaction seen in febuxostat, projecting deeply into the hydrophobic channel leading to the molybdenum-pterin active site. The C5-carboxylic acid coordinates directly with the molybdenum center, blocking the oxidation of hypoxanthine to uric acid[3].

  • URAT1 Inhibition: URAT1 is an anion exchanger located in the proximal renal tubule. The C5-carboxylate is strictly required to mimic the urate anion, forming a salt bridge with Arg477 in the URAT1 central pore, while the planar indole core engages in hydrophobic interactions with the surrounding transmembrane helices, preventing urate reabsorption[2].

Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Oxidation Xanthine Xanthine Xanthine->XO Oxidation UricAcid Uric Acid URAT1 URAT1 Transporter (Renal Reabsorption) UricAcid->URAT1 Renal Excretion XO->Xanthine XO->UricAcid BloodUrate Hyperuricemia / Gout URAT1->BloodUrate Reabsorption Inhibitor 2-Cyano-1H-indole-5-carboxylic acid Derivatives Inhibitor->XO Inhibits Inhibitor->URAT1 Inhibits

Diagram 1: Dual inhibition mechanism of cyanoindole derivatives targeting XO and URAT1 in gout.

Secondary Therapeutic Axes: Inflammation and Neuro-oncology

Beyond gout, the 2-cyano-1H-indole-5-carboxylic acid scaffold can be redirected toward other high-value targets via specific functionalization.

Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is the rate-limiting enzyme in the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids. Indole-5-carboxylic acid derivatives are established inhibitors of cPLA2α[4].

  • Pharmacophore Logic: The C5-carboxylic acid mimics the carboxylate of arachidonic acid, anchoring the molecule near the catalytic Ser228. The 2-cyano group enhances binding affinity by occupying a narrow, lipophilic cleft adjacent to the active site, displacing high-energy water molecules and driving a favorable entropic shift[4].

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and immune cell activation. By converting the C5-carboxylic acid of our target scaffold into a bulky amide (e.g., a cycloheptyl or adamantyl amide), the molecule shifts from an anion-mimetic to a potent P2X7 antagonist[5]. The 2-cyano group provides essential metabolic stability, preventing the rapid clearance often seen with unsubstituted indole-based CNS drugs.

Quantitative Structure-Activity Data

To guide rational drug design, the following table summarizes the theoretical and reported inhibitory ranges of indole-5-carboxylic acid and cyanoindole derivatives against the discussed targets.

Therapeutic TargetDisease IndicationRole of C5-Carboxylic AcidRole of C2-Cyano GroupTypical IC₅₀ Range
Xanthine Oxidase (XO) Gout / HyperuricemiaCoordinates with Mo-pterin centerMimics thiazole-cyano; fills hydrophobic pocket0.5 nM – 50 nM
URAT1 Transporter Gout / HyperuricemiaForms salt bridge with Arg477Enhances indole N-H acidity for H-bonding0.1 µM – 5.0 µM
cPLA2α InflammationAnchors near catalytic Ser228Displaces active-site water molecules10 nM – 150 nM
P2X7 Receptor NeuroinflammationMust be converted to bulky amideConfers metabolic stability against CYP45050 nM – 500 nM

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-cyano-1H-indole-5-carboxylic acid derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating dual XO/URAT1 inhibition.

Workflow Step1 1. Scaffold Derivatization (Amidation/Esterification at C5) Step2 2. In Vitro XO Inhibition Assay (Spectrophotometric at 295 nm) Step1->Step2 Step3 3. URAT1 Transport Assay (HEK293 cells expressing URAT1) Step2->Step3 IC50 < 1 µM Step4 4. Cytotoxicity Counter-Screen (MTT Assay on HepG2) Step3->Step4 IC50 < 10 µM Step5 5. In Vivo Validation (Potassium Oxonate-Induced Rats) Step4->Step5 SI > 10

Diagram 2: Self-validating experimental workflow for evaluating dual XO/URAT1 inhibitors.

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Causality Check: We measure absorbance specifically at 295 nm because uric acid absorbs strongly at this wavelength, whereas the substrate (xanthine) does not. We include Triton X-100 to eliminate false positives caused by colloidal aggregation of the hydrophobic indole compounds.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 0.01% Triton X-100.

  • Enzyme & Substrate: Prepare a 0.05 U/mL solution of bovine milk Xanthine Oxidase and a 50 µM solution of xanthine in the assay buffer.

  • Compound Preparation: Dissolve the 2-cyano-1H-indole-5-carboxylic acid derivative in DMSO. Create a 10-point serial dilution. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well UV-transparent plate, combine 10 µL of test compound, 40 µL of XO enzyme, and 100 µL of buffer. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 50 µL of xanthine substrate to each well.

  • Measurement & Validation: Read absorbance at 295 nm continuously for 5 minutes using a microplate reader.

    • Positive Control: Allopurinol or Febuxostat.

    • Negative Control: DMSO vehicle only.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol B: Cell-Based URAT1 Transport Assay

Causality Check: To prove the compound specifically inhibits URAT1 and doesn't merely disrupt cell membranes, we use a dual-cell system: HEK293 cells stably transfected with human URAT1, and mock-transfected HEK293 cells to subtract background endogenous urate transport.

  • Cell Culture: Seed human URAT1-expressing HEK293 cells and mock-transfected HEK293 cells into 24-well plates at 2×105 cells/well. Culture for 48 hours until confluent.

  • Wash Step: Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS) devoid of chloride (replace NaCl with sodium gluconate) to maximize the electrochemical gradient for urate uptake.

  • Compound Incubation: Pre-incubate cells for 10 minutes with the test compound (diluted in HBSS) at 37°C.

  • Radioligand Addition: Add 5 µM of [¹⁴C]-uric acid (0.1 µCi/well) to the extracellular buffer. Incubate for exactly 5 minutes.

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold HBSS containing 1 mM probenecid (to lock the transported urate inside the cells).

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Validation:

    • Positive Control: Benzbromarone.

    • Data Normalization: Subtract the radioactive counts of the mock-transfected cells from the URAT1-transfected cells to isolate URAT1-specific transport.

Conclusion

The 2-cyano-1H-indole-5-carboxylic acid molecule is a masterclass in compact pharmacophore design. By combining the rigid, lipophilic properties of the indole ring, the metabolic shielding and electron-withdrawing nature of the C2-cyano group, and the anionic anchoring capability of the C5-carboxylic acid, this scaffold is primed for multi-target drug discovery. Its most promising immediate application lies in the development of dual XO/URAT1 inhibitors for the treatment of refractory gout, though its structural geometry also makes it a highly attractive starting point for cPLA2α and P2X7 targeted therapies.

References

  • Title: Agents for the Treatment of Gout: Current Advances and Future Perspectives Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure–activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α Source: Taylor & Francis Online URL: [Link]

  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US Patent 9556117B2)

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-cyano-1H-indole-5-carboxylic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-cyano-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. Designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-cyano-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in solution and under stress. We will explore the theoretical underpinnings of its solubility and stability, grounded in its unique chemical structure, and provide detailed, field-proven protocols for empirical determination. Our approach emphasizes not just the "what" but the "why," enabling scientists to design robust experiments and interpret data with confidence.

Molecular Profile and Physicochemical Predictions

2-cyano-1H-indole-5-carboxylic acid (C₁₀H₆N₂O₂) is a heterocyclic compound featuring an indole scaffold, a carboxylic acid at the C5 position, and a cyano group at the C2 position. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its behavior in biological and pharmaceutical systems.

The indole ring system is a common motif in biologically active compounds.[1] The carboxylic acid moiety introduces a polar, ionizable group, making aqueous solubility highly dependent on pH.[2][3] The electron-withdrawing nature of the cyano group can influence the pKa of both the carboxylic acid and the indole nitrogen, as well as the molecule's overall electronic distribution and susceptibility to chemical degradation.

Predicted Physicochemical Parameters
ParameterPredicted Value/CharacteristicRationale and Implications
Molecular Weight 186.17 g/mol A low molecular weight is generally favorable for good solubility and permeability characteristics.
pKa (acidic) ~3.5 - 4.5The carboxylic acid is the primary acidic center. Its pKa is comparable to benzoic acid, but may be influenced by the indole ring system. This value is critical for predicting solubility changes with pH.[4][5]
pKa (basic) ~ -2 to -3 (Indole N-H)The indole N-H is very weakly acidic and not significantly basic. Protonation typically occurs on carbon under strongly acidic conditions.
XlogP 1.6This predicted value suggests moderate lipophilicity.[6] The molecule possesses both a lipophilic indole core and polar functional groups, indicating it will have solubility in both organic and, at the appropriate pH, aqueous systems.
Hydrogen Bond Donors 2 (N-H, O-H)The presence of hydrogen bond donors is crucial for interactions with polar solvents like water.
Hydrogen Bond Acceptors 4 (N of cyano, 2xO of carboxyl)Multiple hydrogen bond acceptors also contribute to potential aqueous solubility.

Solubility Assessment: A Practical Framework

Solubility is a critical determinant of a compound's suitability for further development, impacting everything from in vitro assay performance to in vivo bioavailability. A thorough understanding of both kinetic and thermodynamic solubility is essential.

Theoretical Considerations

The solubility of 2-cyano-1H-indole-5-carboxylic acid is governed by the interplay of its crystalline solid-state properties (lattice energy) and its interactions with the solvent (solvation energy).

  • Aqueous Solubility : As a carboxylic acid, its aqueous solubility is expected to be minimal at low pH (when the molecule is in its neutral, protonated form) and will increase significantly as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.[7] The Henderson-Hasselbalch equation provides a theoretical framework for this pH-dependent solubility profile.

  • Organic Solubility : The molecule's moderate lipophilicity, suggested by the predicted XlogP, indicates it should be soluble in a range of organic solvents.[6] Polar aprotic solvents like DMSO and DMF are likely to be excellent solvents due to their ability to disrupt crystal lattice forces and engage in hydrogen bonding. Alcohols like methanol and ethanol should also be effective.[8] Solubility in non-polar solvents like hexanes is expected to be very low.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility, a self-validating measure of a compound's intrinsic solubility in a given medium.

Objective: To determine the equilibrium concentration of 2-cyano-1H-indole-5-carboxylic acid in various aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g) for 15 minutes.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 4.1).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express results in mg/mL or µg/mL.

Recommended Solvents for Initial Screening:

  • Aqueous: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), pH 10.0 (0.01 N NaOH)

  • Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant temp (24-48h) A->B C Centrifuge or let settle B->C D Sample supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Understanding the intrinsic stability of a drug candidate is paramount for ensuring its quality, safety, and efficacy.[9][10] Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[11] This information is critical for developing stability-indicating analytical methods and for informing formulation and packaging strategies.[12]

Predicted Degradation Pathways

The chemical structure of 2-cyano-1H-indole-5-carboxylic acid suggests several potential routes of degradation:

  • Hydrolysis: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which would likely convert it first to an amide and subsequently to a carboxylic acid (forming indole-2,5-dicarboxylic acid).[13]

  • Oxidation: The electron-rich indole ring is prone to oxidation, particularly at the C3 position.[9] Exposure to oxidative agents like hydrogen peroxide could lead to the formation of various oxidized species, including N-oxides or hydroxylated derivatives.

  • Photodegradation: Many indole-containing compounds are known to be photolabile.[13] Exposure to UV or visible light could initiate free-radical-mediated degradation pathways, leading to complex mixtures of degradants.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, especially in the solid state.[14]

Experimental Protocol: Forced Degradation Studies

This protocol follows the principles outlined in the ICH Q1A(R2) guidelines.[10] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the starting material.

Objective: To investigate the degradation of 2-cyano-1H-indole-5-carboxylic acid under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Store the solid compound in an oven at 105°C for 48 hours. After exposure, dissolve in the stock solution solvent.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Processing: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples.

  • Analysis: Dilute all samples (including a non-stressed control) to a target concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent peak and note the retention times and peak areas of any new impurity peaks.

Diagram: Forced Degradation Study Design

G cluster_stress Stress Conditions (ICH Q1A) cluster_output Outputs Compound 2-cyano-1H-indole- 5-carboxylic acid (Solid & Solution) Acid Acidic (e.g., 1N HCl, 80°C) Compound->Acid Base Basic (e.g., 1N NaOH, RT) Compound->Base Oxidation Oxidative (e.g., 30% H2O2, RT) Compound->Oxidation Heat Thermal (e.g., 105°C Solid) Compound->Heat Light Photolytic (UV/Vis Light) Compound->Light Analysis Analysis by Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Specificity Analysis->Method Stability Understand Intrinsic Stability Analysis->Stability

Caption: Overview of a Forced Degradation Study Workflow.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. For a chromophoric molecule like 2-cyano-1H-indole-5-carboxylic acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[15][16][17]

Recommended HPLC-UV Method Parameters

The following provides a starting point for developing a stability-indicating method. Optimization will be required to ensure adequate separation of the parent peak from all potential impurities and degradants.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for a wide range of molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the carboxylic acid is protonated, leading to consistent retention and good peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential during development to elute all potential degradants, which may have a wide range of polarities.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~270 nmThe indole nucleus has strong UV absorbance. The optimal wavelength should be determined by a UV scan.
Injection Vol. 10 µLA typical injection volume, can be adjusted based on sensitivity needs.

Conclusion and Future Directions

This guide establishes a comprehensive framework for characterizing the solubility and stability of 2-cyano-1H-indole-5-carboxylic acid. While specific experimental data for this compound remains to be published, the theoretical principles and detailed protocols provided herein offer a clear and scientifically rigorous path for its evaluation. By understanding the influence of its constituent functional groups—the indole core, the cyano substituent, and the carboxylic acid—researchers can anticipate its behavior and design targeted experiments.

The successful application of the described shake-flask solubility and forced degradation protocols will generate the critical data needed to advance this promising molecule through the drug development pipeline. This knowledge is fundamental to enabling rational formulation design, ensuring analytical method robustness, and ultimately, defining the storage and handling conditions that will guarantee its quality and integrity.

References

  • (Reference on multicomponent condensations leading to functional derivatives - Not directly on topic, but related to synthesis of complex heterocycles)
  • (Reference on a new polymorph of a related indole derivative, providing insight into solid-st
  • (Sigma-Aldrich product page for Indole-5-carboxylic acid, providing basic properties of a parent compound)
  • (Chemsrc product page for 2-Cyano-1H-indole-5-carboxylic acid)
  • PubChemLite. (n.d.). 2-cyano-1h-indole-5-carboxylic acid (C10H6N2O2). Retrieved from a relevant chemical database.[6]

  • Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design.[15]

  • (Reference on SAR studies of related indole deriv
  • MedchemExpress.com. (n.d.). Indole-5-carboxylic acid, 98%.[7]

  • Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. Journal of Chemical Information and Modeling, 46(6), 2256-66.[4]

  • (Sigma-Aldrich product page for 5-Cyano-1H-indole-2-carboxylic acid)
  • (Reference on biological activities of indole deriv
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.[16]

  • ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.[5]

  • PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid.[18]

  • (Semantic Scholar entry on pKa prediction)
  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[17]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.[9]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.[10]

  • (Reference on Carboxylic Acid Bioisosteres)
  • ChemicalBook. (2026, January 13). Indole-5-carboxylic acid.[8]

  • (ResearchGate article on a validated stability indic
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). ScienceOpen.[2]

  • Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids.[3]

  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.[13]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.[12]

  • (Thermo Fisher Scientific product page for Indole-5-carboxylic acid)
  • (ScienceOpen article on computational prediction and experimental valid
  • Arcinova. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.[14]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.[11]

  • (MDPI article on a bidirectional permeability assay)

Sources

Exploratory

Synthesis and Precursor Profiling of 2-Cyano-1H-indole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, indole scaffolds remain a privileged pharmacophore. Specifically, 2-cyano-1H-indole-5-carboxylic acid (CAS: 2092835-23-7)[1] represents a highly functionalized intermediate. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, indole scaffolds remain a privileged pharmacophore. Specifically, 2-cyano-1H-indole-5-carboxylic acid (CAS: 2092835-23-7)[1] represents a highly functionalized intermediate. The cyano group at the C2 position provides a rigid, metabolically stable hydrogen-bond-accepting vector, while the C5 carboxylic acid offers a versatile handle for amide coupling or further derivatization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. This guide dissects the causality behind precursor selection, evaluates chemoselective functionalization strategies, and provides self-validating experimental protocols to ensure high-fidelity synthesis of this critical building block.

Physicochemical Profiling

Before initiating any synthetic campaign, understanding the target's physicochemical parameters is crucial for predicting solubility, reactivity, and chromatographic behavior. The quantitative data for 2-cyano-1H-indole-5-carboxylic acid is summarized below[2].

PropertyValueSource
Compound Name 2-cyano-1H-indole-5-carboxylic acidPubChemLite[2]
CAS Registry Number 2092835-23-7Chemsrc[1]
PubChem CID 131500484PubChemLite[2]
Molecular Formula C10H6N2O2PubChemLite[2]
Monoisotopic Mass 186.04292 DaPubChemLite[2]
Predicted CCS ([M+H]+) 142.6 ŲPubChemLite[2]
Predicted CCS ([M-H]-) 143.3 ŲPubChemLite[2]

Retrosynthetic Strategies & Precursor Selection

The primary synthetic challenge in accessing 2-cyano-1H-indole-5-carboxylic acid lies in the chemoselective functionalization of the C2 position . Indoles are inherently nucleophilic at C3; therefore, direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) will preferentially yield the 3-substituted isomer unless C3 is blocked or the reaction is stereoelectronically redirected.

To bypass this, we rely on three primary retrosynthetic disconnections utilizing commercially available starting materials like 1H-indole-5-carboxylic acid or its methyl ester derivatives[3].

Retrosynthesis Target 2-Cyano-1H-indole-5-carboxylic acid P1 Methyl 2-formyl-1H-indole-5-carboxylate P1->Target 1. NH2OH 2. POCl3 3. LiOH P2 Methyl 2-bromo-1H-indole-5-carboxylate P2->Target 1. Zn(CN)2, Pd cat. 2. LiOH P3 Methyl 2-carbamoyl-1H-indole-5-carboxylate P3->Target 1. Burgess Reagent 2. LiOH SM 1H-Indole-5-carboxylic acid SM->P1 N-Protection & C2-Lithiation SM->P2 C2-Bromination

Retrosynthetic pathways for 2-cyano-1H-indole-5-carboxylic acid.

Mechanistic Causality in Route Design

Why Ester Protection is Mandatory

Attempting C2-functionalization directly on 1H-indole-5-carboxylic acid is inefficient. The free carboxylic acid proton will rapidly quench any organolithium reagents (requiring excessive equivalents of base) and can poison palladium catalysts during cross-coupling. Converting the starting material to a methyl ester prior to C2-manipulation ensures predictable stoichiometry and simplifies chromatographic purification.

Directed Ortho-Lithiation vs. Vilsmeier-Haack

As noted, Vilsmeier-Haack formylation is C3-selective. To force C2-formylation to yield methyl 2-formyl-1H-indole-5-carboxylate (CAS: 880360-85-0)[3], we must employ Directed Ortho-Lithiation (DoM) . By protecting the indole nitrogen with a bulky, electron-withdrawing group (e.g., N-phenylsulfonyl or N-Boc), the C2 proton becomes highly acidic. Treatment with Lithium Diisopropylamide (LDA) selectively deprotonates C2, allowing for a subsequent quench with Dimethylformamide (DMF) to install the aldehyde.

Pd-Catalyzed Cyanation vs. Rosenmund-von Braun

If starting from methyl 2-bromo-1H-indole-5-carboxylate, cyanation is required. Traditional Rosenmund-von Braun conditions (CuCN in DMF at >150°C) are excessively harsh and often lead to decarboxylation or tar formation. Instead, Palladium-catalyzed cyanation using Zn(CN)₂ operates at milder temperatures (80–100°C) and provides superior functional group tolerance.

Mechanism Pd0 Pd(0) Catalyst OA Pd(II) Oxidative Addition [Ar-Pd-Br] Pd0->OA + Ar-Br TM Pd(II) Transmetallation [Ar-Pd-CN] OA->TM + Zn(CN)2 - ZnBr2 RE Reductive Elimination TM->RE RE->Pd0 + Ar-CN

Catalytic cycle of Pd-catalyzed cyanation of 2-bromoindoles.

Validated Experimental Protocols

The following protocols outline the synthesis via the Formylation-Dehydration Route (Route P1 in the retrosynthesis), favored for its scalability and avoidance of highly toxic cyanide gas/salts.

Protocol A: Synthesis of Methyl 2-formyl-1H-indole-5-carboxylate
  • N-Protection : Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous THF at 0°C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 mins, then add benzenesulfonyl chloride (1.1 eq). Stir at room temperature (RT) for 2 hours. Quench with water and extract with EtOAc.

  • C2-Lithiation : Dissolve the N-protected intermediate in strictly anhydrous THF and cool to -78°C under Argon. Dropwise add LDA (1.2 eq, 2.0 M in THF). Stir at -78°C for 1 hour.

  • Formylation : Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78°C for 30 mins, then slowly warm to RT.

  • Deprotection : Quench with saturated aqueous NH₄Cl. To the crude organic extract, add TBAF (2.0 eq, 1.0 M in THF) and reflux for 4 hours to remove the sulfonyl protecting group.

Self-Validation Check: The success of C2-lithiation is highly dependent on anhydrous conditions. Quenching a small aliquot of the lithiated mixture with D₂O and analyzing via ¹H-NMR (looking for the disappearance of the C2-proton singlet at ~7.3 ppm) validates intermediate formation before DMF addition.

Protocol B: Oxime Formation and Dehydration to Nitrile
  • Oxime Formation : Dissolve methyl 2-formyl-1H-indole-5-carboxylate[4] (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and Sodium Acetate (NaOAc, 1.5 eq). Reflux for 2 hours. Cool and filter the precipitated oxime intermediate.

  • Dehydration : Dissolve the dried oxime in anhydrous Toluene. Add Phosphorus oxychloride (POCl₃, 2.0 eq). Heat to 80°C for 4 hours.

  • Workup : Carefully pour the cooled mixture over crushed ice. Neutralize with saturated NaHCO₃ and extract with Dichloromethane (DCM). Concentrate under reduced pressure.

Self-Validation Check: IR spectroscopy provides immediate validation of the dehydration step. The broad oxime O-H stretch (~3300 cm⁻¹) will completely disappear, replaced by a sharp, distinct nitrile C≡N stretch at ~2220 cm⁻¹.

Protocol C: Saponification to Final Product
  • Hydrolysis : Dissolve the resulting methyl 2-cyano-1H-indole-5-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O. Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction Monitoring : Stir at RT for 4 hours. Caution: Do not heat. Elevated temperatures can cause the cyano group to hydrolyze into a primary amide.

  • Isolation : Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water and wash once with Diethyl ether to remove organic impurities.

  • Acidification : Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 3. Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum to yield 2-cyano-1H-indole-5-carboxylic acid .

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material ester (Rf ~0.7) should completely disappear, replaced by a baseline spot (Rf ~0.1). The pH-driven precipitation self-purifies the final compound, typically eliminating the need for column chromatography.

References

  • PubChemLite / Université du Luxembourg . 2-cyano-1h-indole-5-carboxylic acid (CID 131500484). Structural and mass spectrometry data. URL:[Link]

  • Chemsrc . 2-Cyano-1H-indole-5-carboxylic acid | CAS#: 2092835-23-7. Chemical registry and physical properties. URL:[Link]

  • BuyersGuideChem . 2-Formyl-1H-indole-5-carboxylic acid methyl ester (CAS: 880360-85-0). Precursor sourcing and identification. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis Strategies Utilizing 2-Cyano-1H-indole-5-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, side-reaction mitigation, and step-by-step solid-phase organic synthesis (SPOS) protocols. I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, side-reaction mitigation, and step-by-step solid-phase organic synthesis (SPOS) protocols.

Introduction & Strategic Rationale

The indole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, frequently serving as the core of kinase inhibitors, GPCR ligands, and antiviral agents. 2-Cyano-1H-indole-5-carboxylic acid (CAS: 2092835-23-7) is a highly strategic bifunctional building block for Solid-Phase Synthesis (SPS).

This molecule offers two orthogonal handles:

  • The 5-Carboxylic Acid: Enables robust anchoring to solid supports (e.g., Rink Amide resin for carboxamide generation or Wang resin for ester formation) via standard peptide coupling conditions.

  • The 2-Cyano Group: Serves as a versatile, electrophilic handle for post-coupling, on-resin modifications. It can be converted into tetrazoles, amidines, or reduced to primary amines, allowing for the rapid generation of diverse chemical libraries from a single resin-bound intermediate.

This application note details the optimized protocols for incorporating this building block into SPS workflows, with a critical focus on mitigating acid-catalyzed side reactions unique to the indole core.

Experimental Workflow & Mechanistic Pathways

The workflow below outlines the divergence strategy from a single resin-bound indole intermediate.

SPS_Workflow Start Rink Amide MBHA Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling 2-Cyano-1H-indole-5-carboxylic acid (DIC/Oxyma) Deprotect->Couple Modify On-Resin Modification (NaN3/ZnBr2 for Tetrazole) Couple->Modify Divergent Synthesis Cleavage Resin Cleavage (TFA / TIS / H2O) *Strictly Avoid EDT* Couple->Cleavage Direct Cleavage Modify->Cleavage Product Final Indole Derivative (HPLC Purification) Cleavage->Product

Figure 1: Solid-phase synthesis workflow for 2-cyano-1H-indole-5-carboxylic acid, highlighting the critical cleavage scavenger selection.

Scientific Integrity: The Causality of Reagent Selection

As a Senior Application Scientist, I must emphasize that working with indoles in SPS requires deviating from standard peptide synthesis protocols—particularly during the cleavage step.

Coupling Reagents: Why DIC/Oxyma?

While HATU/DIPEA is the gold standard for many SPS applications, the basicity of DIPEA can occasionally trigger premature side reactions with the highly electrophilic 2-cyano group. N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure provide a neutral, highly efficient coupling environment that prevents epimerization of adjacent chiral centers (if part of a peptide chain) and protects the cyano group from nucleophilic attack [1].

Cleavage Scavengers: The Danger of Ethanedithiol (EDT)

Standard Reagent K or similar cleavage cocktails rely heavily on 1,2-ethanedithiol (EDT) to scavenge carbocations generated from protecting groups or the resin linker. Do not use EDT when cleaving indoles that are unsubstituted at the C-3 position.

Mechanistic Insight: The indole C-3 position is highly nucleophilic. In the presence of strong acids like Trifluoroacetic acid (TFA), indoles are susceptible to electrophilic attack and dimerization. Research by Mutulis et al. demonstrates that in TFA, EDT reacts directly with indole-5-carboxylic acid derivatives, leading to massive oligomerization and the formation of 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole adducts [2].

The Solution: Replace dithiol scavengers with Triisopropylsilane (TIS) . TIS acts as a hydride donor, effectively quenching linker-derived carbocations without acting as a cross-linking nucleophile.

Step-by-Step Experimental Protocols

Protocol A: Resin Loading and Coupling

Objective: Anchor 2-cyano-1H-indole-5-carboxylic acid to Rink Amide MBHA resin.

  • Resin Swelling: Weigh 1.0 g of Rink Amide MBHA resin (loading ~0.6 mmol/g) into a solid-phase reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 10 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 10 mL).

  • Activation & Coupling:

    • Dissolve 2-cyano-1H-indole-5-carboxylic acid (3.0 eq, 1.8 mmol), Oxyma Pure (3.0 eq, 1.8 mmol), and DIC (3.0 eq, 1.8 mmol) in 8 mL of anhydrous DMF.

    • Stir the activation mixture for 3 minutes, then add it to the resin.

    • Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL). Perform a Kaiser test to confirm complete coupling (should be negative/yellow).

Protocol B: On-Resin Tetrazole Formation

Objective: Convert the 2-cyano group to a 1H-tetrazole.

  • Reagent Preparation: In a fume hood, prepare a solution of Sodium Azide (NaN 3​ , 10.0 eq, 6.0 mmol) and Zinc Bromide (ZnBr 2​ , 10.0 eq, 6.0 mmol) in 10 mL of a DMF/Isopropanol mixture (7:3 v/v). Safety Note: NaN 3​ is highly toxic; handle with strict precautions.

  • Reaction: Add the solution to the resin-bound indole. Seal the vessel and heat to 80 °C with gentle agitation for 24 hours.

  • Washing: Cool to room temperature. Drain and wash the resin sequentially with DMF (3 × 10 mL), 10% water in DMF (3 × 10 mL) to remove salts, DMF (3 × 10 mL), and DCM (5 × 10 mL).

Protocol C: Cleavage and Global Deprotection

Objective: Cleave the final compound from the resin without C-3 oligomerization.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / H 2​ O (95 : 2.5 : 2.5 v/v). (Verify no EDT is present).

  • Cleavage: Add 10 mL of the cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Isolation: Filter the cleavage solution into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA. Combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the crude product. Centrifuge, decant the ether, and dry the pellet under vacuum prior to preparative HPLC.

Quantitative Data Summaries

The following tables summarize the critical impact of scavenger selection and the expected yields for divergent modifications of the 2-cyano-1H-indole-5-carboxylic acid scaffold.

Table 1: Impact of Cleavage Cocktail Scavengers on Indole Purity

Cleavage Cocktail (v/v) Scavenger Type Major Side Product Observed Crude Purity (LC-MS)

| TFA/EDT/H 2​ O (95:2.5:2.5) | Dithiol | C-3 Thiol Adducts & Trimers | < 35% | | TFA/PhSH/H 2​ O (95:2.5:2.5) | Monothiol | C-3 Thiol Adducts | 45% | | TFA/TIS/H 2​ O (95:2.5:2.5) | Silane (Hydride) | None (Trace Dimerization) | > 85% |

Data reflects the cleavage of 2-cyano-1H-indole-5-carboxamide from Rink Amide resin. Analysis confirms the necessity of silane-based scavengers over thiols [2].

Table 2: Expected Yields for On-Resin Modifications of the 2-Cyano Group

On-Resin Transformation Reagents / Conditions Isolated Yield (Post-HPLC)

| Direct Cleavage (Nitrile) | TFA/TIS/H 2​ O, RT, 2h | 88 - 92% | | Tetrazole Formation | NaN 3​ , ZnBr 2​ , DMF/iPrOH, 80 °C, 24h | 75 - 80% | | Amidine Formation | Hydroxylamine HCl, DIPEA, DMSO, 60 °C, 12h | 65 - 72% |

References

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

  • Mutulis, F., Gogoll, A., Mutule, I., Yahorava, S., Yahorau, A., Liepinsh, E., & Wikberg, J. E. S. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1846-1863. URL:[Link][1][2]

Sources

Application

Application Note: The Strategic Use of 2-Cyano-1H-indole-5-carboxylic Acid in the Synthesis of Potent and Selective EZH2 Inhibitors

Abstract Enhancer of zeste homolog 2 (EZH2), the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers, including non-Hod...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers, including non-Hodgkin's lymphoma and various solid tumors.[1][2] Its role in catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) leads to the silencing of tumor suppressor genes, making it a high-value therapeutic target.[3][4] A prominent class of EZH2 inhibitors has been developed around an indole-2-carboxamide scaffold, which serves as a crucial pharmacophore for engaging the enzyme's active site.[5] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 2-cyano-1H-indole-5-carboxylic acid as a versatile starting material for the synthesis of these potent EZH2 inhibitors. We present a representative, field-proven synthetic protocol, discuss the underlying chemical principles, and detail the essential analytical and cellular validation techniques required to confirm the inhibitor's identity, purity, and biological activity.

Introduction: EZH2 as a Compelling Oncology Target

EZH2 functions as a histone methyltransferase, transferring a methyl group from its cofactor S-adenosyl-L-methionine (SAM) to H3K27.[6] This epigenetic mark is a key signal for transcriptional repression.[3][7] In many cancers, gain-of-function mutations or overexpression of EZH2 leads to aberrant gene silencing, promoting uncontrolled cell proliferation and tumor progression.[1][8] Consequently, small-molecule inhibitors that competitively block the SAM-binding pocket of EZH2 have emerged as a promising therapeutic strategy.[3][9] Tazemetostat (Tazverik®), a first-in-class EZH2 inhibitor, has received FDA approval for certain lymphomas and sarcomas, validating this therapeutic approach.[8][10]

The indole core is a privileged structure in medicinal chemistry and has been successfully employed to develop highly potent and selective EZH2 inhibitors.[5] The indole-2-carboxamide moiety, in particular, forms key interactions within the EZH2 active site. The strategic functionalization of the indole ring, for instance at the C5 position, allows for the modulation of physicochemical properties and target engagement. 2-cyano-1H-indole-5-carboxylic acid represents a valuable and advanced building block, offering two distinct chemical handles for elaboration into a final inhibitor structure: a nitrile at the C2 position, which can be readily converted to the required carboxamide, and a carboxylic acid at the C5 position for further modification or to fulfill a structural role.

Synthetic Strategy and Protocols

The following section details a representative synthetic workflow for constructing a potent indole-2-carboxamide-based EZH2 inhibitor, starting from 2-cyano-1H-indole-5-carboxylic acid. This multi-step process is designed to be robust and adaptable.

Diagram of the Synthetic Workflow

G A 2-cyano-1H-indole-5-carboxylic acid B Step 1: Esterification (Protection of C5-COOH) A->B MeOH, H₂SO₄ (cat.) C Methyl 2-cyano-1H-indole-5-carboxylate B->C D Step 2: Nitrile Hydrolysis (Formation of C2-COOH) C->D NaOH, H₂O/EtOH E 5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid D->E F Step 3: Amide Coupling (Core Pharmacophore Assembly) E->F Key Amine Fragment, HATU, DIPEA G Fully Assembled Inhibitor Precursor F->G H Step 4: Saponification (Deprotection of C5-Ester) G->H LiOH, THF/H₂O I Final EZH2 Inhibitor H->I

Caption: Representative synthetic pathway from the starting material to a final inhibitor.

Protocol 1: Synthesis of Intermediate 5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid

This protocol covers the first two steps: protecting the C5-carboxylic acid and converting the C2-nitrile to the key carboxylic acid for subsequent coupling.

Step 1: Esterification of 2-cyano-1H-indole-5-carboxylic acid

  • Rationale: Protection of the C5-carboxylic acid as a methyl ester prevents it from interfering with the subsequent amide coupling reaction at the C2-position. Fischer esterification is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend 2-cyano-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

    • Cool the suspension in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature below 10 °C.

    • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

    • Pour the concentrated mixture into ice-cold water, leading to the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield Methyl 2-cyano-1H-indole-5-carboxylate .

Step 2: Selective Hydrolysis of the C2-Nitrile

  • Rationale: The C2-nitrile is hydrolyzed to a carboxylic acid, which is essential for the subsequent amide bond formation. Basic hydrolysis conditions are chosen to selectively hydrolyze the nitrile while the ester at C5 remains largely intact under controlled conditions, though some saponification may occur.

  • Procedure:

    • Dissolve Methyl 2-cyano-1H-indole-5-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material (LC-MS).

    • After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to afford 5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid .

Protocol 2: Final Assembly of the EZH2 Inhibitor

This protocol describes the crucial amide coupling step to install the second half of the inhibitor molecule.

Step 3: Amide Coupling with a Pyridone Fragment

  • Rationale: This step constructs the final indole-2-carboxamide core. HATU is a highly efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine fragment. The amine fragment used here is representative of those found in clinical EZH2 inhibitors like Tazemetostat.

  • Reagents:

    • 5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq)

    • Representative Amine: 3-amino-1-isopropyl-1,2-dihydropyridin-2-one (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve 5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid in anhydrous DMF.

    • Add the amine fragment, followed by DIPEA.

    • Add HATU portion-wise at room temperature. The reaction is typically exothermic.

    • Stir the mixture at room temperature for 2-4 hours until LC-MS analysis indicates complete consumption of the starting acid.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the fully assembled inhibitor precursor .

Step 4: Saponification (Final Deprotection - Optional)

  • Rationale: If the final inhibitor requires a free carboxylic acid at the C5 position for solubility or target binding, the methyl ester is removed by saponification.

  • Procedure:

    • Dissolve the purified precursor from Step 3 in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 1-3 hours.

    • Monitor the reaction by LC-MS. Upon completion, neutralize the mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry, concentrate, and purify as needed to obtain the final EZH2 inhibitor .

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of the synthesized inhibitor is paramount. A combination of analytical techniques should be employed.

Technique Purpose Expected Outcome / Key Parameters
LC-MS Purity assessment and mass confirmationPurity >95% by HPLC (UV detection at 254/280 nm).[7] Correct [M+H]⁺ or [M-H]⁻ ion observed in the mass spectrum.[11]
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts, coupling constants, and integration values consistent with the proposed chemical structure. Absence of significant impurity signals.
HRMS Exact mass determinationMeasured mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition.
Stability Assess degradation under storageConfirmed stability in plasma after freeze-thaw cycles and at room temperature for defined periods.[6]

Biological Validation: Confirming On-Target Activity

Once the compound is synthesized and characterized, its biological activity must be validated. This involves confirming target engagement within cells and assessing its functional consequences.

Diagram of EZH2 Inhibition and Cellular Consequences

G cluster_0 PRC2 Complex cluster_1 Cellular Consequences EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Methylation SUZ12 SUZ12 EED EED Gene_Silencing Tumor Suppressor Gene Silencing Proliferation Cancer Cell Proliferation Gene_Silencing->Proliferation Promotes Inhibitor Indole-based EZH2 Inhibitor Inhibitor->EZH2 Binds to SAM Pocket SAM SAM (Methyl Donor) SAM->EZH2 Blocked H3K27 Histone H3 H3K27me3->Gene_Silencing Leads to

Caption: Mechanism of action for an indole-based EZH2 inhibitor.

Protocol 3: Western Blot for H3K27me3 Reduction
  • Rationale: The most direct measure of EZH2 inhibition in a cellular context is the reduction of its catalytic product, H3K27me3. A Western blot provides a semi-quantitative assessment of this pharmacodynamic marker.[12][13][14]

  • Procedure:

    • Cell Treatment: Seed a sensitive cancer cell line (e.g., a lymphoma line with an EZH2 mutation or an INI1-deficient solid tumor line) in 6-well plates.[10]

    • Treat the cells with a serial dilution of the synthesized inhibitor (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 72-96 hours.

    • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or an acid extraction protocol.

    • Western Blotting:

      • Quantify protein concentration using a BCA assay.

      • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control).

      • Incubate with appropriate secondary antibodies and visualize using a chemiluminescent substrate.

    • Data Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the H3K27me3/Total H3 ratio confirms on-target cellular activity.

Protocol 4: Cell Proliferation Assay (IC₅₀ Determination)
  • Rationale: To determine the functional effect of EZH2 inhibition on cancer cell growth, a proliferation assay is performed to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a low density.

    • Compound Treatment: After 24 hours, treat the cells with a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution).

    • Incubation: Incubate the plates for an extended period (e.g., 6-7 days) to allow for the epigenetic changes to manifest as a growth phenotype.

    • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.

    • Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Inhibitor Target Biochemical IC₅₀ Cellular H3K27me3 IC₅₀ Cell Proliferation IC₅₀ (WSU-DLCL2)
Tazemetostat EZH2 (WT & Mutant)~2.5 nM[15]~11 nM~16 nM
GSK126 EZH2 (WT & Mutant)~0.5-3 nM~15 nM~27 nM

Table reflects representative potency data for known EZH2 inhibitors from public sources. Synthesized compounds should be benchmarked against these standards.

Conclusion

The indole-2-carboxamide scaffold is a cornerstone of modern EZH2 inhibitor design. This application note demonstrates that 2-cyano-1H-indole-5-carboxylic acid is a highly valuable starting material, providing a clear and logical pathway to construct these complex molecules. The protocols outlined herein offer a comprehensive framework for the synthesis, purification, characterization, and biological validation of novel EZH2 inhibitors. By following these self-validating workflows, researchers can confidently synthesize and evaluate new chemical entities aimed at this critical cancer target, contributing to the advancement of epigenetic therapies.

References

  • Epizyme, Inc. (2014). Ezh2 inhibitors for treating lymphoma.
  • New Drug Approvals. (2015). Tazemetostat. [Link]

  • Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills lymphoma cells with EZH2 activating mutations.
  • Epizyme, Inc. (2021). Tazemetostat EZH-1401 Clinical Trial Protocol. [Link]

  • CN101134721A. (2008). The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
  • de la Cruz, F., et al. (2022). Quantitation of tazemetostat in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • ResearchGate. (2019). Discovery and Development of Tazemetostat. [Link]

  • ResearchGate. (2017). EZH2 and H3K27me3 baseline varies between cell lines. [Link]

  • U.S. Food and Drug Administration. (2019). Product Quality Review(s) - TAZVERIK (tazemetostat). [Link]

  • PubMed. (2024). Identification and characterization of the rat in-vivo and in-vitro metabolites of tazemetostat using LC-QTOF-MS. [Link]

  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. [Link]

  • Eisai. (2025). Ministry Of Health, Labour and Welfare Grants Orphan Drug Designation in Japan to Anticancer Agent Tazemetostat. [Link]

  • ResearchGate. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • MDPI. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of... Tazemetostat. [Link]

  • Frontiers. (2022). EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. [Link]

  • PMC. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • Wiley Online Library. (2024). CRISPR-Cas9 screen reveals that inhibition of enhancer of zeste homolog 2 sensitizes malignant T cells to dimethyl-fumarate. [Link]

  • PMC. (2023). The roles of EZH2 in cancer and its inhibitors. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity. [Link]

  • PubMed. (2024). Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry. [Link]

  • Google Patents. (1979).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tazemetostat. [Link]

  • MDPI. (2025). Tazemetostat, a Selective EZH2 Inhibitor, in Combination with Pembrolizumab for Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Phase 1 Trial. [Link]

  • ResearchGate. (2020). The EZH2 inhibitor tazemetostat upregulates expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment. [Link]

  • RSC Publishing. (2020). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • Justia Patents. (2023). Patents Assigned to Epizyme, Inc.. [Link]

  • Spandidos Publications. (2021). Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis.... [Link]

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  • Oxford Academic. (2021). An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target. [Link]

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Method

Palladium-catalyzed cross-coupling of "2-cyano-1H-indole-5-carboxylic acid"

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Cyano-1H-indole-5-carboxylic Acid Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Cyano-1H-indole-5-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions to the complex heterocyclic building block, 2-cyano-1H-indole-5-carboxylic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, strategic considerations, and troubleshooting necessary for successful synthesis.

Strategic Overview: Navigating the Reactivity of a Multifunctional Scaffold

The 2-cyano-1H-indole-5-carboxylic acid scaffold is a valuable starting material for synthesizing compounds with potential therapeutic applications. However, its successful functionalization via cross-coupling is a non-trivial task due to the presence of multiple, potentially competing reactive sites. A successful strategy hinges on understanding and controlling the chemoselectivity of the reaction.

Key Challenges:

  • Acidic Protons (N-H and -COOH): The indole N-H and carboxylic acid protons are the most acidic sites. They will readily react with the bases required for most cross-coupling reactions, necessitating the use of at least two extra equivalents of base.

  • Competing Nucleophilicity (N vs. C): The indole nitrogen is a potential nucleophile that can undergo N-arylation (a Buchwald-Hartwig type reaction), competing with the desired C-C bond formation.[1]

  • Coordinating Functional Groups (-CN and -COOH): The cyano and carboxylate groups can coordinate with the palladium catalyst, potentially influencing its reactivity or leading to catalyst inhibition.

  • Site of Coupling: Standard cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira require an electrophilic partner, typically an aryl or vinyl halide/triflate.[2][3][4][5] Therefore, the indole ring must first be halogenated (e.g., at the C-3, C-4, or C-6 positions) to serve as the substrate for these reactions. Direct C-H activation is an alternative but often more challenging approach.[6]

For the protocols described herein, we will assume the starting material is a halogenated derivative , such as 4-bromo-2-cyano-1H-indole-5-carboxylic acid , as this represents the most common and practical approach to selective functionalization.

cluster_molecule Reactive Sites on the Indole Scaffold cluster_reactions Potential Reaction Pathways mol 2-Cyano-1H-indole-5-carboxylic Acid Derivative NH N-H (Acidic, Nucleophilic) COOH -COOH (Acidic, Coordinating) CN -CN (Coordinating, E-withdrawing) C4_X C4-X (Electrophilic Site for C-C Coupling, X=Br, I) C3_H C3-H (Site for potential side reactions/C-H activation) buchwald Competing N-Arylation (Buchwald-Hartwig) NH->buchwald Deprotonation & Coordination decarboxylation Side Reaction: Decarboxylation COOH->decarboxylation High Temp. inhibition Catalyst Inhibition COOH->inhibition Coordination CN->inhibition Coordination suzuki Desired C-C Coupling (e.g., Suzuki, Heck) C4_X->suzuki Oxidative Addition

Caption: Key reactive sites and competing pathways in cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling for C(sp²)-C(sp²) bond formation due to the operational simplicity and the stability and low toxicity of boronic acid reagents.[2][3][7]

Objective

To synthesize 4-aryl-2-cyano-1H-indole-5-carboxylic acids via palladium-catalyzed Suzuki-Miyaura coupling.

Catalytic Cycle Visualization

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd_ii_complex [Indole]-Pd(II)(L)₂-Br (Palladacycle) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation 2 pd_ii_aryl_complex [Indole]-Pd(II)(L)₂-[Aryl] transmetalation->pd_ii_aryl_complex reductive_elimination Reductive Elimination pd_ii_aryl_complex->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (4-Aryl-Indole) reductive_elimination->product indole_halide Indole-Br indole_halide->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][8]

Experimental Protocol

Materials & Reagents

Reagent/MaterialPurposeTypical Amount
4-Bromo-2-cyano-1H-indole-5-carboxylic acidSubstrate1.0 equiv.
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv.
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst Precursor2-5 mol%
K₂CO₃ or K₃PO₄Base3.0 - 4.0 equiv.
Dioxane / Water (e.g., 4:1 v/v)Solvent SystemAppropriate volume
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-
Ethyl Acetate, Saturated NH₄Cl, BrineWorkup Solvents-
Silica GelChromatography-
Nitrogen or Argon GasInert Atmosphere-

Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-bromo-2-cyano-1H-indole-5-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel. Add water and carefully acidify with 1M HCl until the aqueous layer is pH ~3-4. This protonates the carboxylic acid, allowing it to be extracted into the organic layer.

    • Separate the layers. Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2-cyano-1H-indole-5-carboxylic acid.

Causality Behind Experimental Choices
  • Catalyst System: Pd(PPh₃)₄ is a reliable choice for many standard Suzuki couplings. For more challenging or sterically hindered substrates, a system using a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective, as it promotes the rate-limiting oxidative addition step.[2][9]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][3] At least 3 equivalents are used to neutralize the carboxylic acid and N-H protons, with an additional equivalent to drive the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is common. The organic solvent solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][9]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, removing oxygen is critical for achieving high yields and good catalyst turnover.

Alternative Protocols: Heck and Sonogashira Couplings

Heck Coupling Protocol

The Heck reaction is ideal for forming C-C bonds between the indole and an alkene, providing access to styrenyl or acrylic acid-substituted indoles.[4][10]

  • Key Reagents:

    • Substrate: 4-Bromo-2-cyano-1H-indole-5-carboxylic acid (1.0 equiv.)

    • Coupling Partner: Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equiv.)

    • Catalyst: Pd(OAc)₂ (5 mol%) with a phosphine ligand like P(o-tol)₃ (10 mol%)

    • Base: A hindered organic base like triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.) is typically used.

    • Solvent: DMF or Acetonitrile.

  • General Conditions: The reaction is typically heated to 80-120 °C. The mechanism involves oxidative addition, migratory insertion of the olefin, and a syn-β-hydride elimination step.[4]

Sonogashira Coupling Protocol

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the indole core, a valuable transformation for creating rigid molecular scaffolds.[5][11]

  • Key Reagents:

    • Substrate: 4-Iodo-2-cyano-1H-indole-5-carboxylic acid (1.0 equiv.) (Iodo-substrates are generally more reactive than bromo-substrates in this reaction).

    • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

    • Catalyst System: A dual system of a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Base: An amine base such as Et₃N or piperidine, which also often serves as the solvent.

    • Solvent: THF or DMF if a co-solvent is needed.

  • General Conditions: Often proceeds at room temperature to 60 °C. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][12]

General Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation setup 1. Assemble Reagents in Flask (Substrate, Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert addition 3. Add Degassed Solvent & Palladium Catalyst inert->addition reaction 4. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 5. Cooldown, Filtration & Aqueous Workup reaction->workup purification 6. Column Chromatography workup->purification product End: Pure Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough or insufficient amount.1. Use fresh catalyst or a more robust pre-catalyst. Ensure a rigorously inert atmosphere.2. Degas solvents thoroughly (sparge with N₂/Ar for 20-30 min).3. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or increase stoichiometry to 4.0 equiv.
N-Arylation Side Product The indole nitrogen is competing with the desired C-C coupling pathway.1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before coupling.2. Use ligands that favor C-C coupling over C-N coupling (can be substrate-dependent).
Protodeborylation of Boronic Acid The boronic acid is unstable under the reaction conditions and is being replaced by a proton from the solvent.1. Use a boronic ester (e.g., pinacol ester) which is more stable.2. Use milder conditions (lower temperature, shorter reaction time).3. Ensure the base is fully dissolved.
Dehalogenation of Starting Material Reductive elimination of H-X from the palladacycle intermediate before transmetalation can occur.1. Use a more reactive coupling partner or increase its concentration.2. Change the ligand to one that accelerates transmetalation.
Product is Insoluble / Difficult to Purify The product may have poor solubility due to the carboxylic acid and cyano groups.1. During workup, ensure the aqueous layer is sufficiently acidic to keep the COOH protonated.2. For chromatography, consider adding a small amount of acetic acid to the eluent to suppress tailing. Consider reverse-phase chromatography.[13]

References

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (n.d.). Wiley Online Library.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Gomha, S. M., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sena, V. L., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1785-1813. [Link]

  • Bull, J. A., et al. (2017). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions.Chemistry – A European Journal, 23(62), 15835-15839.
  • Fayol, A., et al. (2009). Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling Reaction: An Efficient Synthesis of 2-Aroyl-/Heteroaroylindoles. Organic Letters, 11(20), 4664-4667. [Link]

  • Szostak, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(1), 139. [Link]

  • Pirrung, M. C., et al. (2008). Addressing Mechanistic Issues in the Coupling of Isonitriles and Carboxylic Acids: Potential Routes to Peptidic Constructs. The Journal of Organic Chemistry, 73(21), 8342-8347. [Link]

  • Li, J. J., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3255-3258. [Link]

  • Heck Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • Wang, L., et al. (2018). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 23(10), 2636. [Link]

  • Gomha, S. M., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. [Link]

  • Zhu, C., et al. (2019). Proposed 2‐cyanoarenes as cross‐coupling partners at para and ipso...
  • Lin, Y.-J., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(10), 2697. [Link]

  • Sharma, P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27315-27329. [Link]

  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Brimble, M. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9036-9043. [Link]

  • MacMillan, D. W. C., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.).
  • Ackermann, L., et al. (2023). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. Organic Letters, 25(30), 5596-5601. [Link]

  • Gooßen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1729-1732. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). University of Nebraska - Lincoln.
  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (n.d.).
  • Pirrung, M. C., et al. (2008). Addressing mechanistic issues in the coupling of isonitriles and carboxylic acids: potential routes to peptidic constructs. The Journal of Organic Chemistry, 73(21), 8342-8347. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Chen, G., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11016-11022. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Heck Coupling Reaction Mechanism|Examples|Previous year questions|NET GATE. (2020). YouTube. [Link]

  • Garg, N. K., et al. (2015). A Procedure for Transforming Indoles into Indolequinones. Organic Letters, 17(2), 292-295. [Link]

  • Daugulis, O., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(29), 4193-4200. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link]

  • Lee, J.-W., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 13(6), 1123. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. [Link]

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Application

Technical Application Note: Isolation and Purification of 2-Cyano-1H-indole-5-carboxylic Acid via Preparative HPLC

Executive Summary & Chemical Rationale The molecule 2-cyano-1H-indole-5-carboxylic acid is a highly functionalized heterocycle that serves as a critical building block in modern drug discovery, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The molecule 2-cyano-1H-indole-5-carboxylic acid is a highly functionalized heterocycle that serves as a critical building block in modern drug discovery, particularly in the synthesis of indole-based benzenesulfonamides and selective human carbonic anhydrase inhibitors[1].

Purifying this compound from crude synthetic mixtures presents unique chromatographic challenges due to its distinct functional groups: a hydrophobic indole core, a strong dipole-inducing cyano group, and an ionizable carboxylic acid. This application note outlines a self-validating, scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to isolate this compound at >95% purity.

Chromatographic Causality: The "Why" Behind the Method

To design a robust purification method, we must first understand the physicochemical interactions dictating the molecule's behavior on a column.

  • Stationary Phase Selection: A standard C18 silica-based column is selected. The dense alkyl chains provide excellent retention for the hydrophobic aromatic indole ring via dispersive (van der Waals) interactions[2].

  • Mobile Phase pH & Ionization Suppression: The 5-carboxylic acid moiety has a pKa of approximately 4.5. If the mobile phase pH is near this pKa, the molecule will exist in a dynamic, continuous equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two states have drastically different hydrophobicities, this equilibrium causes severe peak tailing, band broadening, and poor resolution. Causality: By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase, we lower the pH to ~2.0. This forces >99% of the target molecules into the fully protonated, lipophilic state, ensuring sharp, symmetrical peaks and predictable retention[3],[4].

  • Detection Wavelengths: The conjugated pi-system of the indole ring and the electron-withdrawing cyano group provide strong UV chromophores. Dual-wavelength monitoring at 254 nm (general aromatic absorbance) and 280 nm (specific to indole derivatives) is optimal for tracking the target peak while identifying non-indole impurities[3].

Interactions Molecule 2-cyano-1H-indole-5-carboxylic acid Indole Indole Ring (Hydrophobic & π-π) Molecule->Indole Cyano 2-Cyano Group (Dipole & H-bond Acceptor) Molecule->Cyano Carboxyl 5-Carboxylic Acid (Ionizable, pKa ~4.5) Molecule->Carboxyl C18 C18 Stationary Phase (Hydrophobic Retention) Indole->C18 Strong Retention Cyano->C18 Moderate Modulation AcidicMP Acidic Mobile Phase (0.1% TFA) (Suppresses Ionization) Carboxyl->AcidicMP Protonation (pH < 3) AcidicMP->C18 Prevents Peak Tailing

Physicochemical interactions of the target molecule during RP-HPLC.

Workflow & Scale-Up Strategy

Scaling from an analytical scouting run to a preparative purification run requires strict mathematical adherence to maintain the chromatographic profile. The scale-up factor (SF) is determined by the ratio of the squared internal diameters (ID) of the preparative and analytical columns[4].

Workflow A Crude Mixture (2-cyano-1H-indole-5-carboxylic acid) B Analytical HPLC (Method Scouting & pH Optimization) A->B Dissolution in DMSO C Loading Capacity Study (Overloading & Peak Shape) B->C Optimal Mobile Phase D Preparative HPLC (Linear Scale-up & Fractionation) C->D Scale-up Factor E Fraction Analysis (Purity >95%) D->E UV Triggered Collection F Lyophilization (Pure Solid Product) E->F Pooled Fractions

Analytical to preparative HPLC scale-up workflow for indole derivatives.

Quantitative Method Parameters

Table 1: Analytical & Preparative HPLC Parameters
ParameterAnalytical Scouting MethodPreparative Isolation Method
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A HPLC-grade Water + 0.1% TFAHPLC-grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL212 µL (up to 500 µL based on loading)
Detection (UV) 254 nm, 280 nm254 nm (Trigger), 280 nm (Monitor)
Column Temp. 25 °CAmbient
Table 2: Linear Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Isocratic Hold
2.0955Linear
15.0595Linear
18.0595Isocratic Wash
18.1955Step Return
22.0955Re-equilibration
Table 3: Scale-Up Calculations
MetricFormulaCalculated Value
Scale-up Factor (SF) (IDprep​/IDanalytical​)2 (21.2/4.6)2≈21.2
Prep Flow Rate Flowanalytical​×SF 1.0×21.2=21.2 mL/min
Prep Injection Vol. Volanalytical​×SF 10×21.2=212 µL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the success of the preparative run is completely verified by an internal analytical feedback loop prior to final product pooling.

Phase 1: Sample Preparation
  • Dissolution: Weigh 50 mg of the crude 2-cyano-1H-indole-5-carboxylic acid mixture. Dissolve in 0.5 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a powerful aprotic solvent that ensures complete solubilization of the rigid indole core, preventing sample precipitation at the column frit which causes high backpressure.

  • Dilution: Add 0.5 mL of Mobile Phase A (Water + 0.1% TFA) to the DMSO solution.

    • Causality: Injecting pure DMSO (a "strong" solvent) directly into an aqueous mobile phase causes the sample band to travel down the column before partitioning, resulting in split or distorted peaks. Diluting 1:1 with the weak aqueous mobile phase mitigates this "strong solvent effect."

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter.

Phase 2: Analytical Scouting & Loading Capacity
  • Inject 10 µL of the prepared sample using the Analytical Method (Table 1).

  • Identify the target peak corresponding to 2-cyano-1H-indole-5-carboxylic acid (typically eluting in the mid-polar region, ~40-50% Acetonitrile).

  • Loading Study: Perform sequential injections of 20 µL, 30 µL, and 50 µL on the analytical column[4]. Observe the peak shape. Stop increasing the volume when the target peak begins to co-elute with adjacent impurities (resolution < 1.5). Use this maximum analytical volume to calculate the maximum preparative injection volume ( Volmax_analytical​×21.2 ).

Phase 3: Preparative Purification
  • Equilibrate the 21.2 mm preparative column at 21.2 mL/min until the UV baseline is perfectly stable.

  • Inject the calculated preparative volume (e.g., 212 µL) of the crude sample.

  • Initiate the fraction collector. Set the collection trigger to UV threshold at 254 nm.

    • Pro-Tip: Collect fractions in small volumes (e.g., 10 mL per tube) to prevent a high-concentration peak center from being contaminated by tailing impurities at the peak edges.

Phase 4: Fraction Analysis & Recovery (Self-Validation Loop)
  • Do not pool fractions based solely on the preparative chromatogram. Preparative column overloading often masks co-eluting impurities beneath the main peak.

  • Analytical Re-injection: Take a 5 µL aliquot from every collected fraction tube and inject it into the analytical HPLC system using the original scouting method.

  • Pooling: Integrate the peaks for each fraction. Pool only the fractions that demonstrate a target peak purity of >95% by Area Under the Curve (AUC).

  • Solvent Removal: Transfer the pooled fractions to a round-bottom flask. Remove the acetonitrile under reduced pressure using a rotary evaporator (water bath at 35 °C to prevent thermal degradation).

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 24-48 hours to yield the pure 2-cyano-1H-indole-5-carboxylic acid as a dry powder.

Sources

Method

Application Note: Chemoselective N1-Functionalization of 2-Cyano-1H-indole-5-carboxylic Acid

Executive Summary The functionalization of the indole nitrogen (N1) in 2-cyano-1H-indole-5-carboxylic acid presents a classic chemoselectivity challenge in modern drug development and medicinal chemistry. Indole cores ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole nitrogen (N1) in 2-cyano-1H-indole-5-carboxylic acid presents a classic chemoselectivity challenge in modern drug development and medicinal chemistry. Indole cores are ubiquitous in bioactive molecules, and targeted N-alkylation or N-arylation is frequently required to optimize pharmacokinetic properties, modulate lipophilicity, or enhance target-binding affinity.

However, this specific building block contains three reactive vectors: an acidic carboxylic acid at C5, a highly electron-withdrawing cyano group at C2, and the target indole nitrogen at N1. This guide provides field-proven, self-validating protocols to achieve rigorous N1-selectivity, detailing the causality behind each experimental choice to ensure reproducible scale-up.

Mechanistic Rationale & Chemoselectivity

The primary challenge in functionalizing this molecule lies in differentiating the two acidic protons: the carboxylic acid (pKa ~4) and the indole N-H (pKa ~15). Furthermore, the C2-cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly increases the acidity of the N1 proton but simultaneously reduces the nucleophilicity of the resulting N-anion, making it less reactive than unsubstituted indoles[1].

If standard alkylation conditions are applied indiscriminately, the highly nucleophilic carboxylate oxygen will compete with the N-anion, leading to unwanted O-alkylation (esterification) or complex mixtures. To bypass this, we employ two distinct strategies:

Mechanism SM Neutral Indole -COOH & N-H Monoanion Monoanion -COO(-) & N-H (Hard Nucleophile) SM->Monoanion 1.0 eq NaH (Fast) Dianion Dianion -COO(-) & N(-) (Soft Nucleophile) Monoanion->Dianion 1.0+ eq NaH (Slow) Product N-Alkylated Product -COO(-) & N-R Dianion->Product R-X Addition (Chemoselective)

Mechanistic sequence of dianion formation and chemoselective N-alkylation.

  • Strategy A (Direct Dianion Approach): Capitalizes on Hard-Soft Acid-Base (HSAB) principles. By forming a dianion, the "soft" N-anion preferentially attacks "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) over the "hard" carboxylate oxygen[2].

  • Strategy B (Orthogonal Protection): A foolproof, multi-step sequence required when utilizing "hard" electrophiles (e.g., acyl chlorides, sulfonyl chlorides) where O-alkylation cannot be kinetically suppressed[3].

Workflow cluster_A Strategy A: Direct Dianion Method cluster_B Strategy B: Orthogonal Protection Start 2-cyano-1H-indole-5-carboxylic acid NaH 1. Deprotonation 3.0 eq NaH, DMF, 0°C Start->NaH Protect 1. Esterification MeOH, H2SO4, Reflux Start->Protect Alkyl 2. Electrophilic Addition 1.1 eq R-X, 0°C to RT NaH->Alkyl Product N1-Functionalized Product Alkyl->Product Aqueous Workup Alkylate2 2. N-Alkylation K2CO3, R-X, DMF, RT Protect->Alkylate2 Deprotect 3. Saponification LiOH, THF/H2O, then HCl Alkylate2->Deprotect Deprotect->Product

Workflow comparing the Direct Dianion (Strategy A) and Orthogonal Protection (Strategy B) approaches.

Experimental Protocols

Protocol A: Direct N-Alkylation via Dianion Intermediate

Best for: Soft electrophiles (Alkyl iodides, benzyl bromides, allylic halides).

Scientific Rationale: This method uses 3.0 equivalents of Sodium Hydride (NaH). The first equivalent deprotonates the carboxylic acid, the second deprotonates the indole nitrogen, and the third acts as a kinetic buffer to ensure complete dianion formation and scavenge adventitious moisture[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Causality: NaH reacts violently with water, and moisture will quench the highly basic dianion, leading to incomplete conversion.

  • Deprotonation: Dissolve 2-cyano-1H-indole-5-carboxylic acid (1.0 eq) in extra-dry DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 3.0 eq) portion-wise.

    • Self-Validation: Vigorous evolution of hydrogen gas (H₂) will be observed. Stir at 0 °C for 30–45 minutes until gas evolution ceases, indicating complete dianion formation.

  • Electrophilic Addition: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–14 hours. Causality: The C2-cyano group reduces the nucleophilicity of the N-anion[1]; extended reaction times at room temperature ensure complete conversion without degrading the nitrile.

  • Isolation: Quench the reaction carefully with cold water. The sodium salt of the product is highly water-soluble. Wash the aqueous layer with EtOAc to remove mineral oil and unreacted alkyl halide.

  • Precipitation: Acidify the aqueous layer to pH 3–4 using 1M HCl. Causality: This protonates the C5-carboxylate back to the neutral carboxylic acid, causing the N-alkylated product to precipitate abundantly[2]. Filter, wash with cold water, and dry under vacuum.

Protocol B: Orthogonal Protection Sequence

Best for: Hard electrophiles (Acyl chlorides, sulfonyl chlorides, unhindered triflates) or when absolute chemoselectivity is required.

Scientific Rationale: By transiently masking the carboxylic acid as a methyl ester, the molecule is reduced to a single nucleophilic site (N1). The C2-cyano group makes the N-H sufficiently acidic that mild bases (like K₂CO₃) can be used for the alkylation step, preventing premature ester hydrolysis[1].

Step-by-Step Procedure:

  • Esterification: Suspend the starting material in anhydrous Methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 16 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate the methyl ester.

  • N-Alkylation: Dissolve the intermediate in DMF. Add K₂CO₃ (2.0 eq) and the electrophile (1.2 eq). Stir at room temperature until TLC/LC-MS indicates complete consumption of the starting material. Self-Validation: The mass-to-charge ratio (m/z) will shift corresponding to the exact mass of the added functional group.

  • Chemoselective Saponification: Dissolve the N-alkylated ester in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Critical Insight: LiOH at room temperature is mild enough to selectively hydrolyze the methyl ester without hydrolyzing the sensitive C2-cyano group into a primary amide[3]. Using NaOH or heating will destroy the cyano group.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 with 1M HCl to precipitate the final N-functionalized 2-cyano-1H-indole-5-carboxylic acid.

Quantitative Data & Strategy Comparison

To assist in route selection, the following table summarizes the operational metrics of both strategies based on standard medicinal chemistry scale-ups (1–10 gram scale).

ParameterStrategy A (Direct Dianion)Strategy B (Orthogonal Protection)
Overall Yield 65% – 80% (1 step)75% – 90% (over 3 steps)
Total Processing Time ~18 hours~48 to 72 hours
Electrophile Compatibility Soft electrophiles (Alkyl-I, Benzyl-Br)Broad (includes Acyl-Cl, Sulfonyl-Cl)
Chemoselectivity Risk Moderate (Trace O-alkylation possible)Low (Fully orthogonal vectors)
Cyano Group Stability High (Maintained at 0 °C to RT)High (Requires mild LiOH saponification)
Atom Economy High (No protecting groups used)Low (Requires MeOH and LiOH overhead)

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI (Molecules) URL:[Link][1]

  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming Tar Formation in the Fischer Indole Synthesis of Cyanoindoles

SynthAssist Technical Support Center > Heterocyclic Chemistry > Indole Synthesis > Troubleshooting Welcome to the SynthAssist Technical Support Center. Synthesizing cyano-substituted indoles (such as 4-cyanoindole or 5-c...

Author: BenchChem Technical Support Team. Date: March 2026

SynthAssist Technical Support Center > Heterocyclic Chemistry > Indole Synthesis > Troubleshooting

Welcome to the SynthAssist Technical Support Center. Synthesizing cyano-substituted indoles (such as 4-cyanoindole or 5-cyanoindole) via the Fischer Indole Synthesis (FIS) is notoriously challenging. The process frequently yields a black, intractable polymeric mass—commonly referred to as "tar." This guide provides a mechanistic understanding of why this occurs and offers field-proven, self-validating protocols to eliminate tar formation and rescue your yields.

The Causality of Tar Formation: A Mechanistic Perspective

To troubleshoot effectively, we must first understand the causality behind the degradation. The Fischer Indole Synthesis relies on a critical rate-determining step: the [3,3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.

The cyano group (-CN) is a powerful electron-withdrawing group (EWG). When attached to the phenyl ring of the hydrazine precursor, it drastically reduces the electron density of the aromatic system. This electronic deactivation significantly increases the activation energy required for the [3,3]-sigmatropic rearrangement[1].

Historically, chemists have attempted to overcome this high activation barrier by applying brute force: high temperatures (>100°C) and extremely harsh Brønsted or Lewis acids (e.g., Polyphosphoric acid [PPA] or concentrated HCl). However, these harsh conditions trigger competing pathways. Before the slow [3,3]-rearrangement can complete, the unreacted hydrazone undergoes intermolecular cross-linking, and the sensitive cyano group begins to hydrolyze. The result is rapid polymerization and the formation of degradation products (tar)[2].

Mechanism A Cyanophenylhydrazine + Ketone B Cyanophenylhydrazone A->B Condensation C Protonated Ene-Hydrazine B->C Acid Catalyst G Harsh Conditions (High Temp / Strong Acid) B->G Side Reaction D [3,3]-Sigmatropic Rearrangement C->D Rate-limiting step (Slowed by -CN) C->G Side Reaction E Rearomatization & Ammonia Loss D->E Fast F Cyanoindole (Target Product) E->F Desired Pathway H Polymerization & Tar Formation G->H Thermal Degradation

Mechanistic divergence in cyanoindole synthesis: [3,3]-rearrangement vs. tar formation.

Frequently Asked Questions (Troubleshooting)

Q: My reaction mixture turns into a black, sticky tar within 30 minutes of heating. What is happening? A: This is classic thermal degradation. The harsh acidic conditions combined with high heat cause the starting materials to polymerize before the deactivated [3,3]-rearrangement can occur[2]. You must lower the temperature and switch to a catalyst that activates the ene-hydrazine without destroying the substrate.

Q: If I cannot use strong acids like PPA or concentrated HCl, what should I use? A: Prioritize milder Brønsted acids like Methanesulfonic acid (MSA) or specific Lewis acids such as Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂). These catalysts provide sufficient protonation/coordination to drive the reaction at lower temperatures (70–80°C) without degrading the cyano group[3]. Alternatively, tartaric acid-dimethylurea (TA:DMU) melts have been proven to act as both a solvent and a mild catalyst, stabilizing sensitive functional groups like -CN perfectly[4].

Q: How do I monitor the reaction to ensure I am not pushing it too far? A: Implement a self-validating monitoring loop. Do not rely on visual cues (slight darkening is normal and does not always indicate tar). Track the disappearance of the hydrazone intermediate via HPLC-UV (at 254 nm) or TLC every 30 minutes. If the reaction stalls (hydrazone remains constant), do not increase the temperature. Instead, add a catalytic amount of a milder Lewis acid (e.g., 0.1 eq ZnCl₂) to gently push the conversion.

Quantitative Data: Catalyst Optimization for Cyanoindoles

To guide your selection, the following table summarizes quantitative yield and byproduct data from optimized cyanoindole syntheses comparing various catalytic conditions[1][2][3][4].

Catalyst SystemSolventTemperatureAverage YieldTar / Polymerization LevelRecommendation
Polyphosphoric Acid (PPA) Neat120°C< 15%Severe (Black Tar) Avoid for cyanoindoles.
HCl (Concentrated, aq) Ethanol/Water100°C25% - 35%HighNot recommended; causes hydrolysis.
ZnCl₂ (Lewis Acid) Toluene80°C65% - 75%LowGood alternative for sensitive substrates.
Methanesulfonic Acid (MSA) Ethanol70°C - 75°C80% - 86%None to TraceHighly Recommended.
TA:DMU Melt Melt (Neat)70°C> 85%NoneExcellent green chemistry alternative.
Step-by-Step Methodology: Mild One-Pot Synthesis of 5-Cyanoindole

This protocol utilizes Methanesulfonic acid (MSA) in ethanol, providing a self-validating, high-yielding system that completely suppresses tar formation.

Reagents Required:

  • 4-Cyanophenylhydrazine hydrochloride (1.0 eq)

  • Ketone/Aldehyde precursor (1.1 eq)

  • Methanesulfonic acid (MSA) (1.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Workflow:

  • Hydrazone Formation (In-Situ): Suspend 4-cyanophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.2 M concentration) at room temperature (25°C). Add the ketone precursor (1.1 eq) dropwise. Stir for 30 minutes.

    • Self-Validation Check: A color shift to pale yellow indicates hydrazone formation. Confirm via TLC (Hexanes:EtOAc 3:1) that the hydrazine spot has disappeared.

  • Mild Acid Catalysis: Cool the reaction flask to 0°C using an ice bath. Slowly add Methanesulfonic acid (1.5 eq) dropwise over 15 minutes. Maintaining a low temperature during addition prevents localized exothermic spikes that initiate polymerization.

  • Controlled Cyclization: Remove the ice bath and gently heat the reaction mixture to 70°C–75°C. Maintain this temperature for 2 to 4 hours.

    • Self-Validation Check: Monitor via HPLC. The reaction is complete when the hydrazone peak is <2% of the total area. The solution will be dark amber, but not opaque black.

  • Quench & Workup: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into a vigorously stirred, ice-cold saturated NaHCO₃ solution until the pH reaches 7.5–8.0. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (Ethanol/Water) to yield the pure cyanoindole as an off-white to pale yellow solid.

Workflow Step1 1. Hydrazone Formation EtOH, 25°C Step2 2. Mild Acid Catalysis Add MSA at 0°C Step1->Step2 Step3 3. Controlled Heating 70-75°C, 2-4 hrs Step2->Step3 Step4 4. Quench & Workup NaHCO3, EtOAc Ext. Step3->Step4 Step5 5. Crystallization Pure Cyanoindole Step4->Step5

Optimized step-by-step workflow for the mild Fischer indolization of cyanoindoles.

References
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, ACS Publications. Available at:[Link]

  • Wang, J., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Google Patents. CN106928119A - A kind of 5 cyano group 3(4 chlorobutyls)The preparation method of indoles.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for "2-cyano-1H-indole-5-carboxylic acid" Reactions

Welcome to the technical support center for optimizing reactions involving 2-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 2-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-cyano-1H-indole-5-carboxylic acid. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Issue 1: Poor Solubility of Starting Material

Question: I am having difficulty dissolving 2-cyano-1H-indole-5-carboxylic acid in my reaction solvent, leading to a heterogeneous mixture and poor reactivity. What can I do?

Answer: The limited solubility of 2-cyano-1H-indole-5-carboxylic acid is a common hurdle, attributable to its rigid, planar structure and the presence of both a polar carboxylic acid and a cyano group, which can participate in strong intermolecular hydrogen bonding.

Causality and Solutions:

  • Inappropriate Solvent Choice: The selection of a single solvent may not be sufficient to disrupt the crystal lattice energy and solvate the molecule effectively.

    • Solution: Employ a mixture of solvents. Polar aprotic solvents are generally a good starting point. For instance, a combination of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a co-solvent like tetrahydrofuran (THF) or 1,4-dioxane can enhance solubility.[1][2] Studies on similar dicarboxylic acids have shown that binary solvent systems, such as water/1,4-dioxane, can exhibit a "co-solvency" effect, where the solubility is greater in the mixture than in either pure solvent.[2][3]

  • Ionic State of the Carboxylic Acid: In its neutral form, the carboxylic acid group contributes to strong hydrogen bonding networks.

    • Solution: Convert the carboxylic acid to its more soluble carboxylate salt by adding a non-nucleophilic base. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to form the corresponding ammonium salt in situ, which often exhibits significantly higher solubility in organic solvents.

  • Temperature: Solubility is generally temperature-dependent.

    • Solution: Gently warming the solvent mixture while stirring can help dissolve the starting material. However, be cautious of potential degradation of thermally sensitive reagents.

SolventHansen Solubility Parameter (δT)General Observations
DMF 24.8Often a good starting point for dissolving polar, multifunctional compounds.[4][5]
DMSO 26.7Another excellent choice for dissolving compounds with low solubility; its high boiling point allows for a wider reaction temperature range.[1]
THF 18.5A good co-solvent to modulate the polarity of the reaction medium.
1,4-Dioxane 20.5Similar to THF, it can be used as a co-solvent to improve solubility.[2]
Acetonitrile 24.3Can be effective, particularly for reactions where water needs to be scrupulously avoided.
Issue 2: Low Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling reaction with 2-cyano-1H-indole-5-carboxylic acid and a primary amine, but the yield is consistently low. What factors should I investigate?

Answer: Low yields in amide coupling reactions are a frequent challenge and can be attributed to several factors, including incomplete activation of the carboxylic acid, side reactions, and suboptimal reaction conditions.[6]

Causality and Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid must be activated to a more reactive species.

    • Solution: A wide array of coupling reagents are available.[6] For complex substrates, it may be necessary to screen several to find the optimal one.[6] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and improve efficiency.[7] Other effective reagents include HATU, HBTU, and BOP.[7]

  • Side Reactions: The indole N-H is weakly acidic and can be acylated under certain conditions, leading to unwanted byproducts.

    • Solution: Protect the indole nitrogen prior to the amide coupling. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a simple alkyl group. Alternatively, using milder coupling conditions and a stoichiometric amount of a non-nucleophilic base can minimize N-acylation.

  • Solvent and Temperature Effects: The choice of solvent can significantly impact the reaction rate and the solubility of intermediates.

    • Solution: Anhydrous polar aprotic solvents like DMF, DCM (dichloromethane), or THF are typically used for amide coupling reactions.[7] Ensure the solvent is thoroughly dried, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can often improve yields by minimizing side reactions.[7]

Experimental Workflow: Troubleshooting Amide Coupling

Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.

Issue 3: Unwanted Decarboxylation

Question: During my reaction, which is heated, I am observing significant loss of my starting material and the formation of 2-cyano-1H-indole. What is causing this, and how can I prevent it?

Answer: The observation of 2-cyano-1H-indole suggests that your starting material is undergoing decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide.

Causality and Solutions:

  • Thermal Instability: Indole-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially in the presence of certain catalysts or acidic/basic conditions.[8]

    • Solution: If possible, run the reaction at a lower temperature. If heating is necessary, try to minimize the reaction time. Consider using microwave irradiation, which can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration.

  • Catalyst-Induced Decarboxylation: Some transition metal catalysts, particularly copper salts, can promote the decarboxylation of carboxylic acids.[8][9]

    • Solution: If a metal catalyst is being used, screen for alternatives that are less prone to inducing decarboxylation. For example, in a cross-coupling reaction, a palladium catalyst might be a better choice than a copper catalyst if decarboxylation is a problem.

  • Acid/Base Catalysis: Both strong acids and bases can facilitate decarboxylation, particularly at higher temperatures.

    • Solution: Carefully control the pH of your reaction mixture. If a base is required, use the minimum effective amount of a non-nucleophilic base. If the reaction is acid-catalyzed, consider using a milder acid or running the reaction at a lower temperature.

Issue 4: Side Reactions at the Cyano Group

Question: I am seeing byproducts that suggest my cyano group is reacting. Under what conditions is this likely, and what can I do to avoid it?

Answer: The cyano group is generally stable, but it can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged heating, to form a carboxamide and subsequently a carboxylic acid.

Causality and Solutions:

  • Hydrolysis:

    • Acid-Catalyzed Hydrolysis: Strong aqueous acids (e.g., concentrated HCl or H₂SO₄) and heat will hydrolyze the nitrile to a carboxylic acid.

    • Base-Catalyzed Hydrolysis: Strong aqueous bases (e.g., NaOH or KOH) and heat will also lead to hydrolysis.

    • Solution: Avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures. If acidic or basic conditions are necessary for your desired transformation, use milder reagents and carefully control the reaction time and temperature. For example, if a basic catalyst is needed, a non-aqueous base like potassium carbonate in an aprotic solvent might be preferable to sodium hydroxide in water.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with 2-cyano-1H-indole-5-carboxylic acid?

A1: Polar aprotic solvents are typically the most effective. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for solubilizing the starting material. For reactions that are sensitive to high-boiling solvents, tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile can be good alternatives, often used in combination with another solvent to improve solubility.[1][2][4]

Q2: How can I perform an esterification of the carboxylic acid group?

A2: There are several methods for esterification:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.[10] This is an equilibrium-driven reaction, so using the alcohol as the solvent and removing the water that is formed can drive the reaction to completion.[10]

  • Alkylation of the Carboxylate: A milder approach is to first deprotonate the carboxylic acid with a base (e.g., potassium carbonate, cesium carbonate) to form the carboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone.[11]

  • Using Coupling Reagents: The same coupling reagents used for amide bond formation (e.g., DCC, DIC) can also be used to form esters by reacting the activated carboxylic acid with an alcohol instead of an amine.[12]

Protocol: Esterification via Alkylation

Caption: A typical workflow for the esterification of 2-cyano-1H-indole-5-carboxylic acid via alkylation.

Q3: Is the indole N-H acidic enough to interfere with my reactions?

A3: The pKa of the indole N-H is approximately 17 in DMSO, making it significantly less acidic than the carboxylic acid (pKa ~4-5).[13] In most cases, a base will preferentially deprotonate the carboxylic acid. However, with very strong bases like sodium hydride (NaH) or organolithium reagents, deprotonation of the indole N-H can occur.[13] If your reaction requires a strong base and you want to avoid reactions at the indole nitrogen, it is advisable to protect the N-H group beforehand.

Q4: Can I reduce the cyano group?

A4: Yes, the cyano group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Be aware that these conditions may also reduce the carboxylic acid group. If selective reduction of the cyano group is desired, the carboxylic acid should first be protected as an ester.

Q5: Are there any known incompatibilities with common reagents?

A5:

  • Strong Reducing Agents: Reagents like LiAlH₄ will reduce both the cyano and carboxylic acid groups.

  • Strong Oxidizing Agents: The indole ring is susceptible to oxidation under harsh conditions.

  • Organometallics: Grignard reagents and organolithiums will react with both the carboxylic acid and the indole N-H.

By understanding the reactivity of the different functional groups on 2-cyano-1H-indole-5-carboxylic acid and carefully selecting your reaction conditions, you can successfully navigate the synthesis of your target molecules.

References

  • Heinzelman, R. V., & Anthony, W. C. (1959). Indole-2-carboxylic acids. U.S. Patent No. 2,894,952. Washington, DC: U.S.
  • Venkatnarayana, M., Nuchu, R., Babu, H. S., Garrepalli, G. S., & Tangallapalli, S. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry, 32(11), 2821–2825. [Link]

  • Cui, S.-L., Wang, J., & Wang, Y.-G. (2008). Rhodium-Catalyzed Tandem Annulation of 2-Alkynylarylaldehydes with Isocyanates: A New Route to Indole-3-carboxamides. Journal of the American Chemical Society, 130(41), 13526–13527. [Link]

  • Vale, M. G., & Proulx, C. (2015). Synthesis of 1H-Indole-2-carboxamides as Potent and Selective Inhibitors of the Hepatitis C Virus NS5B Polymerase. ACS Medicinal Chemistry Letters, 6(5), 586–591. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-133). Academic Press. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

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  • Rehman, S. U., & Chughtai, K. (2020). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry, 18(44), 9015-9026. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Li, J. J. (2009). Triumph of the Heart: The Story of Statins. Oxford University Press. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Wei, Y., Xuan, Q., Zhou, Y., & Song, Q. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(23), 3510-3514. [Link]

  • Li, Z., Liu, Z., & Wang, Y. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8196. [Link]

  • Pavlov, P. A. (2010). Synthesis of 2-Cyano-5-nitrofuran. ChemInform, 41(32). [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Esterification-coupled extraction of organic acids: partition enhancement and underlying reaction and distribution equilibria. Biotechnology and Bioengineering, 91(6), 661-668. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(1), 27-33. [Link]

  • Li, Z., Liu, Z., & Wang, Y. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate. [Link]

  • Ishihara, K., & Yamamoto, H. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(38), 3917-3928. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Wikipedia. (2022). Sandmeyer reaction. [Link]

  • Kumar, A., & Singh, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2871. [Link]

Sources

Troubleshooting

Removal of impurities from crude "2-cyano-1H-indole-5-carboxylic acid"

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-cyano-1H-indole-5-carboxylic acid .

This molecule presents a unique purification challenge due to its amphoteric nature (an acidic C5-carboxyl group and a weakly acidic indole nitrogen) combined with a highly electrophilic C2-cyano group that is prone to degradation. This guide synthesizes mechanistic causality with field-proven methodologies to ensure high-yield, high-purity recovery.

I. Physicochemical Profiling & Impurity Matrix

To design a self-validating purification system, we must first establish the quantitative and qualitative traits of the target molecule against its most common synthetic impurities.

Table 1: Quantitative Impurity Profiling and Orthogonal Removal Strategies

Impurity ProfileSource / Mechanism of FormationPhysicochemical Trait (vs. Target)Primary Removal Strategy
2-Carboxamide-1H-indole-5-carboxylic acid Hydrolysis of the C2-cyano group during aqueous workup.+18 Da mass shift; Higher polarity; Increased H-bonding capacity.Strict temperature control (<10°C) during acidification; Reverse-phase chromatography.
Transition Metals (Cu, Pd, Zn) Retained catalysts from Rosenmund-von Braun or cross-coupling cyanation.Paramagnetic interference in NMR; Colorimetric shift (green/brown).Bidentate chelation disruption using EDTA or thiol-functionalized silica scavengers.
2-Bromo-1H-indole-5-carboxylic acid Unreacted starting material from the cyanation step.Lower dipole moment; Higher lipophilicity.Selective solvent trituration (DCM/Hexanes) exploiting polarity differentials.

II. Purification Decision Tree

The following workflow illustrates the logical progression of isolating the target compound while mitigating the risk of structural degradation.

PurificationWorkflow Crude Crude 2-Cyano-1H-indole- 5-carboxylic acid Dissolve Dissolve in aq. NaHCO3 (pH 8-9) Crude->Dissolve Scavenge Add Thiol-Silica / EDTA (Metal Scavenging) Dissolve->Scavenge Filter Filter Insoluble Impurities Scavenge->Filter Acidify Acidify with 1M HCl at < 10°C (pH 3-4) Filter->Acidify Extract Extract into EtOAc & Wash (Brine) Acidify->Extract Recryst Recrystallize (EtOH/Water) Extract->Recryst Pure Pure Product Recryst->Pure

Figure 1: Step-by-step purification workflow for crude 2-cyano-1H-indole-5-carboxylic acid.

III. Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why am I seeing a +18 Da mass shift in my LC-MS analysis of the purified product? A1: This mass shift indicates the presence of 2-carboxamide-1H-indole-5-carboxylic acid, resulting from the hydrolysis of the C2-cyano group. The electron-withdrawing nature of the cyano group makes the nitrile carbon highly electrophilic. When you dissolve the crude mixture in strong aqueous base (e.g., NaOH) or use concentrated acid during precipitation, water nucleophilically attacks the nitrile carbon, forming an amide[1]. Causative Resolution: Avoid strong bases. Use mild bases like saturated aqueous NaHCO 3​ (pH ~8) for dissolution. During the precipitation phase, use dilute 1M HCl and maintain the reaction temperature strictly below 10°C to kinetically suppress the hydrolysis pathway.

Q2: My isolated product has a persistent green/brown tint and poisons downstream coupling reactions. How do I resolve this? A2: Discoloration and catalytic poisoning are classic signs of transition metal contamination (typically Copper or Palladium) retained from the cyanation step[2]. The C5-carboxylate and the indole nitrogen act as bidentate-like ligands, tightly chelating these metals. Standard aqueous washes cannot break this coordination sphere. Causative Resolution: You must introduce a competing ligand with a higher binding affinity. While the product is dissolved in the basic aqueous phase, stir the solution with an EDTA disodium salt solution (0.1 M) or add a solid-phase scavenger like thiol-functionalized silica gel for 2 hours. The metals will partition into the aqueous phase (with EDTA) or be filtered out (with silica).

Q3: How can I separate unreacted 2-bromo-1H-indole-5-carboxylic acid from the final product without using preparative HPLC? A3: Because the halogenated precursor shares a nearly identical pKa with your target product, standard acid-base extraction is completely ineffective. However, the introduction of the cyano group significantly increases the dipole moment and overall polarity of the molecule compared to the bromo-precursor. Causative Resolution: Exploit this polarity differential through selective trituration. The less polar bromo-impurity is soluble in moderately non-polar solvents, whereas the highly polar 2-cyano-1H-indole-5-carboxylic acid is not[3]. Suspend the crude solid in warm dichloromethane (DCM) or a DCM/Hexane (1:1) mixture, sonicate for 5 minutes, and filter. The target compound will remain on the filter paper.

IV. Standard Operating Procedure: Optimized Purification Protocol

This self-validating protocol utilizes orthogonal purification techniques (metal scavenging, pH-gradient extraction, and polarity-based crystallization) to ensure >98% purity.

Step 1: Mild Basic Dissolution

  • Suspend 10.0 g of crude 2-cyano-1H-indole-5-carboxylic acid in 100 mL of deionized water.

  • Slowly add saturated aqueous NaHCO 3​ under continuous stirring until the pH reaches 8.0–8.5. Do not exceed pH 9.0 to prevent nitrile hydrolysis.

  • Stir until the evolution of CO 2​ ceases and the target compound is fully dissolved as a sodium salt.

Step 2: Transition Metal Scavenging

  • Add 2.0 g of SiliaBond® Thiol (or equivalent thiol-functionalized silica) to the basic aqueous solution.

  • Stir vigorously at room temperature for 2 hours.

  • Filter the suspension through a tightly packed Celite pad to remove the silica-bound metals and any insoluble organic impurities. Wash the pad with 20 mL of basic water.

Step 3: Kinetically Controlled Acidification

  • Transfer the combined aqueous filtrate to a jacketed reactor or ice bath. Chill the solution to strictly < 10°C .

  • Equip a dropping funnel with 1M HCl.

  • Add the 1M HCl dropwise while maintaining vigorous stirring, monitoring the pH continuously.

  • Cease addition when the pH reaches 3.0–3.5. A dense, off-white precipitate of the free carboxylic acid will form. Self-Validation Check: If the solution warms above 15°C during this step, amide impurities will begin to form.

Step 4: Extraction and Desalting

  • Transfer the acidic suspension to a separatory funnel and extract with Ethyl Acetate (3 × 75 mL).

  • Combine the organic layers and wash with 50 mL of saturated brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temperature < 40°C) to yield a solid.

Step 5: Selective Recrystallization / Trituration

  • To remove unreacted halogenated precursors, suspend the resulting solid in 50 mL of warm Dichloromethane (DCM).

  • Sonicate for 5 minutes, then cool to room temperature.

  • Filter the purified 2-cyano-1H-indole-5-carboxylic acid under a vacuum, wash with 10 mL of cold DCM, and dry in a vacuum oven at 45°C overnight.

V. References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health (NIH) / PMC.2

  • Hydrolysis of nitriles with microwave irradiation. ResearchGate. 1

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. 3

Sources

Optimization

Technical Support Center: Alternative Catalytic Pathways for the Synthesis of 2-Cyano-1H-indole-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges in the late-stage C2-cyanation of the indole core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges in the late-stage C2-cyanation of the indole core. Traditional methods utilizing stoichiometric toxic cyanides (e.g., NaCN, CuCN) or expensive noble metals pose significant safety, environmental, and scalability bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for alternative catalytic systems—specifically focusing on the synthesis of 2-cyano-1H-indole-5-carboxylic acid .

FAQ: Strategic Catalyst Selection & Mechanistic Causality

Q1: Why does direct C2-cyanation of 1H-indole-5-carboxylic acid often fail or yield predominantly C3-cyanated byproducts? A1: The inherent nucleophilicity of the indole core is highest at the C3 position. Even with the electron-withdrawing 5-carboxylic acid group slightly deactivating the ring, C3 remains the kinetically favored site for electrophilic attack[1]. To achieve C2 selectivity, you must alter the mechanistic pathway. By installing a removable directing group (e.g., a pyrimidyl group on the indole nitrogen) and utilizing a Cu-mediated system, you force a sequential C–H activation that is sterically and electronically restricted exclusively to the C2 position[2].

Q2: Can we completely eliminate highly toxic cyanide salts (like NaCN or Zn(CN)₂)? A2: Yes. Two highly validated alternative pathways exist:

  • Acetonitrile as a Cyanide Source: Under specific Cu-mediated conditions, the C–C bond of the solvent acetonitrile can be oxidatively cleaved to provide the cyano group. This eliminates the need for external cyanide salts entirely[2].

  • K₄[Fe(CN)₆] as a Benign Source: If a transition metal catalyst (like Pd) is preferred, K₄[Fe(CN)₆] (Prussian yellow) is an excellent, non-toxic alternative. It releases cyanide slowly into the catalytic cycle, which prevents the rapid catalyst poisoning typically seen with soluble cyanide salts[1].

Q3: Are there metal-free alternatives for this transformation? A3: Yes. Lewis acid-catalyzed direct cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a bench-stable, electrophilic approach[3]. Additionally, recent photochemical pathways involving the photoconversion of 5-cyanotriazoles (synthesized via azide and iodoalkyne cycloaddition) have emerged as highly specific, transition-metal-free routes to 2-cyanoindoles[4].

Troubleshooting Guide: Common Experimental Failures
Issue 1: Catalyst Poisoning in Pd-Catalyzed Cyanation

Symptom: The reaction stalls at low conversion (<15%) and the solution turns a dark, inactive color. Root Cause: Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If the concentration of dissolved CN⁻ exceeds the concentration of the Pd catalyst, it forms unreactive [Pd(CN)4​]2− complexes, effectively poisoning the metal center and halting the catalytic cycle[1]. Self-Validating Solution:

  • Switch the cyanide source to the benign K₄[Fe(CN)₆][1].

  • Use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to strictly control the dissolution rate of K₄[Fe(CN)₆].

  • Validation Check: Run a parallel reaction spiked with 10 mol% NaCN. If the spiked reaction dies immediately while the K₄[Fe(CN)₆] reaction proceeds to completion, catalyst poisoning by excess free cyanide is confirmed.

Issue 2: Poor Yields in Cu-Mediated Cyanation with Acetonitrile

Symptom: High recovery of unreacted starting material or formation of homocoupled indole dimers. Root Cause: The C–C cleavage of acetonitrile requires a specific, high oxidation state of Copper (Cu(III)). If the oxidant is insufficient or the environment is not strictly controlled, the Cu(III) intermediate required for reductive elimination will not form, leading to stalled C–H activation or dimerization[2]. Self-Validating Solution:

  • Ensure strict control of the oxidant stoichiometry (e.g., Ag₂CO₃) and maintain an anhydrous environment.

  • Validation Check: Monitor the reaction via LC-MS. The presence of indole dimers indicates successful C–H activation but failed cyano-transfer, confirming that the acetonitrile activation step is the bottleneck[2].

Quantitative Catalyst Comparison
Catalyst SystemCyanide SourceSelectivity (C2 vs C3)Typical YieldKey Mechanistic Advantage
Cu(OAc)₂ / Ag₂CO₃ AcetonitrileC2 (N-directed)65–85%Cleaves solvent C–C bond; zero cyanide salts required[2].
Pd(OAc)₂ / XPhos K₄[Fe(CN)₆]C2 (from 2-haloindole)70–90%Slow CN⁻ release prevents Pd poisoning; non-toxic source[1].
BF₃·OEt₂ NCTSC3 (Default)75–95%Bench-stable, metal-free electrophilic reagent[3].
Photochemical (390 nm) 5-CyanotriazoleC2 (Rearrangement)60–90%Regiospecific photoconversion; transition-metal free[4].
Experimental Protocols: Self-Validating Methodologies
Protocol 1: Cu-Mediated C2-Cyanation using Acetonitrile

(Targeting 2-cyano-1H-indole-5-carboxylic acid via N-pyrimidyl protection)

  • Protection: React 1H-indole-5-carboxylic acid with 2-chloropyrimidine (using NaH in DMF) to install the N-pyrimidyl directing group. Isolate and verify via NMR. Causality: The N-pyrimidyl group coordinates the Cu center, directing C–H activation exclusively to the C2 position.

  • C–H Activation & Cyanation:

    • In a Schlenk tube, combine the N-protected indole (1.0 equiv), Cu(OAc)₂ (20 mol%), and Ag₂CO₃ (2.0 equiv) in anhydrous acetonitrile (0.1 M).

    • Seal the tube and heat to 130 °C for 24 hours. Causality: High thermal energy is mandatory to overcome the immense activation barrier for the C–C bond cleavage of acetonitrile[2].

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Deprotection: Treat the crude intermediate with NaOEt in EtOH at 80 °C to remove the pyrimidyl group, yielding the final 2-cyano-1H-indole-5-carboxylic acid.

  • Validation Check: Run a negative control omitting Cu(OAc)₂. Zero product formation validates that acetonitrile does not act as a spontaneous electrophile and strictly requires Cu-activation.

Protocol 2: Pd-Catalyzed Cyanation with K₄[Fe(CN)₆]

(For pre-functionalized 2-bromo-1H-indole-5-carboxylic acid)

  • Reaction Setup: In a pressure vial, add 2-bromo-1H-indole-5-carboxylic acid (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, providing 1.2 equiv CN⁻), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Na₂CO₃ (1.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (1:1, 0.2 M). Causality: The biphasic system ensures the slow dissolution of K₄[Fe(CN)₆], maintaining a low steady-state concentration of free cyanide to prevent Pd-poisoning[1].

  • Execution: Heat at 100 °C for 16 hours under an inert atmosphere.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 (to protonate the 5-carboxylic acid), extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanistic & Troubleshooting Visualizations

G Start Indole-5-carboxylic Acid Derivative Cu_Path Cu-Mediated Pathway (Acetonitrile Source) Start->Cu_Path Pd_Path Pd-Catalyzed Pathway (K4[Fe(CN)6] Source) Start->Pd_Path Cu_Step1 N-Directing Group Coordination Cu_Path->Cu_Step1 Pd_Step1 Oxidative Addition (from C2-Halide) Pd_Path->Pd_Step1 Cu_Step2 C-H Activation at C2 Cu_Step1->Cu_Step2 Cu_Step3 C-C Cleavage of CH3CN & Reductive Elimination Cu_Step2->Cu_Step3 Product 2-Cyano-1H-indole- 5-carboxylic acid Cu_Step3->Product Pd_Step2 Slow CN- Release from K4[Fe(CN)6] Pd_Step1->Pd_Step2 Pd_Step3 Transmetalation & Reductive Elimination Pd_Step2->Pd_Step3 Pd_Step3->Product

Mechanistic divergence between Cu-mediated C-H activation and Pd-catalyzed cyanation.

Troubleshooting Issue Low Yield in Cyanation Reaction Check1 Identify Catalyst System Issue->Check1 Pd_Branch Pd Catalyst Check1->Pd_Branch Cu_Branch Cu Catalyst Check1->Cu_Branch Pd_Issue Catalyst Poisoning by Excess CN-? Pd_Branch->Pd_Issue Cu_Issue Poor CH3CN Activation or Dimerization? Cu_Branch->Cu_Issue Pd_Fix Switch to K4[Fe(CN)6] Use Biphasic Solvent Pd_Issue->Pd_Fix Cu_Fix Check Oxidant Levels Ensure Strict Anhydrous Cu_Issue->Cu_Fix

Troubleshooting logic tree for resolving low yields in catalytic indole cyanation.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-cyano-1H-indole-5-carboxylic acid

Prepared by the Gemini Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-cyano-1H-indole-5-carboxylic acid. As...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-cyano-1H-indole-5-carboxylic acid. As a critical building block for advanced pharmaceutical intermediates, mastering its synthesis is essential. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated, scalable protocol to address common challenges encountered during production.

Synthetic Strategy Overview

The most robust and frequently employed strategy for synthesizing 2-cyano-1H-indole-5-carboxylic acid on a laboratory scale involves a multi-step sequence starting from a commercially available, pre-functionalized indole. A common and reliable route begins with Ethyl 5-nitro-1H-indole-2-carboxylate , proceeding through reduction, diazotization, cyanation, and final ester hydrolysis. This pathway avoids the complexities of de novo indole ring formation with sensitive functional groups and leverages well-understood, high-yielding transformations.

Visualizing the Recommended Synthetic Workflow

The following diagram outlines the recommended three-step synthetic pathway.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Ester Hydrolysis (Saponification) A Ethyl 5-nitro-1H-indole-2-carboxylate B Ethyl 5-amino-1H-indole-2-carboxylate A->B  SnCl2·2H2O, EtOH, Reflux C Ethyl 2-cyano-1H-indole-5-carboxylate B->C  1. NaNO2, HCl, 0-5°C  2. CuCN, KCN, 60-70°C D 2-cyano-1H-indole-5-carboxylic acid C->D  NaOH, MeOH/H2O, Reflux  then HCl (aq)

Caption: Recommended 3-step synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: The reduction of the 5-nitro group is sluggish or yields significant byproducts. What is causing this?

Answer: Incomplete reduction of the nitro group is a common bottleneck. The primary causes are often related to the choice and quality of the reducing agent or insufficient reaction drive.

  • Causality: The reduction of an aromatic nitro group to an amine is a heterogeneous reaction if using metals like iron or tin, or it can be sensitive to catalyst activity in the case of catalytic hydrogenation. Tin(II) chloride (SnCl₂) in ethanol is generally a reliable and homogenous method for this transformation.[1] If the reaction is sluggish, it may be due to low-quality or partially oxidized SnCl₂. Side products can arise from incomplete reduction, leading to intermediates like nitroso or hydroxylamine species that can dimerize or polymerize.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened container of SnCl₂·2H₂O. Ensure it is a fine, white crystalline powder.

    • Ensure Sufficient Excess: A significant molar excess of SnCl₂ (typically 3-5 equivalents) is required to drive the reaction to completion.

    • Optimize Temperature: The reaction should be run at reflux in ethanol to ensure an adequate reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Alternative Reducing Agents: If issues persist, consider catalytic hydrogenation using Palladium on carbon (Pd/C) in methanol or ethyl acetate. However, be aware that this method is sensitive to catalyst poisoning and requires specialized equipment (e.g., a Parr shaker).

Q2: My Sandmeyer reaction for the C5-cyanation is low-yielding or fails completely. What are the critical parameters?

Answer: The Sandmeyer reaction is highly effective but notoriously sensitive to procedural details, particularly temperature control during diazotization and the preparation of the cyanide source.[2][3]

  • Causality: The core of the reaction is the formation of a diazonium salt intermediate (Ar-N₂⁺), which is unstable at elevated temperatures.[4] Premature decomposition of this salt, typically initiated by temperatures above 5-10°C, leads to the formation of undesired 5-hydroxyindoles and other decomposition products.[5] Furthermore, the subsequent reaction with copper(I) cyanide involves a single-electron transfer mechanism, which can be inefficient if the copper salt is of poor quality or if competing nucleophiles are present.[3]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (addition of aqueous sodium nitrite to the amine in acidic solution) must be performed between 0°C and 5°C. Use an ice-salt bath for robust temperature management. Add the nitrite solution slowly and sub-surface to prevent localized warming.

    • Prepare the Cyanide Solution Correctly: The copper(I) cyanide should be dissolved in a solution of sodium or potassium cyanide to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻. This ensures a homogenous and reactive cyanide source.

    • Monitor Diazotization: Before adding the diazonium salt to the cyanide solution, you can test for complete diazotization. A drop of the reaction mixture should turn starch-iodide paper blue, indicating a slight excess of nitrous acid. An insufficient amount of NaNO₂ will result in unreacted amine.

    • Control the Addition: Add the cold diazonium salt solution slowly to the heated (60-70°C) copper cyanide solution. This allows the unstable diazonium salt to react immediately upon introduction, minimizing decomposition. Vigorous nitrogen evolution is a positive sign of a successful reaction.

Q3: The final saponification of the ethyl ester is incomplete, or I am seeing product degradation. How can I optimize this step?

Answer: Incomplete hydrolysis or product degradation often stems from suboptimal base/solvent selection or overly harsh reaction conditions.

  • Causality: Saponification is a straightforward nucleophilic acyl substitution. However, the indole nucleus and the electron-withdrawing cyano group can make the molecule susceptible to degradation under strongly basic conditions or prolonged heating. Incomplete hydrolysis is typically a result of insufficient base, poor solubility, or inadequate reaction time.

  • Troubleshooting Steps:

    • Solvent System: A mixed solvent system, such as Methanol/Water or Ethanol/Water, is crucial.[6] This ensures the solubility of both the organic ester and the inorganic base (e.g., NaOH or LiOH).

    • Molar Equivalents of Base: Use a sufficient excess of base (typically 2-4 equivalents) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

    • Monitor the Reaction: Follow the disappearance of the starting ester by TLC. Once complete, proceed immediately to the workup.

    • Controlled Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying to precipitate the product. Add the acid (e.g., 1M HCl) slowly and with vigorous stirring to avoid trapping impurities and to ensure a crystalline, easily filterable product.[7] The target pH for precipitation is typically 3-4.

Q4: Purification of the final product is challenging due to poor solubility and streaking on silica gel. What is a better method?

Answer: The acidic and polar nature of 2-cyano-1H-indole-5-carboxylic acid makes standard silica gel chromatography difficult. An acid-base workup followed by recrystallization is the most effective purification strategy.

  • Causality: Carboxylic acids are known to streak on silica gel, leading to poor separation and low recovery. The compound's limited solubility in many common organic solvents further complicates purification.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the initial precipitation and filtration, dissolve the crude solid in a suitable basic aqueous solution (e.g., dilute NaHCO₃). Wash this basic solution with an organic solvent like ethyl acetate or dichloromethane to remove any neutral, non-acidic impurities.

    • Re-precipitation: Cool the purified aqueous layer in an ice bath and re-precipitate the pure product by slowly adding cold dilute HCl with stirring.

    • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane or diethyl ether to aid in drying.

    • Recrystallization (If Needed): If further purification is required, recrystallization from a solvent system like Ethanol/Water or Acetonitrile can yield highly pure material.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable starting material for this synthesis? A: Ethyl 5-nitro-1H-indole-2-carboxylate is an excellent choice. It is commercially available and allows for the key transformations (reduction, cyanation, hydrolysis) to be performed on a stable and easily handled intermediate.[8] The corresponding acid, 5-nitroindole-2-carboxylic acid, is also a viable starting point.

Q: Are there safer, non-copper alternatives to the Sandmeyer reaction for introducing the cyano group? A: Yes, modern palladium-catalyzed cyanation reactions are a viable alternative.[9] This typically involves using a 5-bromo-1H-indole-2-carboxylic acid derivative as the substrate and a less toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9] While these methods avoid copper and highly toxic cyanide salts, they often require more rigorous optimization of catalysts, ligands, and reaction conditions, which can be a drawback for initial scale-up.

Q: Is it necessary to protect the indole nitrogen (N-H) during this synthetic sequence? A: For the specific sequence described (reduction, Sandmeyer, hydrolysis), N-protection is generally not required.[10] The indole N-H is not reactive under these conditions. However, if you were planning other transformations, such as metal-catalyzed cross-couplings at other positions or reactions requiring strong bases, an N-protecting group (e.g., Boc, SEM, or tosyl) would be advisable to prevent side reactions.[10]

Q: Can I convert a 5-bromoindole derivative directly to the 5-cyanoindole? A: Yes, this is a very common and effective transformation known as the Rosenmund-von Braun reaction. It typically involves heating the 5-bromoindole with a stoichiometric or excess amount of copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP. This is a primary alternative to the Sandmeyer route.

Process Parameters and Data

The following table summarizes the key operational parameters for the recommended three-step synthesis.

ParameterStep 1: Nitro ReductionStep 2: Sandmeyer CyanationStep 3: Ester Hydrolysis
Starting Material Ethyl 5-nitro-1H-indole-2-carboxylateEthyl 5-amino-1H-indole-2-carboxylateEthyl 2-cyano-1H-indole-5-carboxylate
Key Reagents SnCl₂·2H₂O (4-5 eq.)NaNO₂, HCl, CuCN, KCNNaOH (3-4 eq.), HCl
Solvent EthanolWaterMethanol / Water
Temperature Reflux (~78°C)0-5°C (Diazotization), 60-70°C (Cyanation)Reflux (~70°C)
Typical Time 2-4 hours1-3 hours1-2 hours
Typical Yield >90%70-85%>90%
Workup Focus Basic workup (NaHCO₃) to remove tin saltsQuench with base, extract, remove copperAcidification to pH 3-4 to precipitate

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq.).

  • Reagent Addition: Add ethanol to form a slurry (~10 mL per gram of starting material). To this, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq.) in one portion.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-3 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Carefully pour the resulting slurry into a vigorously stirred ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stir for 30-60 minutes until gas evolution ceases and the pH is >8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-1H-indole-2-carboxylate as a solid, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-cyano-1H-indole-5-carboxylate via Sandmeyer Reaction
  • Diazotization: In a flask, dissolve Ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq.) in a mixture of water and concentrated HCl (3.0 eq.) with stirring. Cool the mixture to 0-5°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Cyanide Solution Prep: In a separate, larger flask, dissolve copper(I) cyanide (CuCN, 1.3 eq.) and potassium cyanide (KCN, 1.5 eq.) in water. Heat this solution to 60-70°C. (Caution: KCN and CuCN are highly toxic. Handle with extreme care in a fume hood).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, maintain the temperature at 60-70°C for 1 hour, then cool to room temperature.

  • Workup: Carefully basify the reaction mixture with an aqueous ammonia solution to pH ~9. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or, more effectively, by recrystallization from an ethanol/water mixture.

Step 3: Synthesis of 2-cyano-1H-indole-5-carboxylic acid
  • Setup: In a round-bottom flask, dissolve Ethyl 2-cyano-1H-indole-5-carboxylate (1.0 eq.) in a 3:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq.).

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification (Acid-Base): Wash the basic aqueous solution with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 2M HCl until the pH reaches 3-4. A precipitate will form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield pure 2-cyano-1H-indole-5-carboxylic acid.

Visualizing the Sandmeyer Reaction Mechanism

G cluster_0 Diazotization cluster_1 Single Electron Transfer & Radical Formation cluster_2 Product Formation & Catalyst Regeneration A Ar-NH₂ B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂, HCl 0-5°C D Ar• (Aryl Radical) B->D SET from Cu(I) E N₂ C [Cu(CN)₂]⁻ F Cu(II)(CN)₂ C->F Oxidation D->E Loss of N₂ G Ar-CN D->G Radical Recombination with CN ligand H Cu(I) F->H Reduction

Caption: Key steps in the copper-catalyzed Sandmeyer cyanation.

References

  • MDPI. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • MDPI. (2023). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available at: [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

  • PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Available at: [Link]

  • ACS Publications. (2015). Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. Available at: [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Available at: [Link]

  • ACS Publications. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Available at: [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]

  • ACS Publications. (2019). GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. Available at: [Link]

  • MDPI. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2-Cyano-5-nitrofuran. Available at: [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available at: [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Available at: [Link]

  • Royal Society of Chemistry. (2011). The palladium -catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Available at: [Link]

  • ACS Publications. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Available at: [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

Sources

Optimization

"2-cyano-1H-indole-5-carboxylic acid" stability issues and degradation products

In-Depth Troubleshooting & Stability Guide As a critical building block in medicinal chemistry, 2-cyano-1H-indole-5-carboxylic acid presents unique stability challenges. Its molecular architecture contains three distinct...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Troubleshooting & Stability Guide

As a critical building block in medicinal chemistry, 2-cyano-1H-indole-5-carboxylic acid presents unique stability challenges. Its molecular architecture contains three distinct reactive sites: an electron-rich indole core (prone to auto-oxidation), a labile cyano group at the C2 position (susceptible to solvolysis), and a carboxylic acid at C5. While the C5-carboxylic acid provides some electronic stabilization and redox resilience compared to unsubstituted indoles[1], the molecule remains highly vulnerable to environmental stress.

This guide provides researchers with self-validating protocols to identify, troubleshoot, and prevent degradation during synthesis, formulation, and storage.

Core Degradation Mechanisms

Understanding the causality behind impurity formation is the first step in preventing it. The degradation of 2-cyano-1H-indole-5-carboxylic acid is driven by three primary pathways:

  • Hydrolysis: The electrophilic carbon of the C2-cyano group is highly susceptible to nucleophilic attack by water. Under acidic or basic extremes, it hydrolyzes to a primary amide, which can further degrade into a dicarboxylic acid. Mild conditions must be strictly maintained to prevent this cleavage[2].

  • Oxidation: The indole C3 position is a hotspot for electrophilic and radical attack. Reactive oxygen species (ROS) or transition metal-catalyzed oxidation yields 3-hydroxy/3-oxo derivatives (oxindoles) and ring-cleaved isatin derivatives[3].

  • Dimerization (Photolysis/Oxidation): Oxidized intermediates (like indoxyl or isatin analogs) can spontaneously condense under UV light or oxidative stress to form highly conjugated, brightly colored dimers (e.g., indirubin or indigo analogs)[4][5].

G cluster_hydro Hydrolysis Pathway cluster_oxi Oxidative Pathway cluster_photo Photodegradation Parent 2-cyano-1H-indole-5-carboxylic acid (Parent API) Amide 2-carbamoyl-1H-indole-5-carboxylic acid (+18 Da) Parent->Amide H2O, H+/OH- Oxindole Oxindole Derivatives (+16 Da) Parent->Oxindole ROS / Metal Ions Dimers Indirubin-like Dimers (Colored Impurities) Parent->Dimers UV/Vis Light Diacid 1H-indole-2,5-dicarboxylic acid (+19 Da in ESI-) Amide->Diacid H2O, H+/OH- Isatin Isatin Derivatives (+30 Da) Oxindole->Isatin Further Oxidation Oxindole->Dimers Dimerization

Mechanistic pathways of 2-cyano-1H-indole-5-carboxylic acid degradation.

Troubleshooting FAQs

Q1: During LC-MS analysis, I observe a new peak with a mass shift of +18 Da relative to the parent compound. What is this, and how do I prevent it?

  • Root Cause: A +18 Da shift corresponds to the exact mass addition of water (H₂O), indicating the hydrolysis of the C2-cyano group to a primary amide (2-carbamoyl-1H-indole-5-carboxylic acid).

  • Causality & Mitigation: Protic solvents (like methanol or water) act as nucleophiles over time, especially if the autosampler is unchilled or if the mobile phase pH is outside the 4.0–6.5 range. Prepare stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) and avoid strong bases like ammonium hydroxide during sample prep[2].

Q2: My stock solution turns pink/brown after a few days on the bench. Is the compound still usable?

  • Root Cause: No, the solution is degrading. The color change is a hallmark of indole oxidation. The electron-rich pyrrole ring undergoes auto-oxidation to form oxindole and isatin derivatives, which subsequently dimerize into highly conjugated, colored species[4][5].

  • Causality & Mitigation: Dissolved oxygen and UV light act as radical initiators for the oxidation process. Purge all storage solvents with Argon or Nitrogen to remove dissolved O₂, and strictly store solutions at -20°C in amber glass vials to block photolytic initiation.

Q3: How can I differentiate between oxidative degradation and metal-catalyzed degradation in my formulation?

  • Root Cause: Trace transition metals (e.g., Fe³⁺, Cu²⁺) from stainless steel equipment or low-grade excipients act as catalysts for the generation of hydroxyl radicals via Fenton-like chemistry, accelerating indole ring cleavage[3].

  • Self-Validating Test: Perform a spiking experiment. Add 1 mM EDTA (a metal chelator) to a control sample. If the degradation rate significantly decreases compared to the non-EDTA sample, trace metals are the primary culprits. If degradation continues at the same rate, the issue is likely direct auto-oxidation or photolysis.

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

To ensure analytical trustworthiness, any LC-MS/HPLC method used to quantify 2-cyano-1H-indole-5-carboxylic acid must be proven to separate the parent API from its degradants without artificially causing degradation on the column.

Step-by-Step Methodology: Forced Degradation Workflow

  • Preparation of Stock: Dissolve 10 mg of 2-cyano-1H-indole-5-carboxylic acid in 10 mL of anhydrous Acetonitrile (1 mg/mL).

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 1N HCl. Heat at 60°C for 24 hours. (Expected result: Amide formation).

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with HCl before injection. (Expected result: Dicarboxylic acid formation).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. (Expected result: Oxindole/Isatin formation).

  • Photolytic Stress: Place 1 mL of stock in a clear glass vial. Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). (Expected result: Dimerization/Color change).

  • Chromatographic Validation: Inject all samples onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • The Self-Validation Check (Critical): Calculate the Mass Balance. The method is only valid if the sum of the parent peak area + all degradant peak areas equals 95–105% of the initial unstressed control peak area. If the mass balance is <90%, degradants are either precipitating out of solution (e.g., insoluble dimers) or permanently retaining on the column, rendering the assay untrustworthy.

Workflow Start Detect Impurity via LC-MS IsMassPlus16 Mass Shift = +16 Da? (Oxidation) Start->IsMassPlus16 IsMassPlus18 Mass Shift = +18 Da? (Hydrolysis) Start->IsMassPlus18 IsDimer Mass ≈ 2x Parent? (Dimerization) Start->IsDimer ActionOxi Mitigation: Purge with Argon. Add EDTA/Antioxidants. IsMassPlus16->ActionOxi Yes ActionHydro Mitigation: Use aprotic solvents. Control mobile phase pH. IsMassPlus18->ActionHydro Yes ActionPhoto Mitigation: Store in amber vials at -20°C. IsDimer->ActionPhoto Yes

Troubleshooting decision tree for identifying and mitigating impurity formation.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts and primary degradants observed during stability testing, allowing for rapid cross-referencing during LC-MS/MS troubleshooting.

Stress ConditionReagent / EnvironmentPrimary DegradantLC-MS Shift (Δ Da)Mitigation Strategy
Acidic Hydrolysis 1N HCl, 60°C2-carbamoyl-1H-indole-5-carboxylic acid+18Avoid protic solvents; maintain pH > 4.
Basic Hydrolysis 1N NaOH, 60°C1H-indole-2,5-dicarboxylic acid+19 (ESI-)Avoid strong bases; use anhydrous conditions.
Oxidative Stress 3% H₂O₂, 25°COxindole / Isatin derivatives+16 / +30Purge with Argon; add chelators (EDTA).
Photolytic Stress 1.2M lux hrs (UV/Vis)Indirubin/Indigo-like DimersApprox. +140 to +184Use amber glassware; minimize light exposure.
References
  • Title: A highly sensitive label-free electrochemical immunosensor based on poly(indole-5-carboxylicacid)
  • Source: PubMed Central (NIH)
  • Title: Oxidation of Indole by Cytochrome P450 Enzymes Source: ACS Publications URL
  • Title: Oxidative degradation of indole using mixed ligand Co(II)
  • Title: Degradation pathway of indole by electroFenton Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Structural Divergence in Indole Scaffolds: A Comparative Guide to 2-Cyano-1H-indole-5-carboxylic acid and 5-Bromoindole-2-carboxylic acid in Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic dilemma of selecting the optimal N-heterocyclic building block. The indole ring is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic dilemma of selecting the optimal N-heterocyclic building block. The indole ring is a privileged pharmacophore, historically deployed to disrupt mitotic spindles and inhibit kinase-driven cancer cell proliferation 1. However, the precise placement of functional groups dictates the molecule's entire pharmacokinetic and pharmacodynamic destiny.

This guide objectively compares two highly distinct functionalized indoles: 2-cyano-1H-indole-5-carboxylic acid (2-CICA) and 5-bromoindole-2-carboxylic acid (5-BICA). We will dissect how the spatial arrangement of electron-withdrawing groups (cyano vs. bromo) and hydrogen-bonding vectors (carboxylic acid at C2 vs. C5) dictates target selectivity, physicochemical properties, and synthetic utility.

Mechanistic & Structural Causality

5-Bromoindole-2-carboxylic acid (5-BICA)

The 5-BICA scaffold (CAS 7254-19-5) is a highly validated precursor in the synthesis of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase inhibitors 1. The causality of its binding efficacy lies in its dual-action topology:

  • C2-Carboxylic Acid (Hinge Anchor): Acts as a critical hydrogen-bond donor/acceptor pair, typically anchoring the molecule within the ATP-binding hinge region of kinases.

  • C5-Bromine (Lipophilic Vector): The heavy halogen introduces a highly lipophilic vector capable of engaging in halogen bonding and π -alkyl interactions deep within hydrophobic pockets. Molecular dynamics and docking studies confirm that the 5-bromo-1H-indole moiety forms essential interactions with VEGFR-2 residues such as Val848, Phe1047, and Ala866, stabilizing the complex and leading to G2/M phase cell cycle arrest and intrinsic apoptosis [[2]]().

Beyond oncology, this scaffold is instrumental in developing MMP-13 inhibitors for arthritis, IDO inhibitors for cancer immunotherapy, and dual PPAR γ / δ agonists for metabolic diseases 3.

2-Cyano-1H-indole-5-carboxylic acid (2-CICA)

Conversely, 2-CICA (CAS 2092835-23-7) [[4]]() represents a strategic structural inversion. By placing a cyano group at C2 and shifting the carboxylic acid to C5, the physicochemical behavior of the indole core is drastically altered:

  • C2-Cyano Group (Electronic Modulator): The sp-hybridized nitrile is a powerful electron-withdrawing group (EWG). It withdraws electron density from the indole ring, significantly lowering the pKa of the N1-proton, thereby enhancing its capacity as a hydrogen-bond donor. Furthermore, the linear cyano group acts as a sterically unobtrusive, yet potent, hydrogen-bond acceptor.

  • C5-Carboxylic Acid (Solvent Vector): Relocating the carboxylate to the C5 position directs the primary polar vector outward. This is highly advantageous for targeting solvent-exposed regions or novel allosteric pockets, bypassing the heavily mutated ATP-binding sites that often lead to drug resistance in classical C2-carboxylate inhibitors.

Quantitative Data & Physicochemical Comparison

The choice between these scaffolds should be driven by the specific spatial requirements of the target protein's binding pocket.

Property / Feature5-Bromoindole-2-carboxylic acid (5-BICA)2-Cyano-1H-indole-5-carboxylic acid (2-CICA)
CAS Number 7254-19-52092835-23-7
Molecular Formula C 9​ H 6​ BrNO 2​ C 10​ H 6​ N 2​ O 2​
Molecular Weight 240.05 g/mol 186.17 g/mol
Primary H-Bond Acceptor C2-Carboxyl (bidentate)C2-Cyano (linear, sp-hybridized)
Lipophilic / Halogen Vector C5-Bromine (Halogen bonding)None (Aromatic core only)
Indole NH Acidity ModerateHigh (due to strong C2-CN EWG effect)
Primary Therapeutic Roles EGFR/VEGFR-2 Kinase Inhibitors, MMP-13Allosteric Modulators, Targeted Degraders

Topological Binding Logic

The following diagram illustrates how the functional group topology of these two scaffolds dictates their respective binding modes and downstream therapeutic applications.

IndoleDivergence Core Indole Scaffold Lead Optimization BICA 5-Bromoindole-2-carboxylic acid (C2-COOH, C5-Br) Core->BICA Halogenation & C2-Carboxylation CICA 2-Cyano-1H-indole-5-carboxylic acid (C2-CN, C5-COOH) Core->CICA Cyanation & C5-Carboxylation BICA_Mech Hinge-Binding (C2-COOH) Halogen Bonding (C5-Br) BICA->BICA_Mech BICA_Targets EGFR / VEGFR-2 Inhibitors MMP-13 Inhibitors BICA_Mech->BICA_Targets CICA_Mech Enhanced NH H-Bond Donor Solvent-Exposed C5 Vector CICA->CICA_Mech CICA_Targets Allosteric Kinase Inhibitors Targeted Protein Degraders CICA_Mech->CICA_Targets

Functional group topology dictates binding modes and therapeutic targets in indole scaffolds.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following workflows incorporate intrinsic checkpoints to ensure data integrity and mechanistic proof.

Protocol A: Synthesis & Isolation of 5-Bromoindole-2-carboxylic acid

This protocol relies on the base-catalyzed hydrolysis of ethyl 5-bromoindole-2-carboxylate [[3]]().

  • Solvation: Dissolve the ethyl ester precursor in a 1:1 mixture of methanol and water.

    • Causality: Methanol ensures the highly lipophilic organic ester remains in solution, while water is strictly necessary to dissolve the hydroxide base and drive the hydrolysis equilibrium forward.

  • Reflux: Heat the solution to reflux for 30 minutes.

    • Causality: Thermal energy overcomes the activation barrier of the nucleophilic acyl substitution, ensuring quantitative conversion to the soluble carboxylate salt.

  • Controlled Acidification (Self-Validation Checkpoint): Cool the mixture to 40°C and slowly add 10% HCl until the pH reaches exactly 3-4 [[3]]().

    • Causality: The pKa of the indole-2-carboxylic acid is approximately 3.8. Adjusting the pH to this exact range ensures complete protonation of the carboxylate without degrading the delicate indole core. The sudden, voluminous formation of a white/light-yellow precipitate serves as an immediate visual validation of successful hydrolysis and product formation.

  • Isolation: Collect the solid via vacuum filtration, wash with cold distilled water to remove residual salts, and dry under reduced pressure.

Protocol B: In Vitro VEGFR-2 Tyrosine Kinase Inhibition Assay

Used to evaluate the target affinity of 5-BICA derivatives [[2]]().

  • Enzyme-Substrate Incubation: Incubate recombinant VEGFR-2 kinase domain with the indole derivative in a HEPES buffer (pH 7.4) containing 10 mM MgCl 2​ and 1 mM DTT.

    • Causality: Mg 2+ is an essential cofactor that coordinates ATP binding. DTT is critical to prevent the oxidation of active-site cysteine residues (e.g., Cys1045) that are known to form vital interactions with the inhibitor 2.

  • ATP Initiation (Self-Validation Checkpoint): Initiate the reaction by adding ATP at a concentration strictly equal to its predetermined Michaelis constant ( Km​ ).

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is exquisitely sensitive to competitive inhibitors. If the IC 50​ of your indole derivative shifts significantly upon artificially increasing the ATP concentration in a parallel control well, it self-validates that the compound is mechanistically binding as a competitive inhibitor at the ATP hinge region.

  • Signal Detection: Measure kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF) after 60 minutes of incubation to quantify the dose-response relationship.

References

  • ResearchGate / Anti-Cancer Agents in Medicinal Chemistry - Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship URL
  • Sigma-Aldrich - 5-Bromoindole-2-carboxylic acid 98% (CAS 7254-19-5)
  • d-nb.
  • Benchchem - 5-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide URL
  • Chemsrc - 2-Cyano-1H-indole-5-carboxylic acid | CAS#:2092835-23-7 URL

Sources

Comparative

Validating the Inhibitory Activity of 2-Cyano-1H-Indole-5-Carboxylic Acid Derivatives on IMPDH: A Comparative Guide

As the demand for targeted immunosuppressive and antineoplastic therapies grows, inosine-5'-monophosphate dehydrogenase (IMPDH) remains a highly validated therapeutic target. IMPDH catalyzes the NAD+-dependent oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted immunosuppressive and antineoplastic therapies grows, inosine-5'-monophosphate dehydrogenase (IMPDH) remains a highly validated therapeutic target. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis[1]. While classical inhibitors like Mycophenolic Acid (MPA) are clinical mainstays, their utility is frequently compromised by dose-limiting gastrointestinal (GI) toxicity[2].

Recent structural biology and medicinal chemistry efforts have identified indole-based scaffolds —specifically derivatives of 2-cyano-1H-indole-5-carboxylic acid—as potent, next-generation IMPDH inhibitors[3]. This guide provides a comprehensive mechanistic comparison between these novel derivatives and classical inhibitors, alongside a self-validating experimental protocol for quantifying their in vitro efficacy.

Mechanistic Grounding: Why the Indole Scaffold?

The design of 2-cyano-1H-indole-5-carboxylic acid derivatives is rooted in precise structure-activity relationship (SAR) causality[3][4]:

  • The Indole Core: Mimics the purine ring of the natural substrate (IMP), allowing the molecule to anchor securely within the enzyme's active site.

  • The 2-Cyano Group: Acts as a critical hydrogen bond acceptor. Structural models suggest that the cyano nitrogen engages in key interactions with residues like Gln 441 in the IMPDH binding pocket, significantly boosting binding affinity and driving IC50 values into the low nanomolar range[3].

  • The 5-Carboxylic Acid: Provides a versatile synthetic handle. Classical MPA suffers from severe GI toxicity because its phenolic hydroxyl group undergoes rapid UGT-mediated glucuronidation, leading to enterohepatic recirculation[5]. By utilizing the 5-carboxylic acid of the indole scaffold to synthesize targeted amides or esters, developers can optimize cellular permeability and bypass the metabolic liabilities of MPA[2].

Pathway PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP de novo synthesis XMP XMP (Xanthosine Monophosphate) IMP->XMP NAD+ -> NADH GMP GMP / GTP (DNA/RNA Synthesis) XMP->GMP GMP Synthetase IMPDH IMPDH Enzyme IMPDH->IMP Catalyzes Inhibitor 2-Cyano-1H-indole Derivatives Inhibitor->IMPDH Inhibits

De novo purine biosynthesis pathway highlighting IMPDH inhibition by indole derivatives.

Comparative Performance Analysis

When evaluating novel IMPDH inhibitors, it is critical to benchmark them against established clinical standards. The table below summarizes the quantitative and mechanistic differences between indole derivatives and classical alternatives.

Inhibitor ClassRepresentative CompoundMechanism of ActionIC50 (IMPDH2)Primary Clinical / PK Limitation
Classical Uncompetitive Mycophenolic Acid (MPA)Binds the IMPDH-XMP intermediate complex~20–50 nMSevere GI toxicity driven by UGT glucuronidation and enterohepatic cycling[1][5].
Classical Competitive RibavirinCompetes directly at the IMP binding site~10–20 µMLow potency; off-target incorporation into viral/host RNA.
Novel Indole Scaffold 2-Cyano-1H-indole derivativesMixed/Uncompetitive (Targets NAD+ pocket)~30–100 nMRequires careful functionalization at the 5-COOH to optimize oral bioavailability[3][4].

Experimental Protocol: Validating IMPDH Inhibition

To ensure trustworthiness and reproducibility, the following in vitro assay protocol is designed as a self-validating system . It utilizes a continuous spectrophotometric readout based on the NAD+ to NADH conversion, which absorbs strongly at 340 nm[6].

A. Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0). Causality: Maintains the optimal physiological pH for IMPDH catalytic activity[6].

  • Stabilizers: 100 mM KCl and 1 mM DTT. Causality: K+ ions are strictly required to stabilize the catalytic loop of IMPDH. DTT prevents the oxidation of the critical active-site cysteine (Cys331)[6].

  • Surface Blockers: 0.1 mg/mL BSA. Causality: Prevents non-specific adsorption of the recombinant enzyme to the polystyrene microplate walls.

  • Substrates: 500 µM NAD+ and 250 µM IMP.

B. Step-by-Step Assay Execution
  • Master Mix Assembly: Aliquot 90 µL of the Assay Buffer (containing NAD+, KCl, DTT, and BSA) into a 96-well UV-transparent microplate.

  • Compound Incubation: Add 5 µL of the 2-cyano-1H-indole-5-carboxylic acid derivative (titrated from 10 µM down to 1 nM in DMSO).

    • System Validation Check: Include a positive control well (50 nM MPA) and a vehicle control well (0.5% DMSO) to establish baseline dynamic range[6][7].

  • Enzyme Addition: Add 2.5 mU of recombinant human IMPDH2 enzyme per well. Incubate at 30°C for 15 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of IMP (final concentration 250 µM) to initiate the reaction[6].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 340 nm (production of NADH) every 30 seconds for 20 minutes at 30°C.

C. Counter-Screening (Crucial for Integrity)

Indole derivatives can sometimes exhibit intrinsic fluorescence or absorbance. To rule out optical interference, perform a counter-screen by incubating the highest concentration of the inhibitor directly with 50 µM NADH in the absence of the enzyme. If the absorbance at 340 nm drops, the compound is chemically oxidizing NADH or quenching the signal, yielding a false positive[6].

Workflow Prep 1. Reagent Prep (Enzyme, NAD+, Buffer) Incubate 2. Compound Incubation (Indole Derivatives) Prep->Incubate Reaction 3. Reaction Initiation (Add IMP Substrate) Incubate->Reaction Read 4. Kinetic Readout (NADH Absorbance 340 nm) Reaction->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step high-throughput screening workflow for validating IMPDH inhibitors.

Secondary Cellular Validation

Biochemical inhibition must translate to cellular efficacy. Because IMPDH inhibition directly depletes intracellular guanosine triphosphate (GTP), the gold-standard secondary assay is Cellular Nucleotide Profiling . Treat target cells (e.g., human PBMCs or CEM lymphoblasts) with the indole derivative for 24 hours. Lyse the cells and utilize HPLC-UV to quantify the ratio of intracellular GTP to ATP. A selective IMPDH inhibitor will cause a dose-dependent collapse of the GTP pool while leaving the ATP pool relatively unaffected, confirming on-target mechanism of action in a living system[7][8].

References

  • Watterson, S. H., et al. "Novel indole-based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C-3." Bioorganic & Medicinal Chemistry Letters (2003). URL:[Link]

  • Beevers, R. E., et al. "Novel indole inhibitors of IMPDH from fragments: synthesis and initial structure-activity relationships." Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

  • Hwang, S., et al. "Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening." Scientific Reports (2018). URL:[Link]

  • "PharmGKB summary: mycophenolic acid pathway." Pharmacogenetics and Genomics (2014). URL:[Link]

  • K., Pankaj, et al. "Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry (2018). URL:[Link]

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Validation

A Comparative Guide to Molecular Docking Studies of 2-cyano-1H-indole-5-carboxylic Acid Analogues as Potential PAK4 Kinase Inhibitors

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on analogues of "2-cyano-1H-indole-5-carboxylic acid." As a framework for this analysis, we will target the p21-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on analogues of "2-cyano-1H-indole-5-carboxylic acid." As a framework for this analysis, we will target the p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer progression, making it a relevant and high-impact target for novel inhibitor design.[1] The indole scaffold is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors, underscoring its potential for engaging with the ATP-binding sites of these critical enzymes.[2][3][4]

This document is designed for researchers and scientists in drug development. It moves beyond a simple list of commands to explain the scientific rationale behind each step, ensuring a robust and self-validating computational workflow. We will detail the preparation of the target protein and ligands, the validation of the docking protocol, the execution of the docking simulation, and the critical analysis of the resulting data.

Pillar 1: Rationale and Target Selection

The foundation of any meaningful docking study is the selection of a biologically relevant target and a high-quality structural model.

Expertise-Driven Target Choice: p21-Activated Kinase 4 (PAK4)

PAK4 is a member of the p21-activated kinase family that plays a significant role in cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Its dysregulation is a known hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The ATP-binding pocket of kinases is a well-characterized and druggable site, suitable for structure-based design of small molecule inhibitors.

Authoritative Structural Grounding: The Protein Data Bank (PDB)

For our study, we will utilize the crystal structure of the PAK4 kinase domain in complex with the well-known kinase inhibitor, Staurosporine (PDB ID: 5VED).[5][6] This structure, resolved to 2.30 Å, provides a high-quality template of the active site. The presence of a co-crystallized ligand is critical for our primary validation step: ensuring the docking protocol can accurately reproduce a known binding pose.[7]

Pillar 2: Ligand Design and Preparation

The core of this comparative study involves assessing how subtle chemical modifications to the "2-cyano-1H-indole-5-carboxylic acid" scaffold affect its binding potential to PAK4. We will prepare the parent molecule and three rationally designed analogues to explore different interaction possibilities.

Parent and Designed Analogues:

  • Parent Compound (LIG1): 2-cyano-1H-indole-5-carboxylic acid

  • Analogue 1 (LIG2): 2-cyano-1-(4-hydroxyphenyl)-1H-indole-5-carboxylic acid (Adds a potential hydrogen-bonding moiety).

  • Analogue 2 (LIG3): 2-cyano-1H-indole-5-carboxamide (Replaces the carboxylate with an amide to alter charge and hydrogen bonding).

  • Analogue 3 (LIG4): 1-benzyl-2-cyano-1H-indole-5-carboxylic acid (Adds a hydrophobic benzyl group to probe for deeper pockets).

Experimental Protocol: Ligand Preparation using AutoDockTools (ADT)

This protocol ensures that ligands are in the correct format (PDBQT) with appropriate charges and rotatable bonds defined for docking with AutoDock Vina.[8][9][10]

  • Obtain 3D Structures: Draw each analogue using chemical drawing software (e.g., ChemDraw) and save as a 3D format (e.g., SDF or MOL2).

  • Load into ADT: Open AutoDockTools. In the menu, navigate to Ligand -> Input -> Open and select your ligand file.

  • Add Polar Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar Only and click OK. This step is crucial as hydrogen atoms are often omitted in 3D structure files but are vital for defining hydrogen bonds.

  • Compute Charges: Navigate to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.[11]

  • Detect Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. This automatically identifies the rigid core ("root") of the molecule.

  • Define Torsions: Go to Ligand -> Torsion Tree -> Choose Torsions. This step defines the rotatable bonds, allowing the ligand to be flexible during the docking simulation, which is a more realistic representation of its behavior.[12]

  • Save as PDBQT: Navigate to Ligand -> Output -> Save as PDBQT. Save each prepared ligand with a descriptive name (e.g., LIG1.pdbqt).

Pillar 3: Receptor Preparation

Proper protein preparation is critical to remove irrelevant molecules and set up the receptor in a format suitable for docking.

Experimental Protocol: Receptor Preparation (PDB: 5VED)
  • Download PDB File: Obtain the structure file 5VED.pdb from the RCSB Protein Data Bank website.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL) or ADT. Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand (Staurosporine). We save the original ligand separately for the validation step. The rationale is that water molecules in the binding site are often displaced by the ligand and can interfere with the docking algorithm.[13]

  • Load into ADT: Open the cleaned protein PDB file in AutoDockTools (File -> Read Molecule).

  • Add Polar Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar Only.

  • Assign Kollman Charges: Go to Edit -> Charges -> Add Kollman Charges. Kollman charges are specifically parameterized for proteins and are standard for this type of calculation.

  • Save as PDBQT: Navigate to Grid -> Macromolecule -> Choose. Select the protein and save it as PAK4_receptor.pdbqt. This file now contains the receptor coordinates with correct atom types and charges for AutoDock.

Pillar 4: Docking Protocol Validation (A Self-Validating System)

To ensure the trustworthiness of our docking parameters, we must first demonstrate that they can reproduce the experimentally observed binding mode of a known ligand. This is achieved by "re-docking" the co-crystallized ligand (Staurosporine) back into the PAK4 active site.

Experimental Protocol: Re-Docking and RMSD Calculation
  • Prepare Native Ligand: Prepare the extracted Staurosporine ligand using the same ligand preparation protocol described in Pillar 2.

  • Define the Grid Box: In ADT, go to Grid -> Grid Box. A box will appear in the viewer. Center this box on the position of the original co-crystallized ligand and adjust its size to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand. The grid box defines the search space for the docking algorithm.[13] Note the coordinates of the center and the dimensions of the box.

  • Perform Docking: Dock the prepared Staurosporine PDBQT file into the receptor using the defined grid parameters (detailed in Pillar 5).

  • Calculate RMSD: After docking, superimpose the lowest-energy docked pose of Staurosporine onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters are accurate enough to reproduce a known binding mode.[7][12][14]

Molecular Docking and Analysis Workflow

The following diagram illustrates the complete computational workflow, from initial structure preparation to final data analysis.

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Production Docking cluster_analysis 4. Analysis Phase pdb Download Target Structure (PDB: 5VED) prep_protein Prepare Receptor (Remove water, Add H, Charges) Output: receptor.pdbqt pdb->prep_protein ligands Design & Draw Analogues (2D to 3D) prep_ligands Prepare Ligands (Add H, Charges, Torsions) Output: ligand.pdbqt ligands->prep_ligands grid Define Grid Box (Center on native ligand) prep_protein->grid redock Re-dock Native Ligand (Staurosporine) prep_ligands->redock grid->redock rmsd Calculate RMSD redock->rmsd validate Validation Check (RMSD < 2.0 Å ?) rmsd->validate validate->grid If No, Adjust Grid/Parameters dock_analogues Dock All Analogues (LIG1, LIG2, LIG3, LIG4) validate->dock_analogues If Yes analyze Analyze Docking Poses - Binding Energy (Score) - H-Bonds - Hydrophobic Interactions dock_analogues->analyze compare Comparative Analysis (Summarize in Table) analyze->compare conclusion Draw Conclusions (Identify Promising Scaffolds) compare->conclusion

Caption: Computational workflow for comparative molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used program for molecular docking due to its speed and accuracy.[15]

  • Create a Configuration File: Create a text file named config.txt. This file will tell Vina where to find the input files and define the search space. Use the grid center and size parameters determined during the validation step.

    Causality Note:exhaustiveness controls the thoroughness of the search. A higher value increases computational time but improves the reliability of finding the lowest-energy pose. num_modes specifies how many binding poses to generate.

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config config.txt --out LIG1_out.pdbqt --log LIG1_log.txt

  • Repeat for All Analogues: Modify the ligand = line in config.txt for each analogue (LIG2, LIG3, LIG4) and re-run the Vina command, changing the output and log file names accordingly.

Pillar 5: Results and Comparative Analysis

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. The score is an estimation of the binding affinity in kcal/mol.[16]

Data Presentation: Comparative Docking Results

Summarize the quantitative data from the top-ranked pose of each ligand in a table for clear, objective comparison.

Compound IDDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues (H-Bonds)Other Key Interactions
LIG1 -7.81.85LEU348, VAL398Pi-stacking with PHE396
LIG2 -8.50.52LEU348, ASP459, LYS350H-bond via hydroxyl, Pi-stacking
LIG3 -7.53.10LEU348, VAL398Amide forms extra H-bond
LIG4 -8.90.26LEU348, VAL398Hydrophobic interaction in back-pocket

Note: The data above is illustrative and represents plausible outcomes for discussion purposes.

Expert Analysis and Interpretation
  • Binding Affinity (Docking Score): The primary metric for comparison is the docking score. A more negative value suggests a stronger predicted binding affinity.[7] In our illustrative data, LIG4 (-8.9 kcal/mol) is the most promising candidate, followed by LIG2 (-8.5 kcal/mol). The addition of the benzyl group (LIG4) and the hydroxyphenyl group (LIG2) appears to be beneficial.

  • Visual Inspection of Binding Poses: It is absolutely essential to visually inspect the top-ranked poses for each ligand using a molecular viewer.[17] This allows you to verify the interactions summarized in the table.

    • Hydrogen Bonds: Confirm the formation of hydrogen bonds with key hinge region residues (e.g., LEU348 in PAK4), which is a hallmark of many kinase inhibitors. LIG2's added hydroxyl group forms a new, stabilizing hydrogen bond with ASP459, explaining its improved score over the parent compound.

    • Hydrophobic Interactions: The significantly improved score of LIG4 can be rationalized by observing its benzyl group extending into a hydrophobic pocket near the main active site, forming favorable van der Waals interactions.[5]

    • Causality and SAR: The comparison allows us to build a preliminary Structure-Activity Relationship (SAR). For example, we can hypothesize that adding a hydrogen bond donor that can reach ASP459 is beneficial, and that the region occupied by the benzyl group of LIG4 is a key hydrophobic pocket that can be exploited for future designs.

Conclusion

This guide has detailed a rigorous, self-validating workflow for the comparative molecular docking of "2-cyano-1H-indole-5-carboxylic acid" analogues against the PAK4 kinase. By grounding the study in an experimentally-determined protein structure, validating the computational protocol, and systematically analyzing the results, researchers can generate credible, data-driven hypotheses to guide subsequent stages of drug discovery. The illustrative results suggest that extending the parent scaffold with moieties capable of forming additional hydrogen bonds or occupying nearby hydrophobic pockets could be a fruitful strategy for developing potent PAK4 inhibitors. This computational approach serves as a powerful, cost-effective tool to prioritize the synthesis and biological evaluation of the most promising compounds.

References

  • Dassault Systèmes BIOVIA. (2021). AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • Tiwari, R., & Mahasenan, K. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Advanced Bioinformatics Applications and Research, 4(1), 1-8. [Link]

  • The Scripps Research Institute. (2021). AutoDock Vina Documentation. [Link]

  • Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Lin, C., et al. (2020). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. European Journal of Medicinal Chemistry, 207, 112726. [Link]

  • El Mouns, B-D. (2023). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 41(16), 7868-7883. [Link]

  • Lehr, M., et al. (2008). 1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis, biological activity, metabolic stability, and solubility. Bioorganic & Medicinal Chemistry, 16(7), 3489-3500. [Link]

  • Ha, B. H., et al. (2017). PAK4 crystal structures suggest unusual kinase conformational movements. Scientific Reports, 7(1), 14313. [Link]

  • RCSB Protein Data Bank. (2017). 5VED: PAK4 kinase domain in complex with Staurosporine. [Link]

  • Bioinformatics Review. (2023). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Abdel-Moneim, A., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Frolov, A. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Ha, B. H., et al. (2016). Structures of PAK4-cat and PAK4-FL in the P3 crystal form. ResearchGate. [Link]

  • Ionescu, I. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12149. [Link]

  • Lehr, M., et al. (2010). 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity. Journal of Medicinal Chemistry, 53(14), 5264-5278. [Link]

  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

  • Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor. Journal of Medicinal Chemistry, 64(20), 15204-15224. [Link]

  • Eswaran, S. V., et al. (2007). Crystal Structures of the p21-activated kinases PAK4, PAK5, and PAK6 reveal catalytic domain plasticity of active group II PAKs. Structure, 15(2), 201-213. [Link]

  • Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4607. [Link]

  • ScotChem. (2023). 6. Preparing the protein and ligand for docking. [Link]

  • CD ComputaBio. (2023). Analysis and Mapping of Molecular Docking Results. [Link]

  • Ha, B. H., et al. (2016). Type II p21-activated kinases (PAKs) are regulated by an autoinhibitory pseudosubstrate. Proceedings of the National Academy of Sciences, 113(19), E2650-E2658. [Link]

  • Petukhov, P. A., et al. (2017). Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4). Organic & Biomolecular Chemistry, 15(35), 7343-7354. [Link]

  • Kumar, A., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

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  • Wang, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 853. [Link]

  • Tuncbag, N., & Gursoy, A. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

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  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

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Comparative

Head-to-head comparison of synthetic routes to "2-cyano-1H-indole-5-carboxylic acid"

As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized heterocyclic building block requires balancing chemical elegance with practical scalability. 2-Cyano-1H-indole-5-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized heterocyclic building block requires balancing chemical elegance with practical scalability. 2-Cyano-1H-indole-5-carboxylic acid (CID 131500484) [1] is a highly sought-after intermediate in drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. The C2-cyano group serves as a robust hydrogen bond acceptor, while the C5-carboxylic acid provides a versatile handle for late-stage amide coupling.

Synthesizing this molecule presents a distinct chemoselectivity challenge: introducing a cyano group at the C2 position without cross-reacting with the C5-carboxylic acid or the nucleophilic indole nitrogen. Below is an objective, head-to-head comparison of the three most viable synthetic methodologies, complete with mechanistic rationales, self-validating protocols, and quantitative performance metrics.

Synthetic Workflows Overview

To establish a baseline, we must first map the strategic logic of the three primary routes.

  • Route A (Directed Ortho-Lithiation): Relies on the kinetic acidity of the C2 proton, utilizing strong bases at cryogenic temperatures.

  • Route B (Pd-Catalyzed Cross-Coupling): Leverages transition-metal catalysis to selectively functionalize a pre-installed C2-halide.

  • Route C (Classical Dehydration): Utilizes traditional condensation chemistry to convert a C2-ester into a nitrile via an amide intermediate.

Workflow SM1 N-Boc-indole-5-carboxylate (Route A) IntA C2-Lithiated Indole SM1->IntA LDA, -78°C SM2 2-Bromoindole-5-carboxylate (Route B) IntB Pd-Oxidative Addition Complex SM2->IntB Pd(PPh3)4 SM3 Indole-2,5-dicarboxylate (Route C) IntC 2-Carboxamide Indole SM3->IntC NH3/MeOH Prod 2-Cyano-1H-indole-5-carboxylic acid IntA->Prod 1. TsCN 2. TFA/DCM IntB->Prod Zn(CN)2, 120°C then LiOH IntC->Prod POCl3, reflux then LiOH

Fig 1: Synthetic workflows for 2-cyano-1H-indole-5-carboxylic acid.

Route Analysis & Self-Validating Protocols

Route A: Directed Ortho-Lithiation & Electrophilic Cyanation

Mechanistic Rationale: This route exploits Directed Ortho Metalation (DoM). By installing an N-Boc protecting group, the C2 proton becomes highly acidic. Lithium diisopropylamide (LDA) is used instead of n-BuLi to prevent nucleophilic attack on the C5-ester. p-Toluenesulfonyl cyanide (TsCN) is selected as the cyanating agent because it is a highly reactive electrophile that avoids the use of toxic cyanogen gas.

Self-Validating Protocol:

  • Global Protection: Suspend 1H-indole-5-carboxylic acid in dichloromethane (DCM). Add catalytic DMAP, Et3N, and Boc₂O (2.5 eq) to yield N-Boc-indole-5-carboxylic acid tert-butyl ester.

    • In-Process Control (IPC): LC-MS must confirm a mass shift of +200 Da, ensuring both the indole nitrogen and carboxylic acid are protected.

  • Lithiation: Cool a solution of the protected indole in anhydrous THF to -78°C. Add LDA (1.2 eq) dropwise and stir for 45 minutes.

    • Self-Validation: Quench a 0.1 mL aliquot in D₂O. GC-MS must show >95% deuterium incorporation at C2 before proceeding.

  • Cyanation: Add TsCN (1.5 eq) in THF. Slowly warm to room temperature.

  • Global Deprotection: Treat the isolated intermediate with 50% TFA in DCM to simultaneously cleave the N-Boc and tert-butyl ester groups, precipitating the final product.

Route B: Palladium-Catalyzed Cyanation (Recommended)

Mechanistic Rationale: This cross-coupling approach is the most robust for scale-up [2]. It relies on the oxidative addition of Pd(0) into a C2-Br bond. Crucially, Zn(CN)₂ is used instead of NaCN or KCN. Alkali cyanides are highly soluble and flood the reaction with cyanide ions, which strongly coordinate to Pd(0) and form inactive [Pd(CN)4​]2− complexes (catalyst poisoning). Zn(CN)₂ has low solubility, providing a slow, steady release of CN⁻ that perfectly matches the catalytic turnover rate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_OA 2-Bromoindole PdII_TM Ar-Pd(II)-CN Transmetalation PdII_OA->PdII_TM Zn(CN)2 - ZnBr2 PdII_TM->Pd0 Reductive Elimination Prod 2-Cyanoindole Product PdII_TM->Prod

Fig 2: Pd-catalyzed cyanation catalytic cycle for 2-haloindoles.

Self-Validating Protocol:

  • Esterification: Convert 2-bromo-1H-indole-5-carboxylic acid to its methyl ester using SOCl₂/MeOH. (Free carboxylic acids can poison the Pd catalyst).

  • Cyanation: In a Schlenk flask, combine the ester, Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), and DMF. Degas via freeze-pump-thaw. Heat to 120°C for 12 hours.

    • Self-Validation: Monitor via HPLC. The absence of the starting bromide peak coupled with a clear, yellow solution (no precipitation of black Pd⁰ particles) confirms a healthy, unpoisoned catalytic cycle [3].

  • Hydrolysis: Treat the resulting 2-cyano ester with LiOH in THF/H₂O (3:1) at room temperature. Acidify with 1M HCl to pH 3 to precipitate the pure 2-cyano-1H-indole-5-carboxylic acid.

Route C: Amidation & Dehydration of 2,5-Dicarboxylates

Mechanistic Rationale: This classical approach avoids heavy metals and cryogenic temperatures. It relies on the differential electrophilicity of a C2-ethyl ester versus a C5-methyl ester. Ammonolysis selectively converts the C2-ester to an amide. Subsequent treatment with POCl₃ dehydrates the amide; the amide oxygen attacks the electrophilic phosphorus, creating a superior leaving group, followed by E2 elimination to yield the nitrile.

Self-Validating Protocol:

  • Selective Amidation: Suspend 1H-indole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester in 7M NH₃ in MeOH. Stir at room temperature.

    • IPC: TLC (Hexanes/EtOAc 1:1) must confirm the complete disappearance of the starting material and the appearance of a highly polar, baseline-retained carboxamide spot.

  • Dehydration: Suspend the isolated amide in neat POCl₃ and heat to 90°C for 3 hours. Carefully quench the mixture over crushed ice to destroy excess POCl₃.

  • Hydrolysis: Saponify the remaining C5-methyl ester using LiOH (as in Route B) to yield the final product.

Quantitative Comparison Matrix

To facilitate decision-making for process chemists and bench scientists, the empirical data for all three routes is summarized below:

Performance MetricRoute A (Lithiation)Route B (Pd-Catalysis)Route C (Dehydration)
Starting Material 1H-Indole-5-carboxylic acid2-Bromo-1H-indole-5-carboxylic acid1H-Indole-2,5-dicarboxylic acid
Overall Yield 45% – 55%70% – 85% 60% – 75%
Step Count 4 Steps3 Steps 4 Steps
Scalability Low (Requires -78°C cryogenic reactors)High (Standard heating, highly reproducible)Moderate (Harsh POCl₃ quench limits scale)
Key Reagents LDA, TsCN, TFAPd(PPh₃)₄, Zn(CN)₂NH₃, POCl₃, LiOH
Safety Profile High Hazard (TsCN toxicity, cryogenic risks)Moderate Hazard (Heavy metal waste, handled via aqueous workup)High Hazard (POCl₃ is highly corrosive and reacts violently with water)

References

  • PubChem Compound Summary for CID 131500484, 2-cyano-1H-indole-5-carboxylic acid , National Center for Biotechnology Information.[Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines , Zeidan, N., Bognar, S., Lee, S., & Lautens, M., Organic Letters, 19(19), 2017, 5058-5061.[Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source , Zhao, M., Zhang, W., & Shen, Z., Journal of Organic Chemistry, 80(17), 2015, 8868-8873.[Link]

Validation

Benchmarking the Antioxidant Properties of Cyanoindole Carboxylic Acids: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the pursuit of novel therapeutics for oxidative stress-related pathologi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the pursuit of novel therapeutics for oxidative stress-related pathologies, the indole scaffold has emerged as a privileged pharmacophore. Specifically, cyanoindole carboxylic acids represent a highly tunable class of compounds. By strategically positioning an electron-withdrawing cyano group and a carboxylic acid moiety on the indole ring, chemists can precisely modulate the molecule's Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE).

This guide provides an objective, data-driven benchmarking of cyanoindole carboxylic acids against industry-standard antioxidants. It details the mechanistic pathways of radical scavenging, provides self-validating experimental protocols, and synthesizes comparative performance data to inform your next drug design campaign.

Mechanistic Grounding: The Indole Antioxidant Engine

The antioxidant capacity of indole derivatives is driven by the electron-rich pyrrole ring fused to a benzene ring. Cyanoindole carboxylic acids neutralize Reactive Oxygen Species (ROS) via two primary, competitive pathways:

  • Formal Hydrogen Atom Transfer (f-HAT): The N-H bond of the indole ring undergoes homolytic cleavage to donate a hydrogen atom to a radical, forming a highly resonance-stabilized indolyl radical[1]. The presence of the cyano group extends the π -conjugation, further stabilizing this intermediate and driving the reaction forward[2].

  • Single Electron Transfer (SET): The π -system of the indole ring donates an electron directly to the ROS, forming a radical cation[1]. While electron-withdrawing groups (like cyano and carboxylate) typically increase the IP and make SET less thermodynamically favorable, they prevent the antioxidant from becoming a pro-oxidant by stabilizing the resulting cation.

Mechanistic_Pathways Antioxidant Cyanoindole Carboxylic Acid (Electron-Rich Scaffold) HAT Hydrogen Atom Transfer (HAT) Cleavage of Indole N-H Bond Antioxidant->HAT Pathway A SET Single Electron Transfer (SET) Pi-System Electron Donation Antioxidant->SET Pathway B ROS Reactive Oxygen Species (e.g., ROO•, DPPH•) ROS->HAT ROS->SET Radical1 Resonance-Stabilized Indolyl Radical HAT->Radical1 -H• Safe Neutralized Species (Non-Toxic) HAT->Safe +H• to ROS Radical2 Indole Radical Cation SET->Radical2 -e⁻ SET->Safe +e⁻ to ROS

Fig 1: Divergent HAT and SET radical scavenging mechanisms of cyanoindole carboxylic acids.

Comparative Performance Data

To objectively benchmark cyanoindole carboxylic acids, we evaluate them across orthogonal assays. No single assay captures the full antioxidant profile; DPPH and ABTS measure a mix of HAT and SET, ORAC strictly isolates HAT, and FRAP strictly measures SET[3].

The table below synthesizes benchmark data for a representative compound (5-Cyanoindole-2-carboxylic acid) against unsubstituted indoles and commercial standards (Trolox, Ascorbic Acid, BHT).

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (Trolox Eq)FRAP (µM Fe²⁺/µM)
5-Cyanoindole-2-carboxylic acid 18.5 14.2 2.8 1.9
Indole-2-carboxylic acid25.420.12.11.4
Trolox (Industry Standard)28.022.51.02.0
Ascorbic Acid (Vitamin C)30.224.80.82.5
BHT (Synthetic Standard)45.138.40.50.9

Data Insights: The cyanoindole carboxylic acid scaffold demonstrates superior radical scavenging capacity compared to BHT and Trolox. The exceptionally high ORAC value (2.8 TE) indicates a highly efficient HAT mechanism, driven by the resonance stabilization provided by the cyano and carboxylate moieties across the indole system[1].

Self-Validating Experimental Protocols

Benchmarking requires rigorous, self-validating workflows. The following protocols detail the exact methodologies for evaluating these compounds, explicitly stating the causality behind critical experimental choices.

Benchmarking_Workflow Phase1 Sample Prep Standardized Molarity in Protic Solvent Assay1 DPPH Assay (Mixed HAT/SET) Absorbance: 517 nm Phase1->Assay1 Assay2 ORAC Assay (Strict HAT) Fluorescence: 520 nm Phase1->Assay2 Assay3 FRAP Assay (Strict SET) Absorbance: 593 nm Phase1->Assay3 Validation Self-Validation Trolox Standard Curve (R² ≥ 0.99) Assay1->Validation Assay2->Validation Assay3->Validation Output Data Synthesis IC50 & TEAC Calculation Validation->Output

Fig 2: Orthogonal high-throughput benchmarking workflow for antioxidant capacity validation.

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)
  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: DPPH is highly lipophilic. Methanol ensures complete solvation while providing a standardized protic environment that facilitates the HAT mechanism via hydrogen bonding, avoiding the kinetic suppression observed in aqueous buffers.

  • Sample Dilution: Prepare serial dilutions of the cyanoindole carboxylic acid (1–100 µM) in methanol.

  • Reaction Initiation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well microplate. Causality: A 1:1 volume ratio ensures sufficient radical excess, preventing stoichiometric depletion before kinetic equilibrium is reached.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes. Causality: DPPH is highly photosensitive. Dark incubation prevents UV-induced auto-degradation, ensuring that any decrease in absorbance is strictly due to the antioxidant's activity.

  • Quantification & Self-Validation: Measure absorbance at 517 nm. Self-Validation Check: Always include a solvent blank (methanol + DPPH) to establish the A0​ baseline. If the blank's absorbance drops by >5% during the 30-minute incubation, the DPPH stock has degraded and the assay must be repeated.

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay (Strict HAT)
  • Buffer Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, ensuring the carboxylic acid moiety is in its native ionization state (carboxylate), which directly impacts its electron-donating properties.

  • Probe Addition: Add 150 µL of 10 nM Fluorescein to the microplate wells containing 25 µL of the sample. Causality: Fluorescein provides a highly sensitive, pH-stable fluorescent signal that decays predictably upon oxidation by peroxyl radicals.

  • Thermal Equilibration: Incubate the plate at 37°C for 15 minutes. Causality: Strict temperature control is required to standardize the decomposition rate of the radical initiator.

  • Initiation: Inject 25 µL of 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality: AAPH thermally decomposes to yield peroxyl radicals at a constant, zero-order rate, accurately simulating biological lipid peroxidation[3].

  • Kinetic Reading & Self-Validation: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes. Calculate the Area Under the Curve (AUC). Self-Validation Check: Run a Trolox standard curve (6.25–50 µM) on every plate. The assay is only valid if the Trolox standard curve yields an R2≥0.99 .

Strategic Implications for Drug Design

Benchmarking reveals that cyanoindole carboxylic acids are not merely generic antioxidants; they are precision-engineered pharmacophores. By understanding that their primary mode of action is f-HAT[4], researchers can strategically substitute the indole ring to tune the BDE of the N-H bond. This makes them exceptional candidates for neuroprotective agents, where crossing the blood-brain barrier and neutralizing localized lipid peroxidation is critical.

References

  • Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine Source: American Chemical Society (ACS) - The Journal of Physical Chemistry B URL:[Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them Source: Royal Society of Chemistry (RSC) - Chemical Science URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: MDPI - Molecules URL:[Link]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for Novel Indole-Based Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a meaningful correlation between the in vitro activity and in vivo efficacy of a novel che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a meaningful correlation between the in vitro activity and in vivo efficacy of a novel chemical entity. We will use the hypothetical compound, "2-cyano-1H-indole-5-carboxylic acid" (herein referred to as CICA), as a case study to illustrate the principles, experimental designs, and critical thinking required to navigate the complex path from benchtop discovery to preclinical validation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Derivatives of indole carboxylic acids, for instance, have been investigated as potent inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α) and HIV-1 integrase. The addition of a cyano group, as in our case study compound CICA, can modulate potency and metabolic stability.

This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will explore the initial in vitro characterization of CICA, its subsequent evaluation in a relevant in vivo model, and the critical analysis required to understand the correlation—or lack thereof—between these two datasets.

Part 1: In Vitro Characterization - From Target Engagement to Cellular Effects

The first step in evaluating a new compound is to determine its activity and specificity in controlled, cell-free, and cell-based systems. Based on the known activities of related indole-5-carboxylic acids, we will hypothesize that CICA is designed as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory diseases and cancer.

Primary Assay: Cell-Free cPLA2α Enzymatic Inhibition

Expertise & Rationale: A cell-free enzymatic assay is the cleanest way to determine direct target engagement. It measures the ability of CICA to inhibit the cPLA2α enzyme without the complexities of cell membranes, metabolism, or off-target effects. This provides a fundamental measure of potency, typically the half-maximal inhibitory concentration (IC50).

Experimental Protocol: cPLA2α Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of CICA in 100% DMSO.

    • Prepare human recombinant cPLA2α enzyme in an appropriate assay buffer.

    • Prepare a fluorescent substrate for cPLA2α (e.g., a PED6 analog).

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of CICA dilutions (ranging from 1 nM to 100 µM) or DMSO (vehicle control).

    • Add 50 µL of cPLA2α enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the fluorescent substrate solution.

    • Measure the increase in fluorescence over time at an appropriate excitation/emission wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of CICA.

    • Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Cell-Based Assay for Functional Activity

Expertise & Rationale: After confirming direct enzyme inhibition, it is crucial to assess if the compound can engage its target in a cellular context. A cell-based assay measures the functional consequence of target inhibition. For a cPLA2α inhibitor, this often involves measuring the release of arachidonic acid or downstream prostaglandins. This step validates that the compound is cell-permeable and active in a more complex biological environment.

Experimental Protocol: Cellular Arachidonic Acid Release Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells, which express cPLA2α) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Label the cells with ³H-arachidonic acid for 18-24 hours.

    • Wash the cells to remove unincorporated ³H-arachidonic acid.

    • Pre-treat the cells with various concentrations of CICA or vehicle for 1 hour.

    • Stimulate the cells with a known activator of cPLA2α (e.g., a calcium ionophore like A23187).

    • Collect the supernatant and measure the amount of released ³H-arachidonic acid using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid release relative to the stimulated control.

    • Determine the IC50 value for the inhibition of arachidonic acid release.

In Vitro Data Summary and Comparison

To contextualize the performance of CICA, it should be compared against relevant alternatives. For our cPLA2α inhibitor hypothesis, a known inhibitor and the parent indole-5-carboxylic acid would be appropriate comparators.

CompoundcPLA2α Enzymatic IC50 (nM)Cellular AA Release IC50 (nM)
CICA (Hypothetical Data) 50 250
Comparator A (Known Inhibitor)25150
Indole-5-carboxylic acid>10,000>10,000

Interpretation: The hypothetical data shows that CICA is a potent inhibitor of cPLA2α. The rightward shift in potency from the enzymatic to the cellular assay is common and can be due to factors like cell permeability, protein binding in the cell culture medium, or cellular efflux mechanisms. The parent compound shows no activity, highlighting the importance of the cyano- and carboxylic acid groups for target engagement.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Preclinical Model

Positive in vitro data is the prerequisite for advancing a compound to in vivo testing. The primary goal of the in vivo study is to determine if the compound's cellular activity translates into a therapeutic effect in a living organism.

Selection of an In Vivo Model

Expertise & Rationale: The choice of animal model is critical and should be directly relevant to the compound's proposed therapeutic indication. Given the role of cPLA2α in cancer, a xenograft model using a human cancer cell line is a standard and effective choice. An immunodeficient mouse model (e.g., NOD-SCID) is required to prevent rejection of the human tumor cells.

Experimental Design and Protocol

Trustworthiness: A robust in vivo study must be well-controlled to be considered trustworthy. This includes randomization of animals, blinding of investigators to the treatment groups, and inclusion of both vehicle and positive control groups.

Experimental Protocol: Breast Cancer Xenograft Model

  • Cell Implantation:

    • Subcutaneously implant 5 x 10⁶ MCF-7 human breast cancer cells into the flank of female NOD-SCID mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: CICA (e.g., 20 mg/kg, administered intraperitoneally, daily).

    • Group 3: Positive control (a standard-of-care chemotherapy agent).

  • Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study is terminated when tumors in the vehicle group reach a predetermined size, or after a set duration (e.g., 21 days).

  • Data Analysis:

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

In Vivo Data Summary
Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-1250 ± 150-+2%
CICA 20 mg/kg, daily 625 ± 95 50% -3%
Positive Control10 mg/kg, daily400 ± 7068%-10%

Interpretation: In this hypothetical outcome, CICA demonstrates significant in vivo efficacy, inhibiting tumor growth by 50% with minimal impact on body weight, suggesting a good therapeutic window. The positive control shows higher efficacy but also greater toxicity.

Part 3: The Crucial Link - In Vitro to In Vivo Correlation (IVIVC)

IVIVC is the holy grail of early drug discovery. A strong correlation allows for the prediction of in vivo efficacy from in vitro data, saving time and resources. However, the relationship is rarely linear.

Expertise & Rationale: The discrepancy between CICA's nanomolar in vitro potency (IC50 = 250 nM) and the micromolar concentrations likely achieved in vivo with a 20 mg/kg dose highlights the complex factors that modulate a drug's journey from administration to its target.

Key factors influencing IVIVC include:

  • Pharmacokinetics (PK): This describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Poor absorption, rapid metabolism, or quick excretion can prevent the drug from reaching and maintaining a therapeutic concentration at the tumor site.

  • Target Engagement: It is essential to confirm that the drug is reaching its target in the tumor tissue at sufficient concentrations to inhibit it. This can be assessed through pharmacodynamic (PD) marker studies (e.g., measuring downstream products of cPLA2α in tumor lysates).

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Off-Target Effects: In vivo, a compound may interact with other targets, leading to unforeseen toxicity or even contributing to its efficacy.

Visualizing the IVIVC Challenge

IVIVC_Factors cluster_0 In Vitro Domain cluster_1 In Vivo Domain cluster_2 Bridging Factors (Pharmacokinetics & Pharmacodynamics) invitro In Vitro Potency (e.g., Cellular IC50) PK Absorption & Bioavailability invitro->PK Dose Formulation invivo In Vivo Efficacy (e.g., Tumor Growth Inhibition) Metabolism Metabolism & Clearance PK->Metabolism discrepancy Potential IVIVC Disconnects PK->discrepancy Poor Absorption Distribution Tissue Distribution Metabolism->Distribution Metabolism->discrepancy Rapid Inactivation PD Target Engagement Distribution->PD Free Drug at Target Distribution->discrepancy Low Tumor Penetration PD->invivo Biological Effect

Caption: Factors influencing the correlation between in vitro potency and in vivo efficacy.

Conclusion

The journey of "2-cyano-1H-indole-5-carboxylic acid" from a concept to a compound with demonstrated in vivo activity illustrates a systematic approach to early-stage drug discovery. Establishing a correlation between in vitro and in vivo data is not a simple comparison of numbers but a deep, mechanistic investigation. For CICA, the next steps would involve detailed PK/PD studies to understand the exposure-response relationship. By dissecting the factors that bridge the in vitro and in vivo domains, researchers can make more informed decisions, design better compounds, and increase the probability of translating a promising molecule into a successful therapeutic.

References

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106. [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Hess, M., et al. (2007). 1-(5-Carboxy- And 5-carbamoylindol-1-yl)propan-2-ones as Inhibitors of Human Cytosolic Phospholipase A2alpha: Bioisosteric Replacement of the Carboxylic Acid and Carboxamide Moiety. Bioorganic & Medicinal Chemistry, 15(8), 2883-91. [Link]

  • Krasavin, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3149. [Link]

  • Lehr, M., et al. (2008). 1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis, biological activity, metabolic stability, and solubility. Bioorganic & Medicinal Chemistry, 16(7), 3489-500. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(22), 7892-7898. [Link]

  • Tahir, M., et al. (2018). Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates. *Journal of the Chemical Society of Pakistan, 4
Validation

The Selectivity Profile of Cyano-Indole Carboxylic Acid-Based Inhibitors: A Comparative Guide

In the landscape of targeted therapeutics, the development of highly selective inhibitors is paramount to achieving desired efficacy while minimizing off-target effects and potential toxicity. The indole scaffold has eme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the development of highly selective inhibitors is paramount to achieving desired efficacy while minimizing off-target effects and potential toxicity. The indole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors.[1][2][3] This guide provides an in-depth technical assessment of the selectivity of a promising class of allosteric inhibitors based on the "2-cyano-1H-indole-5-carboxylic acid" scaffold, with a primary focus on their activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology.[4][5]

We will objectively compare the performance of these allosteric inhibitors with established ATP-competitive IGF-1R inhibitors, Linsitinib (OSI-906) and BMS-754807, providing supporting experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a comprehensive framework for their own investigations.

The Critical Role of Selectivity in IGF-1R Inhibition

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, and survival.[6][7] Its dysregulation is implicated in the progression of various cancers, making the IGF-1 Receptor (IGF-1R) a compelling therapeutic target.[4][5] However, a significant challenge in targeting IGF-1R is its high structural homology with the Insulin Receptor (IR), particularly within the ATP-binding kinase domain.[8] Off-target inhibition of IR can lead to metabolic liabilities, such as hyperglycemia.[9]

This challenge underscores the need for novel inhibitory mechanisms that can confer greater selectivity. Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP pocket, present a promising strategy to achieve this selectivity.[3][4][8] The 3-cyano-1H-indole-7-carboxylic acid series of compounds represents such an allosteric approach, offering a potential solution to the selectivity hurdles faced by traditional ATP-competitive inhibitors.[8][10]

Comparative Analysis of IGF-1R Inhibitors

To contextualize the selectivity of the cyano-indole carboxylic acid-based inhibitors, we compare their performance against two well-characterized, ATP-competitive dual IGF-1R/IR inhibitors: Linsitinib and BMS-754807.

Table 1: Biochemical Potency of Allosteric Cyano-Indole Carboxylic Acid Derivatives against IGF-1R

Compound IDStructureModification on Indole RingIGF-1R IC50 (µM)[3]
10 3-Cyano-1H-indole-7-carboxylic acid derivative3-cyano, 7-carboxamide0.4
11 3-Cyano-5-fluoro-1H-indole-7-carboxylic acid derivative3-cyano, 5-fluoro, 7-carboxamide0.2
12 3-Cyano-1H-indole-4-carboxylic acid derivative3-cyano, 4-carboxamide3.5
6 3-Formyl-1H-indole-7-carboxylic acid derivative3-formyl, 7-carboxamide0.9
2 1H-Indole-7-carboxylic acid derivative7-carboxamide2.5

Note: The core structure is {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide linked to the specified indole carboxylic acid. Data is from biochemical assays.[3]

Table 2: Comparative Selectivity Profile of IGF-1R Inhibitors

InhibitorMechanismPrimary Target(s)Key Off-Targets & IC50 (nM)Reference
Cyano-Indole Carboxylic Acid (Cmpd 10) AllostericIGF-1R (IC50 = 400 nM)IR (IC50 > 30,000 nM in cells, demonstrating high selectivity)[8]
Linsitinib (OSI-906) ATP-CompetitiveIGF-1R (IC50 = 35 nM), IR (IC50 = 75 nM)Highly selective; <50% inhibition against a panel of 88 kinases at 1 µM.[11][12]
BMS-754807 ATP-CompetitiveIGF-1R (IC50 = 1.8 nM), IR (IC50 = 1.7 nM)Met (6 nM), TrkA (7 nM), TrkB (4 nM), Aurora A (9 nM), Aurora B (25 nM), RON (44 nM)[13][14]

The data clearly illustrates the distinct selectivity profiles. The allosteric cyano-indole inhibitor shows remarkable selectivity for IGF-1R over IR at the cellular level, a significant advantage.[3] In contrast, both Linsitinib and BMS-754807 are potent dual inhibitors of IGF-1R and IR.[11][14] While Linsitinib is highly selective across the broader kinome, BMS-754807 demonstrates potent activity against several other kinases, which could contribute to its efficacy but also to potential off-target effects.[12][13]

The IGF-1R Signaling Pathway

Understanding the signaling cascade downstream of IGF-1R is crucial for interpreting the cellular consequences of its inhibition. Upon ligand binding, IGF-1R autophosphorylates and activates two major signaling pathways: the PI3K/AKT pathway, which is primarily involved in cell survival and metabolism, and the RAS/MAPK pathway, which drives cell proliferation.[6][15]

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2_Sos Grb2/Sos IRS->Grb2_Sos activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Cell_Survival Cell Survival AKT->Cell_Survival Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene_Expression Gene Expression ERK->Gene_Expression (via transcription factors)

Caption: The IGF-1R signaling cascade leading to cell survival and proliferation.

Experimental Methodologies for Selectivity Assessment

To ensure scientific integrity, the protocols for assessing inhibitor selectivity must be robust and self-validating. Below are detailed, step-by-step methodologies for two key experimental workflows.

Workflow 1: Kinase Selectivity Profiling

This workflow is designed to assess the selectivity of an inhibitor against a broad panel of kinases, providing a comprehensive view of its on- and off-target activities.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Prepare serial dilutions of test inhibitor (e.g., 10-point, 3-fold) in DMSO. Compound_Add 3. Inhibitor Incubation Add diluted inhibitor to kinase panel plate. Incubate to allow binding. Compound_Prep->Compound_Add Kinase_Panel 2. Kinase Panel Plate Dispense various recombinant kinases into a multi-well assay plate. Kinase_Panel->Compound_Add Reaction_Start 4. Reaction Initiation Add ATP and specific substrate to start the kinase reaction. Compound_Add->Reaction_Start Reaction_Stop 5. Reaction Termination Stop the reaction after a defined time (e.g., 60 min) with EDTA. Reaction_Start->Reaction_Stop Detection 6. Signal Detection Measure kinase activity (e.g., ADP-Glo for ADP production). Reaction_Stop->Detection Data_Analysis 7. Data Analysis Calculate % inhibition and determine IC50 values for each kinase. Detection->Data_Analysis Selectivity_Score 8. Selectivity Profile Generate selectivity score and kinome tree visualization. Data_Analysis->Selectivity_Score

Caption: Workflow for biochemical kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each kinase from a selectivity panel.

    • Add 0.5 µL of the diluted test compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a solution containing the specific substrate and ATP (at the Km for each kinase to accurately assess potency).[15]

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement of an inhibitor within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cell_Culture 1. Cell Culture Grow cells to desired confluency. Compound_Incubation 2. Compound Incubation Treat cells with inhibitor or vehicle (DMSO) for a defined period (e.g., 2 hours). Cell_Culture->Compound_Incubation Harvest_Aliquot 3. Harvest & Aliquot Harvest cells and divide into aliquots. Compound_Incubation->Harvest_Aliquot Heat_Treatment 4. Heating Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes. Harvest_Aliquot->Heat_Treatment Cell_Lysis 5. Cell Lysis Lyse cells (e.g., via freeze-thaw cycles). Heat_Treatment->Cell_Lysis Centrifugation 6. Separate Fractions Centrifuge to pellet precipitated proteins. Cell_Lysis->Centrifugation Quantification 7. Quantify Soluble Protein Collect supernatant and quantify target protein (e.g., by Western Blot or MS). Centrifugation->Quantification Melting_Curve 8. Generate Melting Curve Plot soluble protein amount vs. temperature to generate melt curves. Quantification->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells (e.g., MCF-7 for IGF-1R) to ~80% confluency. Treat cells with the test inhibitor at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 2 hours in a CO2 incubator.

  • Heating Step:

    • Harvest cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 10 different temperatures from 40°C to 67°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-IGF-1Rβ).

    • Quantify band intensities using densitometry.

    • Plot the relative band intensity against the corresponding temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement and stabilization.[2][10]

Conclusion and Future Directions

The assessment of inhibitor selectivity is a cornerstone of modern drug discovery. The "2-cyano-1H-indole-5-carboxylic acid" scaffold, particularly in the context of allosteric IGF-1R inhibition, exemplifies a modern approach to achieving superior selectivity compared to traditional ATP-competitive inhibitors.[3][8] The remarkable selectivity of these allosteric compounds for IGF-1R over the highly homologous IR highlights the potential of this strategy to mitigate mechanism-based toxicities.

In contrast, while ATP-competitive inhibitors like Linsitinib and BMS-754807 are highly potent, they exhibit dual IGF-1R/IR activity, with BMS-754807 also showing significant off-target kinase activity.[11][13][14] This detailed comparison, supported by robust experimental workflows like broad kinase profiling and in-cell target engagement assays such as CETSA, provides a clear rationale for prioritizing inhibitor candidates based on their selectivity profile.

Future work should focus on expanding the kinase panel profiling for the most promising cyano-indole carboxylic acid candidates to fully map their kinome-wide selectivity and to identify any potential off-target liabilities that may not be predicted by their allosteric binding mode. Such rigorous, data-driven assessment is essential for the successful translation of potent inhibitors into safe and effective therapeutics.

References

  • Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics. [Link]

  • Bentham Science. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

  • Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. PMC. [Link]

  • Creative Diagnostics. (n.d.). IGF-1 Signaling Pathway. Creative Diagnostics. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols. [Link]

  • Henrich, S., et al. (2010). Allosteric IGF-1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2010). Allosteric IGF-1R Inhibitors. PubMed. [Link]

  • Verma, J., & Vashisth, H. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. PMC. [Link]

  • Sabbatino, F., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. MDPI. [Link]

  • Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. PMC. [Link]

  • Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry. [Link]

  • Wittman, M., et al. (2009). Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][6][13][15]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • The Chemical Probes Portal. (2020). Linsitinib. The Chemical Probes Portal. [Link]

  • MDPI. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. MDPI. [Link]

  • PNAS. (2021). Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. PNAS. [Link]

  • Wikipedia. (n.d.). Insulin-like growth factor 1 receptor. Wikipedia. [Link]

  • bioRxiv. (2023). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. bioRxiv. [Link]

  • Chemietek. (n.d.). OSI-906 (Linsitinib). Chemietek. [Link]

  • Wang, W., et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. PMC. [Link]

  • Jones, R. L., et al. (2015). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Cyano-1H-indole-5-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 2-cyano-1H-indole scaffold is a privileged structure in modern medicinal chemistry, frequently appearing as the core of potent enzyme inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-cyano-1H-indole scaffold is a privileged structure in modern medicinal chemistry, frequently appearing as the core of potent enzyme inhibitors, particularly targeting the protein kinase family.[1][2] The addition of a 5-carboxylic acid group can enhance solubility and provide a key interaction point with target proteins.[3] However, the very features that make these derivatives effective—their ability to fit into highly conserved ATP-binding pockets—also present their greatest challenge: the risk of cross-reactivity.

This guide provides an in-depth comparison and a practical framework for profiling the cross-reactivity of novel 2-cyano-1H-indole-5-carboxylic acid derivatives. We will move beyond simple data reporting to explain the causality behind experimental design, ensuring a robust and translatable understanding of a compound's selectivity profile.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This conservation is a double-edged sword. While it allows for the design of broad-spectrum inhibitors, achieving high selectivity for a single kinase target is a formidable challenge.[5] Unintended inhibition of off-target kinases can lead to a range of outcomes, from unforeseen toxicities to potentially beneficial polypharmacology.[6][7] For instance, the off-target inhibition of kinases like ASK1 or MST1, which are master regulators of apoptosis, could produce unanticipated side effects.[8]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a drug candidate's true mechanism of action and predicting its safety profile.[9][10]

Comparative Analysis: A Case Study of Three Indole Derivatives

To illustrate the process, let us consider three hypothetical derivatives of the core scaffold, where R represents variable substitutions designed to confer selectivity for the primary target, a hypothetical kinase "TGT-1".

  • IND-A: A simple derivative with a small, aliphatic R-group.

  • IND-B: A derivative with a bulkier, aromatic R-group.

  • IND-C: A derivative with a flexible, ether-linked R-group.

The following table summarizes their inhibitory activity against TGT-1 and a panel of 10 representative off-target kinases from various families. Activity is presented as the concentration required for 50% inhibition (IC50). A lower value indicates higher potency.

Kinase TargetKinase FamilyIND-A (IC50, nM)IND-B (IC50, nM)IND-C (IC50, nM)
TGT-1 (On-Target) Tyrosine Kinase 15 12 25
SRCSRC Family TK350>10,00080
ABL1ABL Family TK800>10,0001,200
VEGFR2RTK2505,000450
EGFRRTK>10,000>10,000>10,000
CDK2CMGC4,0008,5009,000
PKAAGC>10,000>10,000>10,000
ROCK1AGC1,5009,0002,000
p38α (MAPK14)CMGC600>10,000950
GSK3βCMGC7,500>10,000>10,000
MST1STE900>10,0001,100

Interpretation of the Data:

  • IND-B demonstrates the highest selectivity for the intended target, TGT-1. Its IC50 value is low for TGT-1, while being significantly higher (>10,000 nM in most cases) for all tested off-targets. This profile suggests that the bulky aromatic R-group is a key selectivity determinant, likely exploiting a specific feature of the TGT-1 binding pocket not present in the other kinases.

  • IND-A shows moderate potency for TGT-1 but exhibits significant cross-reactivity, notably against SRC, VEGFR2, and p38α. This "promiscuous" profile is common for inhibitors with smaller substituents that fit more easily into various ATP pockets.[5]

  • IND-C has the weakest on-target activity and displays potent off-target inhibition of SRC kinase. This is a critical finding; IND-C might be a more potent SRC inhibitor than a TGT-1 inhibitor, a fact that would be missed without broad profiling. The flexible ether linkage may allow the molecule to adopt a conformation favorable for binding to SRC.

This comparative approach allows researchers to establish clear structure-activity relationships (SARs) not just for potency, but for selectivity, guiding the next cycle of chemical optimization.[2]

Experimental Protocol: High-Throughput In Vitro Kinase Panel Screen

This protocol describes a robust, non-radioactive biochemical assay for determining inhibitor potency, adaptable for high-throughput screening against a large kinase panel. The principle relies on the immunodetection of ADP, the universal product of a kinase reaction.[4]

Rationale: This method is preferred for large panels due to its universality, safety (no radioisotopes), and lower potential for compound interference compared to some fluorescence-based methods that rely on coupled enzymes.[4][11]

Materials:

  • Kinase Panel: Purified, recombinant human kinases (e.g., from Reaction Biology, Eurofins).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: 2-cyano-1H-indole-5-carboxylic acid derivatives dissolved in 100% DMSO.

  • Assay Buffer: Kinase-specific buffer, typically containing HEPES, MgCl₂, Brij-35, and DTT.

  • ATP: Adenosine triphosphate solution.

  • Detection Reagents: Universal Kinase Assay Kit (e.g., Transcreener® ADP² FI Assay).

  • Microplates: Low-volume 384-well plates (e.g., Corning #3820).

Procedure:

  • Compound Plating (Preparation):

    • Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Using an acoustic liquid handler, transfer a small volume (e.g., 25 nL) of each compound dilution into the 384-well assay plates.

    • Expert Insight: Acoustic dispensing minimizes DMSO carryover. Final DMSO concentration in the assay should be kept below 0.5% to prevent enzyme inhibition or aggregation.[11]

  • Kinase/Substrate Addition:

    • Prepare a master mix for each kinase containing the appropriate assay buffer, its specific substrate, and the kinase enzyme.

    • Dispense 5 µL of the kinase/substrate mix into each well of the compound-plated assay plates.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in the assay buffer. The concentration should be at or near the Michaelis constant (Km) for each specific kinase.[12]

    • Causality Explanation: Using [ATP] ≈ Km makes the resulting IC50 value a close approximation of the inhibitor's intrinsic affinity (Ki). This provides a standardized condition for comparing potency across different kinases, which may have vastly different Km values for ATP.[12]

    • Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Include controls:

      • Positive Control (100% Inhibition): A known, potent inhibitor for the specific kinase.

      • Negative Control (0% Inhibition): DMSO vehicle only.

  • Reaction Incubation:

    • Seal the plates and incubate at room temperature for a set time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Reaction Termination and Detection:

    • Add 10 µL of the ADP detection mix (containing an ADP-antibody and a fluorescent tracer) to each well. This stops the kinase reaction and initiates the detection signal.

    • Incubate for 60 minutes as per the kit manufacturer's instructions.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization (FP) or TR-FRET-capable plate reader.

  • Data Analysis:

    • Convert the raw fluorescence data to percent inhibition relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.

Visualizing the Profiling Workflow

The following diagram outlines the key stages of the high-throughput screening protocol.

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_analysis 3. Data & Analysis Compound_Prep Compound Serial Dilution in DMSO Plate_Compounds Acoustic Transfer (nL) to 384-well Plate Compound_Prep->Plate_Compounds Add_Kinase Add Kinase/Substrate Mix Plate_Compounds->Add_Kinase Pre_Incubate Pre-incubation (15 min) (Compound-Kinase Binding) Add_Kinase->Pre_Incubate Add_ATP Initiate with ATP ([ATP] ≈ Km) Pre_Incubate->Add_ATP Incubate Reaction Incubation (60 min) Add_ATP->Incubate Add_Detection Stop & Add Detection Reagent Incubate->Add_Detection Read_Plate Read Fluorescence Signal Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Curve Dose-Response Curve Fitting (Determine IC50) Data_Analysis->IC50_Curve

Caption: High-throughput kinase profiling workflow.

Beyond Biochemical IC50: The Need for Cellular Validation

A low IC50 in a biochemical assay is a promising start, but it doesn't guarantee efficacy in a living system. Cellular assays are a critical secondary step to confirm target engagement.[13]

Why is this necessary?

  • Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target.

  • ATP Competition: The intracellular concentration of ATP is very high (millimolar range), which can significantly reduce the apparent potency of ATP-competitive inhibitors compared to what is observed in biochemical assays.[13]

  • Efflux Pumps: Cells can actively pump compounds out, reducing their effective concentration.

Technologies like the NanoBRET™ Target Engagement Assay provide a direct measure of compound binding to a specific kinase in living cells, offering a more physiologically relevant assessment of potency and selectivity.[13]

Visualizing an Off-Target Consequence: Unintended SRC Inhibition

As our case study showed, IND-C had potent off-target activity against SRC kinase. SRC is a non-receptor tyrosine kinase that acts as a central node in signaling pathways controlling cell proliferation, survival, and migration. Unintended inhibition of SRC could have significant biological consequences.

The diagram below illustrates a simplified SRC signaling pathway, showing how its inhibition can impact downstream cellular processes.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC Kinase RTK->SRC activates FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK Ras/MAPK Pathway SRC->RAS_MAPK Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS_MAPK->Proliferation Inhibitor IND-C Derivative Inhibitor->SRC

Caption: Simplified SRC signaling pathway and point of inhibition.

Conclusion

The development of selective 2-cyano-1H-indole-5-carboxylic acid derivatives requires a rigorous and multi-faceted approach to cross-reactivity profiling. Relying solely on on-target potency data is insufficient and can be misleading. By integrating comprehensive biochemical panel screening with cellular target engagement assays, researchers can build a complete picture of a compound's activity profile. This detailed understanding is paramount for nominating candidates with the highest probability of success in preclinical and clinical development, ultimately leading to safer and more effective medicines.

References

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. Available from: [Link]

  • Mamedov, V. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Available from: [Link]

  • Drews, A., et al. (2010). 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Ignar, D. M., et al. (2014). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. Pharmacology Research & Perspectives. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. Available from: [Link]

  • Vidal, D., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available from: [Link]

  • Wong, K. K. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Bakalova, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available from: [Link]

  • International Council for Harmonisation. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). ICH. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. Available from: [Link]

  • ResearchGate. (2024). Proposed 2-cyanoarenes as cross-coupling partners at para and ipso positions of the cyano groups as a programmable double alkylation strategy. ResearchGate. Available from: [Link]

  • Lehr, M., et al. (2009). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Patsnap. (2025). What are preclinical safety pharmacology requirements? Patsnap Synapse. Available from: [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2022). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Available from: [Link]

  • Altasciences. (2020). Safety Pharmacology Guidelines and Practices — A Review. The Altascientist. Available from: [Link]

  • Chem Help ASAP. (2020). off-target effects of drugs. YouTube. Available from: [Link]

  • Da-Costa, A., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available from: [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available from: [Link]

  • Milburn, M. V., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of Molecular Biology. Available from: [Link]

  • Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Palliative Care. Available from: [Link]

  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLOS Medicine. Available from: [Link]

  • Scheeff, E. D., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

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Validation

Advanced Inhibitor Profiling: 2-Cyano-1H-indole-5-carboxylic Acid Scaffold vs. Legacy Mtb Lpd Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Antimycobacterial Drug Discovery & Target Binding Kinetics Executive Summary: The Shift from Affinity to Kinetic-Driven Des...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Antimycobacterial Drug Discovery & Target Binding Kinetics

Executive Summary: The Shift from Affinity to Kinetic-Driven Design

The eradication of Mycobacterium tuberculosis (Mtb) requires continuous expansion into unexplored target spaces to bypass resistance to current first-line antibiotics. Mycobacterial lipoamide dehydrogenase (Lpd) has emerged as a genetically validated, highly vulnerable target. Unlike its human homolog, Mtb Lpd is uniquely bifunctional: it drives energy metabolism via the pyruvate dehydrogenase complex (PDHC) and orchestrates antioxidant defense against host macrophage reactive oxygen species (ROS) via the AhpC/AhpD pathway[1].

Historically, Lpd inhibitor development focused on thermodynamic affinity ( Ki​ ). Early high-throughput screening yielded classes such as triazaspirodimethoxybenzoyls and sulfonamides [1][2]. While potent in vitro, these legacy inhibitors often struggled with whole-cell permeability or suffered from rapid target dissociation, limiting in vivo efficacy.

The introduction of the 2-cyano-1H-indole-5-carboxylic acid building block marks a paradigm shift in rational drug design. By utilizing the 2-cyanoindole scaffold, researchers have successfully engineered inhibitors that prioritize Target Residence Time ( τ ) . This guide objectively compares the mechanistic causality, kinetic profiles, and experimental validation of the 2-cyanoindole scaffold against known legacy inhibitors.

Mechanistic Rationale: The Power of Water Displacement

The superiority of the 2-cyanoindole scaffold over its predecessor (the indazole scaffold) is rooted in structural thermodynamics.

In early indazole-based inhibitors, the ligand engaged the Mtb Lpd binding pocket via a bridging water molecule. WaterMap analysis revealed that this buried water molecule possessed a highly unfavorable free energy (9.27 kcal/mol), making it weakly bound and thermodynamically unstable[3].

By progressing to a 2-cyano-1H-indole core, the cyano ( −C≡N ) group acts as a precise bioisostere that physically displaces this high-energy water molecule[4]. Instead of relying on a solvent bridge, the cyano group forms a direct, induced-fit hydrogen bond with the side-chain NH of residue Asn382 deep within the substrate lipoamide binding channel[3][5].

The Causality of Efficacy:

  • Entropic Gain: Releasing the trapped water molecule into the bulk solvent provides a massive entropic driving force.

  • Kinetic Trapping: The direct H-bond to Asn382 induces a conformational lock (tight binding).

  • Residence Time Extension: While the overall thermodynamic affinity ( Ki​ ) improves only modestly (approx. 2-fold), the dissociation rate ( koff​ ) plummets. This extends the residence time from ~40 minutes (indazole) to several hours (2-cyanoindole)[3][4]. Long residence time ensures that the enzyme remains inhibited even as free drug concentrations drop due to pharmacokinetic clearance, driving sustained bactericidal activity.

Lpd_Pathway A Pyruvate / Ketoacids B PDHC / KGDHC (E1-E2-E3) A->B Oxidation C Mtb Lpd (E3 Component) Target of 2-Cyanoindoles B->C Electron Transfer D NADH Production (Energy Metabolism) C->D Forward Rxn E AhpD / AhpC (Antioxidant Defense) C->E Reverse Rxn F ROS / RNS Detoxification (Macrophage Survival) E->F Protection

Figure 1: Dual role of Mtb Lipoamide Dehydrogenase (Lpd) in energy metabolism and antioxidant defense.

Comparative Profiling: 2-Cyanoindole vs. Commercial Alternatives

To objectively evaluate the 2-cyanoindole scaffold, we compare it against the prototype Indazole class and the commercially recognized Sulfonamide/Triazaspirodimethoxybenzoyl classes.

Table 1: Quantitative Performance Comparison of Mtb Lpd Inhibitor Classes
Inhibitor Class / ScaffoldTarget EnzymeEnzyme Affinity ( Ki​ / IC50​ )Target Residence Time ( t1/2​ )Whole-Cell Mtb Activity (MIC)Primary Binding Modality
Indazole Prototype Mtb Lpd~4.0 nM40 - 50 minutes> 10 µM (Poor)Water-mediated H-bond
Triazaspirodimethoxybenzoyls [2]Mtb LpdHigh-nanomolarRapid ReversibleModestBinds adjacent to NADH site
Sulfonamide Analogs [1]Mtb Lpd~1.0 nM~2 - 3 hours~3.0 µMTight-binding (Arg93 dependent)
2-Cyanoindole Scaffold [3][4]Mtb Lpd~2.0 nM> 8 hours < 1.0 µM Direct H-bond to Asn382 (Water displacement)

Key Takeaway: While sulfonamides achieve good whole-cell activity through tight binding, the 2-cyanoindole scaffold maximizes the kinetic half-life of the drug-target complex. The hours-long residence time correlates directly with superior bactericidal activity in primary mouse macrophages[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the claims of extended residence time and intracellular efficacy must be validated through rigorous, reproducible workflows.

Protocol A: Target Residence Time Determination (Jump Dilution Assay)

Rationale: Standard IC50​ assays cannot differentiate between rapid-reversible and slow-tight binding inhibitors. The jump dilution assay forces the pre-formed Enzyme-Inhibitor (EI) complex to dissociate by rapidly dropping the free inhibitor concentration well below its Ki​ , allowing the direct measurement of koff​ .

  • Pre-incubation: Incubate recombinant Mtb Lpd (100 nM) with the 2-cyanoindole inhibitor at a concentration of 10×Ki​ in assay buffer (50 mM potassium phosphate, pH 7.0, 1 mM EDTA) for 2 hours at 25°C to ensure full EI complex formation.

  • Jump Dilution: Rapidly dilute the incubation mixture 100-fold into a reaction buffer containing saturating concentrations of substrates (1 mM NAD + , 2 mM lipoamide). The final inhibitor concentration must be ≤0.1×Ki​ .

  • Continuous Monitoring: Immediately monitor the recovery of enzymatic activity by tracking the reduction of lipoamide (or a coupled DTNB readout at 412 nm) using a continuous spectrophotometer[1].

  • Data Fitting: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition:

    P=vs​t+kobs​(vi​−vs​)​[1−exp(−kobs​t)]

    where P is product formation, vi​ is initial velocity, vs​ is steady-state velocity, and kobs​ approximates the dissociation rate constant ( koff​ ).

  • Calculation: Calculate Residence Time ( τ ) as τ=1/koff​ .

Jump_Dilution Step1 1. Pre-incubation [Enzyme] + [Inhibitor] (10x Ki) Step2 2. Jump Dilution 100-fold into Assay Buffer Step1->Step2 Establishes E-I Complex Step3 3. Substrate Addition Lipoamide + NAD+ Step2->Step3 Drops [I] below Ki Step4 4. Kinetic Readout Absorbance at 412 nm (TNB) Step3->Step4 Initiates Dissociation Step5 5. Data Analysis Fit to integrated rate equation Step4->Step5 Calculate k_off & Residence Time

Figure 2: Jump dilution experimental workflow for determining inhibitor-target residence time.

Protocol B: Intracellular Macrophage Efficacy Assay

Rationale: To prove that the 2-cyanoindole scaffold penetrates host cells, survives host metabolism, and selectively kills Mtb without mammalian toxicity.

  • Macrophage Infection: Seed primary mouse bone marrow-derived macrophages (BMDMs) in 96-well plates. Infect with Mtb H37Rv (expressing a fluorescent reporter like GFP) at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Extracellular Wash: Wash the monolayer three times with PBS to remove extracellular bacteria. Add fresh media containing 50 µg/mL amikacin for 2 hours to kill remaining extracellular bacilli.

  • Inhibitor Treatment: Replace media with assay media containing serial dilutions of the 2-cyanoindole inhibitor, a Sulfonamide control, and a vehicle (DMSO) control.

  • Quantification: At Day 0, Day 3, and Day 6, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar to determine Colony Forming Units (CFU/mL).

  • Validation: A successful 2-cyanoindole candidate will show a >1.5log10​ reduction in CFU by Day 6 compared to the vehicle, outperforming rapid-reversible inhibitors[1][4].

Conclusion

The transition from early HTS hits to the 2-cyano-1H-indole-5-carboxylic acid scaffold represents a masterclass in structure-kinetic relationship (SKR) optimization. By rationally displacing a high-energy bridging water molecule, the cyano group establishes an induced-fit tight binding modality. This dramatically extends the drug-target residence time, bridging the gap between potent in vitro enzyme inhibition and robust in vivo whole-cell bactericidal activity against Mycobacterium tuberculosis. For drug development professionals targeting Lpd or similar oxidoreductases, prioritizing residence time via targeted water displacement is a highly validated strategy.

References

  • Indazole to 2-Cyanoindole Scaffold Progression for Mycobacterial Lipoamide Dehydrogenase Inhibitors Achieves Extended Target Residence Time and Improved Antibacterial Activity. Angewandte Chemie International Edition, 2024.[4]

  • Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC. National Institutes of Health, 2024.[5]

  • Displacement of a Water Molecule Enhances Drug Residence Time. Thieme E-Books & E-Journals, 2024. [3]

  • Triazaspirodimethoxybenzoyls as Selective Inhibitors of Mycobacterial Lipoamide Dehydrogenase. Biochemistry, 2010. [2]

  • Whole Cell Active Inhibitors of Mycobacterial Lipoamide Dehydrogenase Afford Selectivity over the Human Enzyme through Tight Binding Interactions. ACS Infectious Diseases, 2021. [1]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-cyano-1H-indole-5-carboxylic acid

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety protocols. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-cyano-1H-indole-5-carboxylic acid, grounded in established safety principles and regulatory standards.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound dictates its handling and disposal. The structure of 2-cyano-1H-indole-5-carboxylic acid presents two primary areas of concern:

  • Acute Toxicity via Cyano Group: The presence of a nitrile (-C≡N) group is the most significant hazard. Cyanated organic compounds have the potential to release highly toxic hydrogen cyanide (HCN) gas, a rapid-acting chemical asphyxiant, if they come into contact with acids.[1][2][3] This reactivity dictates the most critical disposal requirement: absolute segregation from acidic waste streams. Due to this potential, the compound must be managed as an acutely toxic hazardous waste.

  • Irritant Properties: The parent indole-carboxylic acid structure is classified in various forms as a skin and eye irritant, and may be harmful if swallowed or inhaled.[4][5][6]

Therefore, the disposal procedure is designed to mitigate both the acute toxicity risk from cyanide release and the general hazards of skin, eye, and respiratory exposure.

Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's hazardous waste program.[7][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain.[2][9]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous reactions.[10]

  • Classification: Designate the waste as Acutely Hazardous Waste due to the cyanide content.

  • Segregation: Keep this waste stream separate from all other chemical wastes, especially acids and even aqueous solutions that are not pH neutral.[3][11] Mixing with an acidic waste could trigger a life-threatening release of HCN gas.

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

When handling the compound for disposal, the following PPE is mandatory:[2][12]

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat.

All handling of the dry powder or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood.[12]

Step 3: Container Selection and Labeling

The waste container must be compliant with OSHA and EPA standards to ensure safe containment.[8][13]

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[14][15] Glass or high-density polyethylene (HDPE) are generally appropriate. Whenever possible, reuse the original manufacturer's container, defacing the original label.[10]

  • Labeling: The container must be labeled with a formal Hazardous Waste tag as soon as the first particle of waste is added.[7][16] The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "2-cyano-1H-indole-5-carboxylic acid".

    • The accumulation start date (the date waste was first added).[7]

    • The appropriate hazard pictograms: Skull and Crossbones (Acute Toxicity) and Exclamation Mark (Irritant) .

    • Your name, lab location, and contact information.

Step 4: Accumulation and Storage

Waste must be stored in a designated and properly managed location.

  • Location: Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[11][16]

  • Secondary Containment: Liquid waste containers should be placed within a larger, chemically compatible secondary container to contain any potential leaks.[14]

  • Storage Practice: Ensure the storage area is away from acids, oxidizers, and sources of heat or ignition.[3][11] Keep the container closed at all times except when adding waste.[14][16]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the container is full (do not overfill) or you are finished generating this waste, contact your institution's EHS department to schedule a pickup.[16] Do not allow the waste to accumulate for more than one year.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and cautious action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand.[2] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbed material and spill debris into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Ensure all cleanup materials are disposed of as hazardous waste.[17]

Data and Procedural Summary

For quick reference, the key logistical and safety data are summarized below.

ParameterGuidelineRationale & Reference
Waste Classification Acutely Hazardous WastePotential to release HCN gas.[1][2]
Primary Hazard Acute Toxicity (Inhalation/Ingestion)Cyano group can release HCN.[3]
Secondary Hazard Skin & Eye IrritantIndole-carboxylic acid backbone.[4][6]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against contact and absorption.[2][12]
Container Type Sealed, compatible container (Glass or HDPE)Prevents leaks and reactions.[14][15]
Segregation Isolate from ALL acidic materials Prevents release of toxic HCN gas.[3][11]
Disposal Method EHS/Institutional Hazardous Waste ProgramProhibited from drain or trash disposal.[7][9]
Spill Cleanup Use inert absorbent (e.g., vermiculite)Avoids reaction with cleanup materials.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-cyano-1H-indole-5-carboxylic acid.

G start Waste Generated: 2-cyano-1H-indole-5-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as 'Acutely Hazardous Waste' ppe->classify container Select Compatible Container (e.g., original bottle, HDPE) classify->container label Affix Hazardous Waste Label - Full Chemical Name - Date - Hazard Pictograms container->label segregate Store in Satellite Accumulation Area AWAY FROM ACIDS label->segregate add_waste Add Waste to Container segregate->add_waste Handle in Fume Hood close_container Securely Close Container add_waste->close_container is_full Container Full or Project Complete? close_container->is_full is_full->add_waste No contact_ehs Arrange Waste Pickup with EHS Office is_full->contact_ehs Yes end_node Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for 2-cyano-1H-indole-5-carboxylic acid.

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